SB-236057
描述
属性
CAS 编号 |
180083-49-2 |
|---|---|
分子式 |
C33H34N4O3 |
分子量 |
534.6 g/mol |
IUPAC 名称 |
(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)-[4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]phenyl]methanone |
InChI |
InChI=1S/C33H34N4O3/c1-4-36-15-12-33(13-16-36)20-39-30-18-25-11-14-37(29(25)19-28(30)33)32(38)24-7-5-23(6-8-24)27-10-9-26(17-21(27)2)31-35-34-22(3)40-31/h5-10,17-19H,4,11-16,20H2,1-3H3 |
InChI 键 |
WXAKEEQOWUHGCI-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCC2(CC1)COC3=C2C=C4C(=C3)CCN4C(=O)C5=CC=C(C=C5)C6=C(C=C(C=C6)C7=NN=C(O7)C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1'-ethyl-5-(2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)bipheny-4-carbonyl)-2,3,6,7-tetrahydrospiro(furo(2,3-f)indole-3,4'-pipridine) SB 236057 SB-236057 |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SB-236057
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-236057 is a potent and selective small molecule that has been instrumental in elucidating the physiological and pathological roles of the serotonin (B10506) 1B receptor (5-HT1B). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and its impact on physiological systems. The document includes a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals. A significant off-target effect related to the Notch signaling pathway, which is linked to its teratogenic profile, is also discussed.
Core Mechanism of Action: Selective 5-HT1B Receptor Inverse Agonism
The primary mechanism of action of this compound is its high-affinity binding to and modulation of the human 5-HT1B receptor. The 5-HT1B receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), couples to inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of other downstream effectors.[1]
This compound acts as an inverse agonist at the 5-HT1B receptor.[1][2][3] This means that it not only blocks the action of agonists like serotonin but also reduces the basal, constitutive activity of the receptor. This inverse agonism has been demonstrated in functional assays such as [³⁵S]GTPγS binding, where this compound decreases the basal signaling of the receptor.[1] In some assay systems, such as those measuring cAMP accumulation, it behaves as a silent antagonist , completely blocking agonist-induced effects without altering basal activity.[1]
The 5-HT1B receptor also functions as a terminal autoreceptor on serotonergic neurons, where its activation inhibits the release of serotonin. By acting as an antagonist/inverse agonist at these autoreceptors, this compound blocks this negative feedback loop, leading to an increase in serotonin release in specific brain regions.[1]
Quantitative Pharmacological Data
The pharmacological profile of this compound is characterized by its high affinity and selectivity for the human 5-HT1B receptor.
Table 1: Binding Affinity and Functional Activity of this compound
| Parameter | Species | Assay System | Value | Reference |
| Binding Affinity (pKi) | Human | Recombinant 5-HT1B Receptors | 8.2 | [1][2] |
| Inverse Agonism (pA₂) | Human | [³⁵S]GTPγS Binding | 8.9 | [1] |
| Silent Antagonism (pA₂) | Human | cAMP Accumulation | 9.2 | [1] |
Table 2: Selectivity Profile of this compound
This compound exhibits high selectivity for the human 5-HT1B receptor. It has been shown to have 80-fold or greater selectivity over other 5-HT receptor subtypes, as well as a range of other receptors, ion channels, and enzymes.[1][2] A detailed table of Ki values against a broad panel of receptors is not publicly available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. Inverse agonists like this compound decrease the basal [³⁵S]GTPγS binding.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT1B receptor (e.g., CHO cells) are prepared.
-
Assay Buffer: A typical assay buffer contains HEPES, MgCl₂, NaCl, and saponin.
-
Reaction Mixture: The reaction is initiated by adding membranes, GDP, and varying concentrations of this compound to the assay buffer.
-
Incubation: The mixture is pre-incubated to allow the compound to bind to the receptors.
-
[³⁵S]GTPγS Addition: The reaction is started by the addition of [³⁵S]GTPγS.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.
cAMP Accumulation Assay
This assay measures the intracellular concentration of cyclic AMP. As the 5-HT1B receptor is Gi/o-coupled, its activation inhibits adenylyl cyclase and decreases cAMP levels. This compound, as a silent antagonist in this assay, blocks the agonist-induced decrease in cAMP.
Methodology:
-
Cell Culture: Cells expressing the 5-HT1B receptor are cultured to confluence.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Addition: Varying concentrations of this compound are added and incubated.
-
Agonist Stimulation: A 5-HT1B receptor agonist (e.g., serotonin) is added to stimulate the receptor.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in the brains of freely moving animals. It has been employed to demonstrate the effect of this compound on serotonin release.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., dentate gyrus or frontal cortex) of a guinea pig.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Drug Administration: this compound is administered (e.g., orally).
-
Analysis: The concentration of serotonin in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Key Findings from In Vivo Microdialysis:
-
In the guinea pig dentate gyrus, this compound administration leads to a significant increase in extracellular serotonin levels.[1]
-
In the guinea pig cortex, this compound has no effect on basal serotonin levels but antagonizes the inhibitory effect of 5-HT1B agonists.[1]
Off-Target Effects and Other Mechanisms: Interference with Notch Signaling
Beyond its well-characterized effects on the 5-HT1B receptor, this compound has been shown to interfere with the Notch signaling pathway .[4] This interaction is particularly relevant to its observed teratogenic effects, specifically skeletal malformations, in rodents and rabbits.[4][5]
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development, including cell fate determination, proliferation, and differentiation. The canonical pathway involves the binding of a Notch ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the receptor, releasing the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes.
This compound is thought to disrupt this pathway, leading to altered gene expression during embryonic development.[4] This interference is proposed as a molecular mechanism for the observed teratogenicity, including defects in somatic patterning and axial skeleton formation.[4][5] The precise molecular target of this compound within the Notch pathway is not fully elucidated but appears to be independent of its 5-HT1B receptor activity.
Conclusion
This compound is a powerful pharmacological tool with a well-defined primary mechanism of action as a selective 5-HT1B receptor inverse agonist/antagonist. Its ability to modulate serotonergic neurotransmission has provided valuable insights into the role of the 5-HT1B receptor in various physiological processes. However, its off-target effects on the Notch signaling pathway, leading to teratogenicity, highlight the importance of comprehensive profiling in drug development. This guide provides the foundational knowledge and experimental context for researchers utilizing this compound in their studies and for professionals involved in the development of selective 5-HT1B receptor modulators.
References
- 1. This compound, a selective 5-HT1B receptor inverse agonist, blocks the 5-HT human terminal autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-A: a selective 5-HT1B receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
SB-236057: A Comprehensive Technical Guide to a Potent 5-HT1B Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of SB-236057, a potent and selective 5-HT1B receptor inverse agonist. The document details the compound's chemical properties, pharmacological profile, and the key experimental methodologies used for its characterization. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the 5-HT1B receptor and the therapeutic potential of its inverse agonists. We present detailed protocols for in vitro and in vivo assays, quantitative data in structured tables, and visualizations of key signaling pathways and experimental workflows to facilitate a thorough understanding of this compound's mechanism of action.
Introduction to this compound
This compound is a synthetic compound recognized for its high affinity and selectivity as an inverse agonist for the serotonin (B10506) 1B (5-HT1B) receptor. The 5-HT1B receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. These receptors are strategically located in the central nervous system, where they function as both autoreceptors on serotonergic neurons, regulating serotonin synthesis and release, and as heteroreceptors on non-serotonergic neurons, modulating the release of other neurotransmitters.
Inverse agonists, such as this compound, are unique pharmacological agents that bind to the same receptor as an agonist but elicit an opposite pharmacological response. They are thought to stabilize the receptor in an inactive conformation, thereby reducing its basal or constitutive activity. This is in contrast to neutral antagonists, which block the action of agonists without affecting the receptor's basal activity. The inverse agonist properties of this compound at the 5-HT1B receptor have been demonstrated to increase serotonergic neurotransmission, a mechanism with potential therapeutic implications for psychiatric disorders such as depression.
Chemical Properties of this compound
A clear understanding of the physicochemical characteristics of this compound is fundamental for its application in experimental settings.
| Property | Value |
| IUPAC Name | (1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)-[4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]phenyl]methanone |
| CAS Number | 180083-49-2 |
| Molecular Formula | C₃₃H₃₄N₄O₃ |
| Molar Mass | 534.66 g/mol |
| Chemical Structure | (Image of the chemical structure of this compound would be placed here in a full whitepaper) |
Pharmacological Profile
The pharmacological activity of this compound has been extensively characterized through a variety of in vitro and in vivo studies. These investigations have consistently demonstrated its high affinity and selectivity for the human 5-HT1B receptor, along with its functional inverse agonism.
In Vitro Pharmacology
The in vitro properties of this compound have been primarily determined using radioligand binding and functional assays in cell lines stably expressing the human 5-HT1B receptor, such as Chinese Hamster Ovary (CHO) cells.
| Parameter | Receptor Subtype | Value | Assay Type | Reference |
| pKi | Human 5-HT1B | 8.2 | Radioligand Binding Assay | [1][2] |
| Selectivity | > 75-fold | vs. other 5-HT receptors | Radioligand Binding Assays | [1] |
| pEC₅₀ | Human 5-HT1B | 8.0 (negative intrinsic activity) | [³⁵S]GTPγS Binding Assay | [1] |
| pA₂ | Human 5-HT1B | 8.9 (inverse agonism) | [³⁵S]GTPγS Binding Assay | [1] |
| pA₂ | Human 5-HT1B | 9.2 (silent antagonism) | cAMP Accumulation Assay | [2] |
In Vivo Pharmacology
In vivo studies, primarily conducted in guinea pigs, have provided valuable insights into the physiological effects of this compound, particularly its impact on serotonergic neurotransmission.
| Species | Brain Region | Effect on Extracellular 5-HT | Dose (p.o.) | Reference |
| Guinea Pig | Dentate Gyrus | Increased to 167 ± 7% of basal | 0.75 mg/kg | [3] |
| Guinea Pig | Frontal Cortex | No significant effect | 0.75 mg/kg | [3] |
| Guinea Pig | Frontal Cortex | Small increase (117 ± 11% of basal) | 2.5 mg/kg | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of the 5-HT1B receptor and the general workflows of the pivotal experimental assays used to characterize this compound.
5-HT1B Receptor Signaling Pathway
Experimental Workflow: [³⁵S]GTPγS Binding Assay
Experimental Workflow: In Vivo Microdialysis
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay for 5-HT1B Receptor Affinity (pKi)
This protocol is designed to determine the binding affinity of this compound for the human 5-HT1B receptor expressed in CHO cell membranes.
4.1.1. Materials and Reagents
-
CHO cells stably expressing the human 5-HT1B receptor
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4
-
Radioligand: [³H]GR125743 (a selective 5-HT1B/1D antagonist)
-
Non-specific binding control: 10 µM 5-HT
-
This compound stock solution and serial dilutions
-
Scintillation cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter
4.1.2. Cell Culture and Membrane Preparation
-
Culture CHO-h5-HT1B cells in appropriate medium until confluent.
-
Wash cells with PBS and harvest by scraping.
-
Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.
-
Repeat the centrifugation and resuspension step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Store membrane preparations at -80°C until use.
4.1.3. Binding Assay Protocol
-
In a 96-well microplate, add the following to a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding) or varying concentrations of this compound.
-
50 µL of [³H]GR125743 (at a concentration close to its Kd, e.g., 0.1-0.5 nM).
-
150 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
4.1.4. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]GR125743 binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity (pA₂/pEC₅₀)
This assay measures the ability of this compound to modulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, providing a measure of its inverse agonist activity.
4.2.1. Materials and Reagents
-
CHO-h5-HT1B cell membranes (prepared as in 4.1.2)
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP (Guanosine 5'-diphosphate)
-
[³⁵S]GTPγS (Guanosine 5'-[γ-³⁵S]thiotriphosphate)
-
This compound stock solution and serial dilutions
-
5-HT (as an agonist for determining pA₂)
-
Scintillation cocktail
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
4.2.2. Assay Protocol
-
In a 96-well microplate, add the following to a final volume of 200 µL:
-
50 µL of assay buffer containing 3 µM GDP.
-
50 µL of varying concentrations of this compound (to determine pEC₅₀ for inverse agonism) or a fixed concentration of this compound with varying concentrations of 5-HT (to determine pA₂).
-
50 µL of CHO-h5-HT1B cell membranes (10-20 µg of protein).
-
-
Pre-incubate the plate at 30°C for 20 minutes.
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and quantify radioactivity by scintillation counting.
4.2.3. Data Analysis
-
For inverse agonism (pEC₅₀): Plot the [³⁵S]GTPγS binding (as a percentage of basal) against the log concentration of this compound and determine the pEC₅₀ from the resulting dose-response curve.
-
For antagonism (pA₂): Perform Schild analysis by plotting the log(dose ratio - 1) against the log concentration of this compound. The x-intercept of the linear regression provides the pA₂ value.
cAMP Accumulation Assay
This assay measures the effect of this compound on the intracellular levels of cAMP, which are regulated by the Gi-coupled 5-HT1B receptor.
4.3.1. Materials and Reagents
-
CHO-h5-HT1B cells
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)
-
This compound stock solution and serial dilutions
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
384-well microplates
4.3.2. Assay Protocol
-
Seed CHO-h5-HT1B cells in a 384-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with stimulation buffer containing IBMX (e.g., 0.5 mM) and incubate for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
4.3.3. Data Analysis
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Since this compound is a silent antagonist in this assay, it will reverse the forskolin-induced cAMP accumulation. The pA₂ value can be determined by Schild analysis if a 5-HT agonist is also used to inhibit forskolin-stimulated cAMP levels.
In Vivo Microdialysis in Guinea Pig
This protocol describes the measurement of extracellular serotonin levels in the dentate gyrus of freely moving guinea pigs following administration of this compound.
4.4.1. Materials and Reagents
-
Male Dunkin-Hartley guinea pigs
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microdialysis guide cannula and probes
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for oral administration
-
HPLC system with electrochemical detection
-
Peristaltic pump
4.4.2. Surgical and Experimental Procedure
-
Anesthetize the guinea pig and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the dentate gyrus.
-
Allow the animal to recover from surgery for at least 48 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Allow for a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least 1 hour.
-
Administer this compound orally (e.g., 0.75 mg/kg).
-
Continue collecting dialysate samples for several hours post-administration.
4.4.3. Sample Analysis
-
Inject the dialysate samples into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Quantify the serotonin concentration in each sample by comparing the peak height or area to that of known standards.
-
Express the results as a percentage of the mean baseline serotonin concentration.
Conclusion
This compound is a well-characterized and highly selective 5-HT1B receptor inverse agonist. Its pharmacological profile, elucidated through a combination of in vitro and in vivo studies, highlights its potential as a tool for investigating the role of the 5-HT1B receptor in health and disease. The detailed experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to utilize this compound in their own investigations. The data presented underscores the compound's ability to modulate serotonergic neurotransmission, supporting further exploration of 5-HT1B inverse agonists as potential therapeutic agents.
References
- 1. This compound, a selective 5-HT1B receptor inverse agonist, blocks the 5-HT human terminal autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. The effect of this compound-A, a selective 5-HT1B receptor inverse agonist, on in vivo extracellular 5-HT levels in the freely-moving guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SB-236057: A Selective 5-HT1B Receptor Inverse Agonist
This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental methodologies related to SB-236057. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule featuring a spiro-fused indole (B1671886) and piperidine (B6355638) core, linked to a substituted biphenyl (B1667301) moiety containing an oxadiazole ring.
IUPAC Name: (1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)-[4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]phenyl]methanone[1]
CAS Number: 180083-49-2[1]
Chemical Formula: C₃₃H₃₄N₄O₃[1]
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the scientific literature, likely due to its proprietary nature. However, the synthesis would involve multi-step organic chemistry techniques to construct the spiro[furo[2,3-f]indole-3,4'-piperidine] core and the substituted biphenyl-oxadiazole side chain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 534.6 g/mol | [1] |
| Chemical Formula | C₃₃H₃₄N₄O₃ | [1] |
| CAS Number | 180083-49-2 | [1] |
Pharmacological Properties
This compound is a potent and selective inverse agonist for the serotonin (B10506) 1B receptor (5-HT1B).[2] Its pharmacological profile has been characterized through a variety of in vitro and in vivo studies.
Mechanism of Action
This compound exhibits a dual mechanism at the 5-HT1B receptor. In functional assays, it displays inverse agonism, meaning it reduces the constitutive activity of the receptor below its basal level.[2] This is demonstrated by its negative intrinsic activity in [³⁵S]GTPγS binding assays.[1] Additionally, it acts as a silent antagonist at the 5-HT terminal autoreceptor, blocking the effects of endogenous serotonin.[2] This action leads to an increase in serotonin release in specific brain regions.[2][3]
In Vitro Pharmacology
This compound has a high affinity for the human 5-HT1B receptor with a pKi of 8.2.[1][2] It demonstrates high selectivity, with over 80-fold greater affinity for the 5-HT1B receptor compared to other serotonin receptor subtypes and a wide range of other receptors and ion channels.[2]
Table 2: In Vitro Pharmacological Data for this compound
| Parameter | Assay | Value | Receptor/Cell Line | Source |
| pKi | Radioligand Binding | 8.2 | Human 5-HT1B | [1][2] |
| pA₂ (Inverse Agonism) | [³⁵S]GTPγS Binding | 8.9 | Human 5-HT1B | [2] |
| pA₂ (Silent Antagonism) | cAMP Accumulation | 9.2 | Human 5-HT1B | [2] |
| pEC₅₀ (Negative Intrinsic Activity) | [³⁵S]GTPγS Binding | 8.0 | Human 5-HT1B in CHO cells | [1] |
| Selectivity | Various | >80-fold | Over other 5-HT receptors | [2] |
In Vivo Pharmacology & Pharmacokinetics
In vivo studies in guinea pigs have shown that this compound is orally bioavailable and brain penetrant, with a long duration of action exceeding 18 hours.[3] It has been observed to increase extracellular serotonin levels in the dentate gyrus but not in the frontal cortex.[2][3] This region-specific effect suggests it may have potential as a rapidly acting antidepressant.[2]
Table 3: Pharmacokinetic Parameters of this compound in Guinea Pigs
| Parameter | Value | Route of Administration | Source |
| Oral Bioavailability | ~23% | Oral (p.o.) | [3] |
| Duration of Action | > 18 hours | Oral (p.o.) | [3] |
Note: Specific values for Cmax, Tmax, and elimination half-life are not detailed in the reviewed literature.
Developmental Toxicity
A significant characteristic of this compound is its potent teratogenicity in rodent and rabbit models, where it induces severe skeletal defects.[4] This toxicity is attributed to its interference with the highly conserved Notch signaling pathway, which is crucial for embryonic development.[4]
Signaling Pathways
The biological effects of this compound are mediated through its interaction with specific cellular signaling pathways.
5-HT1B Receptor Signaling
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi. Activation of this pathway by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound not only blocks this effect but also reduces the basal, ligand-independent signaling of the receptor.
Notch Signaling Pathway Interference
The Notch signaling pathway is a juxtacrine signaling system essential for cell-to-cell communication during embryonic development. It involves Notch receptors and their ligands (e.g., Delta, Jagged) on adjacent cells. Ligand binding initiates a series of proteolytic cleavages of the Notch receptor, releasing the Notch Intracellular Domain (NICD), which then translocates to the nucleus to regulate gene expression. This compound is reported to interfere with this pathway, leading to developmental abnormalities.[4] The precise molecular point of interference is a subject of ongoing research.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize this compound.
[³⁵S]GTPγS Binding Assay (Inverse Agonism)
This functional assay measures the activation of G-proteins coupled to a receptor. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation. Inverse agonists decrease the basal binding of [³⁵S]GTPγS.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the human 5-HT1B receptor (e.g., CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated in an assay buffer containing GDP, the test compound (this compound at various concentrations), and [³⁵S]GTPγS.
-
Reaction Termination: The reaction is stopped by rapid filtration through glass fiber filters, which trap the membranes.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes on the filters is determined by liquid scintillation counting.
-
Data Analysis: Concentration-response curves are generated to calculate pA₂ or pEC₅₀ values.
cAMP Accumulation Assay (Silent Antagonism)
This assay measures the intracellular concentration of cyclic AMP. For Gi-coupled receptors like 5-HT1B, an agonist will decrease cAMP levels (usually stimulated by forskolin). A silent antagonist will block the effect of an agonist, returning cAMP levels to the stimulated baseline.
General Protocol:
-
Cell Culture: Whole cells expressing the 5-HT1B receptor are cultured in microplates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and the antagonist (this compound).
-
Stimulation: Cells are then stimulated with a 5-HT1B agonist in the presence of forskolin (B1673556) (to elevate basal cAMP levels).
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP is quantified to determine its pA₂ value.
[³H]5-HT Release from Cortical Slices
This ex vivo assay measures the effect of a compound on neurotransmitter release from brain tissue.
General Protocol:
-
Slice Preparation: Brain cortical slices from guinea pigs or humans are prepared.
-
Loading: Slices are incubated with radiolabeled serotonin ([³H]5-HT), which is taken up by serotonergic nerve terminals.
-
Superfusion: Slices are placed in a superfusion chamber and continuously washed with buffer to establish a stable baseline of [³H]5-HT release.
-
Stimulation: Neurotransmitter release is induced by electrical stimulation or high potassium concentration.
-
Drug Application: this compound is added to the superfusion buffer, and its effect on stimulated [³H]5-HT release is measured by collecting and counting fractions of the superfusate.
In Vivo Microdialysis
This in vivo technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., dentate gyrus) of a guinea pig.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid at a slow, constant rate.
-
Sample Collection: Small molecules, including serotonin, diffuse across the semipermeable membrane of the probe into the perfusate. Samples (dialysates) are collected at regular intervals.
-
Drug Administration: this compound is administered (e.g., orally), and dialysate collection continues.
-
Analysis: The concentration of serotonin in the dialysate samples is quantified using a sensitive analytical method, typically HPLC with electrochemical detection.
Whole Embryo Culture (Teratogenicity Assessment)
To assess the developmental toxicity of this compound, a whole embryo culture system is utilized, as described in studies such as Augustine-Rauch et al. (2004).
General Protocol:
-
Embryo Explantation: Rat embryos are explanted at an early stage of organogenesis (e.g., gestational day 9.5).
-
Culture: Embryos are cultured in rotating bottles containing serum-based culture medium.
-
Compound Exposure: this compound is added to the culture medium at various concentrations.
-
Incubation: The embryos are cultured for a defined period (e.g., 48 hours) under controlled atmospheric conditions (O₂, CO₂).
-
Morphological Assessment: At the end of the culture period, embryos are examined microscopically for viability, growth parameters (e.g., somite number, crown-rump length), and the presence of any structural malformations.
This guide summarizes the key technical information available for this compound. Further details may be found in the cited literature.
References
- 1. This compound, a selective 5-HT1B receptor inverse agonist, blocks the 5-HT human terminal autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-A: a selective 5-HT1B receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound-A, a selective 5-HT1B receptor inverse agonist, on in vivo extracellular 5-HT levels in the freely-moving guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Developmental Toxicity of SB-236057: A Technical Guide on its Teratogenic Effects and Interference with Notch Signaling
For Immediate Release
A Comprehensive Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the teratogenic effects of the selective 5-HT1B receptor inverse agonist, SB-236057, and elucidates its molecular mechanism of action through the disruption of the critical Notch signaling pathway. This document provides a thorough overview of the compound's impact on embryonic development, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biological pathways and experimental workflows.
Executive Summary
This compound is a potent skeletal teratogen in multiple animal models, including rats and rabbits. Research has demonstrated that its administration during critical windows of embryonic development leads to severe axial skeletal and somite malformations. The underlying molecular mechanism for this teratogenicity has been linked to the transcriptional repression of key components of the Notch signaling pathway, a highly conserved pathway essential for proper embryonic patterning and development. This guide synthesizes the available scientific evidence to provide a detailed understanding of the relationship between this compound exposure, Notch signaling disruption, and the resultant teratogenic outcomes.
Teratogenic Effects of this compound: Quantitative Analysis
In vivo and in vitro studies have characterized the dose-dependent teratogenic effects of this compound. The primary malformations observed are defects in the axial skeleton, including abnormalities of the vertebrae and ribs.
Table 1: In Vivo Teratogenic Effects of this compound in Sprague-Dawley Rats
| Dosage (mg/kg/day, oral) | Dosing Window (Postcoitus) | Key Malformations Observed | Incidence of Malformations |
| 100 | Days 8-11 | Axial skeletal malformations, missing posterior axial skeletal elements, rib and vertebrae abnormalities. | Data on specific incidence rates at this dosage from publicly available literature is limited. |
| 100 | Days 6-7, 12-14, 15-17 | No significant increase in malformations noted outside the critical window. | Not applicable. |
Table 2: In Vitro Effects of this compound on Cultured Rat Embryos
| Concentration (µM) | Exposure Duration | Key Observations |
| 10 | 6 - 48 hours | Axial and posterior somite malformations, altered gene expression. |
Disruption of the Notch Signaling Pathway
The teratogenic activity of this compound is directly linked to its interference with the Notch signaling pathway. Specifically, exposure to this compound has been shown to repress the transcription of essential genes within this pathway in developing embryos.
The Canonical Notch Signaling Pathway
The Notch signaling pathway is a juxtacrine signaling system crucial for cell-cell communication and is integral to embryonic development, including somitogenesis and neurogenesis. The canonical pathway is initiated by the binding of a Notch ligand (e.g., Delta-like, Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the receptor, releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like family, leading to the transcriptional activation of target genes, most notably those of the Hairy/Enhancer of split (HES) and HES-related with YRPW motif (HEY) families.
This compound-Mediated Transcriptional Repression
Studies utilizing real-time PCR have demonstrated that exposure of cultured rat embryos to this compound results in the downregulation of key Notch pathway genes.
Table 3: Effect of this compound (10 µM) on Notch Pathway Gene Expression in Cultured Rat Embryos
| Gene | Function | Fold Change in Expression |
| Notch1 | Receptor | Repressed (Quantitative data not specified in literature) |
| r-esp1 (Hes family homolog) | Transcriptional Repressor (Notch target) | Repressed (Quantitative data not specified in literature) |
The repression of these genes disrupts the fine-tuned regulation of cell fate decisions and patterning during somitogenesis, leading to the observed skeletal malformations.
Experimental Protocols
In Vivo Teratogenicity Study in Sprague-Dawley Rats
This protocol outlines the general procedure for assessing the teratogenic potential of this compound in a rodent model.
-
Animal Model: Time-mated female Sprague-Dawley rats.
-
Compound Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing Regimen:
-
Administer this compound or vehicle control orally by gavage at the desired dose (e.g., 100 mg/kg/day).
-
The critical window of exposure is typically between gestation days 8 and 11.
-
-
Monitoring: Record maternal body weight and clinical signs of toxicity daily.
-
Fetal Collection: On gestation day 20, euthanize the dams and collect the fetuses via cesarean section.
-
External Examination: Examine each fetus for gross external malformations.
-
Skeletal Examination:
-
Fix a subset of fetuses in ethanol.
-
Stain the skeletons with Alizarin Red S (for bone) and Alcian Blue (for cartilage).
-
Examine the stained skeletons under a dissecting microscope for any abnormalities.
-
-
Soft Tissue Examination:
-
Fix the remaining fetuses in Bouin's solution.
-
Perform serial sections or microdissections to examine internal organs.
-
Rat Whole Embryo Culture
This in vitro method allows for the direct assessment of a compound's effects on embryonic development, independent of maternal metabolism.
-
Embryo Collection: Explant embryos from pregnant Sprague-Dawley rats on gestation day 9.
-
Culture Medium: Prepare a culture medium consisting of heat-inactivated rat serum supplemented with glucose and antibiotics.
-
Compound Exposure: Add this compound to the culture medium at the desired final concentration (e.g., 10 µM).
-
Culture Conditions:
-
Place embryos in rotating culture bottles at 37°C.
-
Maintain a controlled gas atmosphere, with oxygen levels increasing over the culture period to meet the embryo's metabolic needs.
-
-
Morphological Assessment: After 24-48 hours, score the embryos for developmental stage, growth, and the presence of any malformations using a dissecting microscope.
Real-Time PCR for Notch Pathway Gene Expression
This protocol is for quantifying changes in gene expression in cultured embryos.
-
RNA Extraction: Pool embryos from each treatment group and extract total RNA using a standard Trizol-based method or a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.
-
Real-Time PCR:
-
Prepare a reaction mixture containing cDNA, gene-specific primers for Notch pathway genes (e.g., Notch1, Hes1) and a housekeeping gene (e.g., Gapdh), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the PCR in a real-time thermal cycler.
-
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing the treatment group to the vehicle control.
Visualizing the Experimental and Logical Frameworks
The following diagrams illustrate the workflow of a typical teratogenicity study and the logical relationship between this compound, Notch signaling, and the resulting birth defects.
Conclusion
The evidence strongly indicates that this compound exerts its teratogenic effects by disrupting the Notch signaling pathway during a critical period of embryonic development. This interference with a fundamental developmental signaling cascade leads to errors in cell fate determination and patterning, ultimately resulting in severe skeletal malformations. A thorough understanding of this mechanism is crucial for drug development professionals to assess the risks associated with compounds that may interact with the Notch pathway and to develop safer therapeutic agents. Further research to quantify the precise dose-response relationship and to identify all the affected downstream targets of the Notch pathway will provide an even clearer picture of the teratogenic risk profile of this compound and similar compounds.
Unveiling the Pharmacological Profile of SB-236057-A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-236057-A is a potent and selective antagonist and inverse agonist of the serotonin (B10506) 1B (5-HT1B) receptor.[1] This technical guide provides a comprehensive overview of its pharmacological properties, detailing its binding affinity, functional activity, and in vivo effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on serotonergic neurotransmission.
Core Pharmacological Data
The quantitative pharmacological data for this compound-A are summarized in the tables below, offering a clear comparison of its binding and functional characteristics.
Table 1: Receptor Binding Affinity of this compound-A
| Receptor | Species | Preparation | Radioligand | pKi | Selectivity (fold) |
| 5-HT1B | Human | Recombinant CHO cells | [³H]GR125743 | 8.2 | >80 vs. other 5-HT receptors |
pKi is the negative logarithm of the inhibitory constant (Ki). Data compiled from multiple sources.[1]
Table 2: Functional Activity of this compound-A at the Human 5-HT1B Receptor
| Assay | Cell Line | Parameter | Value | Functional Effect |
| [³⁵S]GTPγS Binding | CHO | pA₂ | 8.9 | Inverse Agonism |
| cAMP Accumulation | CHO | pA₂ | 9.2 | Silent Antagonism |
| [³H]5-HT Release | Guinea Pig Cortical Slices | - | Potentiation | Antagonism |
| [³H]5-HT Release | Human Cortical Slices | - | Potentiation | Antagonism |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1]
Table 3: In Vivo Effects of this compound-A in Guinea Pigs
| Brain Region | Dose (p.o.) | Effect on Extracellular 5-HT | Maximum Increase (% of Basal) |
| Dentate Gyrus | 0.75 mg/kg | Increase | 167 ± 7% |
| Frontal Cortex | 0.75 mg/kg | No effect | - |
| Frontal Cortex | 2.5 mg/kg | Small Increase | 117 ± 11% |
Data obtained from in vivo microdialysis studies.[2]
Signaling Pathways and Mechanism of Action
This compound-A exerts its effects by binding to the 5-HT1B receptor, a G-protein coupled receptor (GPCR) negatively coupled to adenylyl cyclase. As an inverse agonist, this compound-A not only blocks the action of the endogenous agonist serotonin but also reduces the basal activity of the receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for 5-HT1B Receptor
Objective: To determine the binding affinity (Ki) of this compound-A for the human 5-HT1B receptor.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor.
-
Radioligand: [³H]GR125743.
-
Non-specific binding control: 10 µM 5-HT.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Thaw the cell membrane preparations on ice.
-
Prepare serial dilutions of this compound-A.
-
In a 96-well plate, add assay buffer, a fixed concentration of [³H]GR125743, and varying concentrations of this compound-A or the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional activity of this compound-A at the human 5-HT1B receptor by measuring G-protein activation.
Materials:
-
Membranes from CHO cells expressing the human 5-HT1B receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
This compound-A and a 5-HT1B agonist (e.g., 5-CT).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with GDP in the assay buffer.
-
Add varying concentrations of this compound-A in the presence or absence of a fixed concentration of a 5-HT1B agonist.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Analyze the data to determine the potency and efficacy of this compound-A.
In Vivo Microdialysis
Objective: To measure the effect of this compound-A on extracellular serotonin levels in the brain of freely moving guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC with electrochemical detection.
-
This compound-A.
Procedure:
-
Surgically implant a guide cannula into the desired brain region (e.g., dentate gyrus or frontal cortex) of an anesthetized guinea pig.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound-A (e.g., orally).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of 5-HT in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from baseline.
Conclusion
This compound-A is a highly selective and potent 5-HT1B receptor inverse agonist. Its pharmacological profile, characterized by high binding affinity and functional antagonism, makes it a valuable tool for investigating the role of the 5-HT1B receptor in various physiological and pathological processes. The in vivo data demonstrating its ability to increase extracellular serotonin levels in specific brain regions highlight its potential therapeutic relevance. This technical guide provides a foundational understanding of the key pharmacological attributes and experimental methodologies associated with this compound-A, facilitating further research and development in the field of serotonergic pharmacology.
References
SB-236057: A Preclinical Investigation into its Potential as a Rapid-Acting Antidepressant
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial number of patients exhibiting inadequate response to conventional antidepressant therapies, which are often characterized by a delayed onset of action. This has spurred the search for novel therapeutic agents with a more rapid antidepressant effect. This technical guide provides a comprehensive overview of the preclinical data supporting the potential of SB-236057, a selective 5-HT1B receptor inverse agonist, as a rapid-acting antidepressant. By potently and selectively blocking the 5-HT1B autoreceptor, this compound has been shown to acutely increase synaptic serotonin (B10506) levels in key brain regions, a mechanism hypothesized to circumvent the therapeutic lag associated with traditional antidepressants. This document consolidates the available quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms to facilitate further research and development in this promising area.
Introduction: The Rationale for a Rapid-Acting Antidepressant
The therapeutic delay of several weeks to months for conventional antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), presents a critical unmet medical need, particularly for patients with severe MDD and at risk of suicide. The prevailing monoamine hypothesis of depression posits that a deficiency in synaptic serotonin (5-HT) contributes to depressive symptoms. While SSRIs effectively block the reuptake of serotonin, their therapeutic effect is delayed. It is hypothesized that this delay is, in part, due to the activation of somatodendritic 5-HT1A and terminal 5-HT1B autoreceptors, which act as a negative feedback mechanism, initially reducing serotonin release and neuronal firing. Chronic treatment with SSRIs is thought to lead to the desensitization of these autoreceptors, eventually allowing for a sustained increase in synaptic serotonin.
Targeting the 5-HT1B autoreceptor with an antagonist or inverse agonist, such as this compound, offers a compelling strategy to bypass this initial feedback inhibition and achieve a rapid increase in serotonin levels, potentially leading to a faster onset of antidepressant action.
This compound: Pharmacological Profile
This compound is a highly potent and selective 5-HT1B receptor inverse agonist/antagonist. Its pharmacological characteristics have been determined through a series of in vitro and in vivo preclinical studies.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Preparation | Radioligand | pKi (mean) | Selectivity (fold vs. 5-HT1B) |
| 5-HT1B | Human | Recombinant (CHO cells) | [³H]GR125743 | 8.2 [1][2] | - |
| 5-HT1D | Human | Recombinant | [³H]GR125743 | <6.0 | >80[1] |
| 5-HT1A | Rat | Cortex | [³H]8-OH-DPAT | <6.0 | >80[1] |
| 5-HT2A | Rat | Cortex | [³H]Ketanserin | <6.0 | >80[1] |
| 5-HT2C | Porcine | Choroid Plexus | [³H]Mesulergine | <6.0 | >80[1] |
| SERT | Rat | Cortex | [³H]Paroxetine | <6.0 | >80[1] |
pKi is the negative logarithm of the inhibitory constant (Ki).
Table 2: Functional Activity of this compound at the Human 5-HT1B Receptor
| Assay | Cell Line | Parameter | pA₂ / pEC₅₀ (mean) | Functional Activity |
| [³⁵S]GTPγS Binding | CHO | pA₂ | 8.9[1][2] | Inverse Agonist |
| cAMP Accumulation | CHO | pA₂ | 9.2[1] | Antagonist |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 3: Preclinical In Vivo Neurochemical and Pharmacokinetic Data for this compound-A in Guinea Pigs
| Parameter | Brain Region | Dosage (p.o.) | Effect |
| Extracellular 5-HT Levels | Dentate Gyrus | 0.75 mg/kg | ↑ to 167% of basal |
| Extracellular 5-HT Levels | Frontal Cortex | 0.75 mg/kg | No significant effect |
| Oral Bioavailability | - | - | ~23% |
| Duration of Action | - | - | > 18 hours |
Mechanism of Action: Targeting the 5-HT1B Autoreceptor
This compound exerts its potential rapid-acting antidepressant effect through its action as an inverse agonist at the 5-HT1B autoreceptor located on the presynaptic terminals of serotonergic neurons.
Signaling Pathway of the 5-HT1B Receptor
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins. Activation of this receptor by serotonin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling cascade ultimately leads to a reduction in serotonin release. As an inverse agonist, this compound not only blocks the action of serotonin at this receptor but also reduces its basal (constitutive) activity, leading to a more robust disinhibition of serotonin release.
Caption: 5-HT1B autoreceptor signaling pathway and the action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments relevant to the investigation of this compound.
In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1B receptor and its selectivity over other receptor subtypes.
-
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor.
-
Radioligand: [³H]GR125743 (a high-affinity 5-HT1B/1D antagonist).
-
This compound at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin).
-
After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The Ki value is calculated from the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
-
-
Objective: To determine the functional activity (inverse agonism) of this compound at the 5-HT1B receptor.
-
Materials:
-
Cell membranes from CHO cells expressing the human 5-HT1B receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
This compound at various concentrations.
-
GDP.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Incubate the membranes with [³⁵S]GTPγS and varying concentrations of this compound.
-
The binding of [³⁵S]GTPγS to the Gα subunit is measured following receptor activation (or in the case of an inverse agonist, a decrease in basal binding is measured).
-
The reaction is terminated by filtration, and the radioactivity is quantified.
-
The pA₂ value is determined from the rightward shift of the concentration-response curve of a 5-HT1B agonist in the presence of this compound.
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular serotonin levels in the brain of freely moving animals.
-
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane).
-
Guide cannulae.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC with electrochemical detection.
-
-
Procedure:
-
Surgery: Anesthetize the guinea pig and place it in a stereotaxic frame. Implant a guide cannula targeting the dentate gyrus or frontal cortex. Secure the cannula with dental cement. Allow for a recovery period of at least 48 hours.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow for a 90-120 minute equilibration period. Collect 3-4 baseline dialysate samples at 20-minute intervals.
-
Drug Administration: Administer this compound-A orally (p.o.) at the desired dose (e.g., 0.75 mg/kg).
-
Sample Collection: Continue collecting dialysate samples every 20 minutes for several hours post-administration.
-
Analysis: Analyze the dialysate samples for serotonin content using HPLC with electrochemical detection.
-
Data Expression: Express the serotonin levels as a percentage of the mean baseline concentration.
-
Caption: Experimental workflow for in vivo microdialysis.
Behavioral Models of Depression (Proposed)
While no studies have been published to date on the effects of this compound in behavioral models of depression, the following protocols are standardly used to assess the antidepressant potential of novel compounds.
-
Objective: To assess antidepressant-like activity by measuring the immobility time of rodents when placed in an inescapable cylinder of water.
-
Materials:
-
Male mice or rats.
-
Cylindrical container (e.g., 25 cm high, 10 cm diameter for mice).
-
Water at 23-25°C.
-
Video recording equipment.
-
-
Procedure:
-
Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
Place the animal individually into the cylinder filled with water to a depth where it cannot touch the bottom or escape.
-
Record the session for 6 minutes.
-
Score the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test.
-
A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
-
Objective: Similar to the FST, this test assesses antidepressant-like activity by measuring the immobility of mice when suspended by their tails.
-
Materials:
-
Male mice.
-
A horizontal bar or shelf.
-
Adhesive tape.
-
Video recording equipment.
-
-
Procedure:
-
Administer this compound or vehicle prior to the test.
-
Suspend the mouse by its tail from the bar using adhesive tape.
-
Record the session for 6 minutes.
-
Score the total duration of immobility.
-
A decrease in immobility time suggests an antidepressant-like effect.
-
Discussion and Future Directions
The preclinical data for this compound strongly support its potential as a rapid-acting antidepressant. Its high potency and selectivity for the 5-HT1B receptor, coupled with its demonstrated ability to acutely increase extracellular serotonin levels in the dentate gyrus to a degree comparable to chronic SSRI administration, provide a solid mechanistic rationale.[1]
However, a critical gap in the current body of research is the lack of data from behavioral models of depression. While the neurochemical effects are promising, demonstrating efficacy in models such as the forced swim test, tail suspension test, or the chronic unpredictable mild stress model would provide crucial evidence to directly link the mechanism of action of this compound to an antidepressant-like phenotype.
Furthermore, there is no publicly available information regarding the progression of this compound into clinical trials for depression. Future research should focus on:
-
Behavioral Pharmacology: Evaluating this compound in a battery of well-validated animal models of depression to confirm its antidepressant-like effects.
-
Chronic Dosing Studies: Assessing the effects of chronic this compound administration on serotonin system neuroadaptations and behavioral outcomes.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to support potential clinical development.
-
Clinical Translation: If preclinical behavioral studies are positive, initiating Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers, followed by Phase II trials in patients with MDD to evaluate its efficacy and speed of onset.
Conclusion
This compound represents a promising lead compound in the quest for rapid-acting antidepressants. Its mechanism of action, targeting the 5-HT1B autoreceptor to acutely increase synaptic serotonin, is well-supported by robust preclinical pharmacological and neurochemical data. While further investigation, particularly in behavioral models of depression and ultimately in human clinical trials, is necessary to fully elucidate its therapeutic potential, the existing evidence positions this compound as a valuable tool for research and a potential candidate for development into a novel, fast-acting treatment for major depressive disorder.
Caption: The proposed mechanism for the rapid antidepressant potential of this compound.
References
In Vivo Effects of SB-236057 on the Dentate Gyrus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo effects of SB-236057, a selective 5-HT1B receptor inverse agonist, with a specific focus on the dentate gyrus region of the hippocampus. While direct studies on the effects of this compound on neurogenesis and long-term potentiation in the dentate gyrus are limited, this document synthesizes available data on its primary mechanism of action – the modulation of serotonin (B10506) levels – and explores the broader implications for dentate gyrus function based on the known roles of 5-HT1B receptors. This guide includes quantitative data from in vivo microdialysis studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The dentate gyrus, a key component of the hippocampal formation, plays a crucial role in learning, memory, and mood regulation. Its unique ability to undergo adult neurogenesis makes it a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders. The serotonergic system, through its diverse receptor subtypes, is a major modulator of dentate gyrus function. This compound is a potent and selective inverse agonist for the serotonin 1B (5-HT1B) receptor. As an inverse agonist, this compound not only blocks the action of agonists but also reduces the constitutive activity of the receptor. This guide focuses on the in vivo consequences of this action within the dentate gyrus.
Core Mechanism of Action: Modulation of Serotonin Levels
The primary in vivo effect of this compound on the dentate gyrus is the modulation of extracellular serotonin (5-HT) levels. As a 5-HT1B receptor inverse agonist, this compound blocks the inhibitory presynaptic 5-HT1B autoreceptors located on serotonergic nerve terminals. This disinhibition leads to an increase in the release of 5-HT into the synaptic cleft.
Quantitative Data: In Vivo Microdialysis
In vivo microdialysis studies in freely moving guinea pigs have provided quantitative data on the effects of this compound-A (a hydrochloride salt of this compound) on extracellular 5-HT levels in the dentate gyrus.
| Compound | Dose (oral) | Animal Model | Brain Region | Maximum 5-HT Increase (% of Basal) | Comparison |
| This compound-A | 0.75 mg/kg | Guinea Pig | Dentate Gyrus | 167 ± 7% | Comparable to chronic paroxetine |
| Paroxetine | 10 mg/kg (14 days) | Guinea Pig | Dentate Gyrus | 183 ± 13% | Chronic SSRI treatment |
Table 1: Effect of this compound-A on Extracellular 5-HT Levels in the Guinea Pig Dentate Gyrus.
Experimental Protocols
In Vivo Microdialysis in the Guinea Pig Dentate Gyrus
This protocol outlines the key steps for measuring extracellular 5-HT levels in the dentate gyrus of awake, freely moving guinea pigs following the administration of this compound.
3.1.1. Materials
-
Stereotaxic apparatus for guinea pigs
-
Microdialysis probes (e.g., CMA 12) with appropriate membrane length (2-3 mm) and molecular weight cut-off
-
Guide cannula
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound-A
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Automated microfraction collector
3.1.2. Surgical Procedure
-
Anesthetize the guinea pig and mount it in the stereotaxic apparatus.
-
Perform a midline scalp incision to expose the skull.
-
Drill a burr hole over the target coordinates for the dentate gyrus.
-
Implant a guide cannula aimed at the dentate gyrus and secure it with dental cement.
-
Allow the animal to recover from surgery for at least 48 hours.
3.1.3. Microdialysis Experiment
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the dentate gyrus of the awake, freely moving animal.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of 5-HT levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated microfraction collector.
-
Administer this compound-A (e.g., 0.75 mg/kg, p.o.) or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the 5-HT concentration in the dialysate samples using HPLC-ED.
-
Express the post-treatment 5-HT levels as a percentage of the pre-treatment baseline.
Signaling Pathways
5-HT1B Receptor Signaling
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
4.1.1. Canonical Pathway Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). As a presynaptic autoreceptor, this pathway ultimately leads to the inhibition of neurotransmitter release.
4.1.2. Inverse Agonist Effect of this compound As an inverse agonist, this compound binds to the 5-HT1B receptor and reduces its basal, constitutive activity. This action prevents the tonic inhibition of adenylyl cyclase, leading to a relative increase in cAMP and PKA activity, and consequently, a disinhibition of serotonin release from the presynaptic terminal.
Potential Downstream Effects on the Dentate Gyrus
While direct experimental data on the effects of this compound on neurogenesis and long-term potentiation (LTP) in the dentate gyrus is lacking, the known increase in extracellular 5-HT allows for informed hypotheses based on the established roles of serotonin in these processes.
Adult Hippocampal Neurogenesis
Serotonin is a well-established positive regulator of adult hippocampal neurogenesis. Increased 5-HT levels, through various mechanisms including SSRI administration, have been shown to promote the proliferation, survival, and differentiation of new neurons in the dentate gyrus. Therefore, it is plausible that the this compound-induced increase in dentate gyrus 5-HT could lead to an enhancement of neurogenesis.
5.1.1. Proposed Experimental Protocol: BrdU Labeling To investigate the effect of this compound on cell proliferation, a key step in neurogenesis, a bromodeoxyuridine (BrdU) labeling study could be conducted.
-
Administer this compound or vehicle to a cohort of animals for a specified period.
-
During the treatment period, inject animals with BrdU, a synthetic thymidine (B127349) analog that incorporates into the DNA of dividing cells.
-
After a set survival time, perfuse the animals and prepare brain sections.
-
Perform immunohistochemistry to detect BrdU-positive cells in the subgranular zone of the dentate gyrus.
-
Quantify the number of BrdU-positive cells to assess the rate of cell proliferation.
Long-Term Potentiation (LTP)
The role of serotonin in modulating LTP in the dentate gyrus is complex and appears to be dependent on the specific 5-HT receptor subtypes involved. While some studies suggest that activation of certain 5-HT receptors can facilitate LTP, others indicate an inhibitory role. The net effect of the increased 5-HT resulting from this compound administration on LTP in the dentate gyrus remains to be experimentally determined.
5.2.1. Proposed Experimental Protocol: In Vivo Electrophysiology To assess the impact of this compound on LTP, in vivo electrophysiological recordings from the dentate gyrus can be performed.
-
Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of an anesthetized animal.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs).
-
Administer this compound or vehicle.
-
After a suitable time for the drug to take effect, deliver a high-frequency stimulation (HFS) tetanus to the perforant path to induce LTP.
-
Continue to record fEPSPs for at least one hour post-HFS to measure the magnitude and stability of LTP.
-
Compare the degree of potentiation between the drug-treated and vehicle-treated groups.
Conclusion
This compound, as a selective 5-HT1B receptor inverse agonist, has a clear in vivo effect on the dentate gyrus: it increases extracellular serotonin levels. This primary action suggests potential downstream effects on critical aspects of dentate gyrus plasticity, including adult neurogenesis and long-term potentiation. However, further direct experimental investigation is required to fully elucidate these secondary effects and to determine the therapeutic potential of this compound for disorders involving dentate gyrus dysfunction. The protocols and data presented in this guide provide a foundational framework for such future research endeavors.
An In-depth Technical Guide on the Interaction of SB-236057 with r-esp1 and the 5-HT1B Receptor
Audience: Researchers, scientists, and drug development professionals.
Abstract
SB-236057 is a potent and selective inverse agonist of the 5-hydroxytryptamine receptor 1B (5-HT1B). While its primary pharmacological activity is well-characterized, subsequent research into its teratogenic effects has revealed a secondary interaction with a protein identified as r-esp1, a homolog of the Groucho family of transcriptional co-repressors. This guide provides a comprehensive overview of the dual interaction profile of this compound, summarizing quantitative pharmacological data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows.
Introduction
This compound was initially developed as a tool for investigating the role of the 5-HT1B receptor, particularly its function as a presynaptic autoreceptor that modulates serotonin (B10506) (5-HT) release. As a selective inverse agonist, it has been instrumental in confirming the 5-HT1B subtype as the terminal 5-HT autoreceptor in both guinea pig and human cerebral cortex. However, developmental studies revealed that this compound is a potent musculoskeletal teratogen in rodents, inducing severe birth defects. This led to investigations into alternative mechanisms of action beyond the serotonergic system. A pivotal study by Augustine-Rauch et al. (2004) identified a high-affinity binding interaction between this compound and a peptide motif with 100% sequence homology to r-esp1, a protein within the Enhancer of split complex [E(spl)C] and a homolog of the Groucho/TLE family of transcriptional co-repressors. This interaction suggests that the teratogenicity of this compound may be mediated through interference with the highly conserved Notch signaling pathway, which is critical during embryonic development.
This document synthesizes the publicly available data on these two distinct molecular interactions of this compound.
Quantitative Data Presentation
The pharmacological profile of this compound is defined by its high affinity and functional activity at the human 5-HT1B receptor and its identified, though less quantified, interaction with r-esp1.
Table 1: Pharmacological Profile of this compound at the Human 5-HT1B Receptor
| Parameter | Value | Assay Type | Description |
| Binding Affinity (pKi) | 8.2 | Radioligand Binding | Represents the negative logarithm of the inhibition constant (Ki), indicating high binding affinity for the human 5-HT1B receptor. |
| Inverse Agonism (pA2) | 8.9 | [³⁵S]GTPγS Binding | Measures the potency of this compound as a competitive antagonist that also reduces the basal activity of the receptor. |
| Silent Antagonism (pA2) | 9.2 | cAMP Accumulation | Measures the potency of this compound to block agonist-induced effects on cAMP levels without affecting the receptor's basal activity in this specific assay. |
| Functional Activity (pEC50) | 8.0 | [³⁵S]GTPγS Binding | Represents the negative logarithm of the molar concentration that produces 50% of the maximal response, indicating negative intrinsic activity. |
Data compiled from multiple sources.
Table 2: Interaction Profile of this compound with r-esp1
| Parameter | Value/Descriptor | Assay Type | Description |
| Binding Affinity | High | M13 Phage Display | This compound demonstrated high binding affinity to a peptide motif with 100% sequence homology to a region of r-esp1. Specific quantitative data (e.g., Kd, Ki) are not publicly available.[1] |
| Protein Family | Groucho/TLE Homolog | Sequence Analysis | r-esp1 is identified as one of the Groucho homologs transcribed by the Enhancer of split complex (E[spl]C), which are known transcriptional co-repressors.[1] |
| Proposed Biological Effect | Interference with Notch Signaling | Mechanistic Inference | The interaction is proposed to cause transcriptional alterations in the Notch1-E(spl) pathway, leading to teratogenicity.[1] |
Signaling Pathways
This compound exhibits a dual mechanism of action, influencing both serotonergic neurotransmission and embryonic developmental pathways.
Proposed Dual Signaling Pathway for this compound
The following diagram illustrates the two proposed signaling interactions of this compound. The first is its well-documented inverse agonism at the 5-HT1B autoreceptor on serotonergic neurons. The second is its putative interaction with the r-esp1 protein, a Groucho homolog, which acts as a co-repressor in the Notch signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard procedures in pharmacology and molecular biology.
M13 Phage Display for Target Identification
This protocol describes a general workflow for identifying peptide ligands for a small molecule target, as was done to identify the r-esp1 interaction.
Objective: To isolate phage clones displaying peptides that bind with high affinity to a biotinylated small molecule (e.g., this compound-biotin).
Methodology:
-
Target Immobilization: A streptavidin-coated 96-well plate is washed with a blocking buffer (e.g., PBS with Tween-20 and BSA) to prevent non-specific binding. The biotinylated this compound solution is then added and incubated to allow capture by the streptavidin.
-
Library Incubation (Panning): The M13 phage display library, expressing a vast diversity of random peptides, is added to the coated wells. The plate is incubated to allow phage particles displaying binding peptides to interact with the immobilized this compound.
-
Washing: Non-bound and weakly bound phage are removed through a series of stringent washes with a wash buffer (e.g., PBST). The stringency can be increased in subsequent rounds of panning.
-
Elution: Specifically bound phage are eluted from the wells using a low-pH buffer (e.g., glycine-HCl) or by competition with an excess of the non-biotinylated this compound. The eluate is immediately neutralized.
-
Amplification: The eluted phage are used to infect a host strain of E. coli (e.g., ER2738). The infected bacteria are grown in culture, allowing the selected phage to replicate and amplify.
-
Purification and Titering: The amplified phage are purified from the bacterial culture supernatant, typically by precipitation with PEG/NaCl. The phage titer (plaque-forming units per ml) is determined.
-
Iterative Panning: Steps 2-6 are repeated for 3-4 rounds, each time using the amplified phage pool from the previous round. This process enriches the population for high-affinity binders.
-
Clone Selection and Sequencing: After the final round, individual phage plaques are isolated. The DNA from each clone is extracted, and the region of the genome encoding the displayed peptide is sequenced to identify the amino acid motif responsible for binding.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional activity (inverse agonism) and potency of this compound at a G-protein coupled receptor (GPCR) like 5-HT1B.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT1B receptor are prepared and protein concentration is determined.
-
Assay Buffer Preparation: An appropriate assay buffer is prepared, typically containing HEPES, MgCl₂, NaCl, and saponin.
-
Reaction Setup: In a 96-well plate, the cell membranes are incubated with varying concentrations of this compound. GDP is often included to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.
-
Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS to a final concentration of ~0.1 nM.
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to allow for G-protein activation and binding of the radioligand.
-
Termination: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold wash buffer.
-
Detection: Scintillation fluid is added to the dried filter plate, and the radioactivity is quantified using a microplate scintillation counter. Data are analyzed to determine Emax and EC50/pA2 values.
cAMP Accumulation Assay
Objective: To measure the ability of this compound to antagonize agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Whole cells (e.g., CHO or HEK293) stably expressing the human 5-HT1B receptor are cultured to an appropriate confluency.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor such as IBMX for 20-30 minutes. This prevents the degradation of cAMP and enhances the assay signal.
-
Antagonist Incubation: Varying concentrations of this compound are added to the cells, followed by incubation.
-
Agonist Stimulation: A fixed concentration of a known 5-HT1B agonist (e.g., 5-CT) is added to stimulate the receptor and induce a decrease in cAMP production (as 5-HT1B is Gi/o-coupled). Forskolin may be used to pre-stimulate adenylyl cyclase to establish a measurable baseline of cAMP.
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing technologies like HTRF, AlphaScreen, or ELISA.
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP is quantified, and antagonist potency (pA2) is calculated.
Conclusion
This compound is a valuable pharmacological tool with a complex dual-action profile. Its well-defined inverse agonist activity at the 5-HT1B receptor provides a clear mechanism for its effects on the serotonergic system. Concurrently, the discovery of its high-affinity interaction with an r-esp1 peptide motif provides a compelling molecular hypothesis for its observed teratogenicity, linking the compound directly to the Notch signaling pathway, a critical regulator of embryonic development. This guide provides the foundational data, protocols, and pathway visualizations necessary for researchers to understand and further investigate the multifaceted interactions of this compound. The clear delineation of its two distinct mechanisms is crucial for both its application in neuroscience research and for understanding its significant risks in developmental toxicology.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of SB-236057
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols for in vivo studies involving SB-236057, a selective 5-HT1B receptor inverse agonist. The following sections detail the compound's mechanism of action, pharmacokinetic properties, and recommended protocols for key in vivo experiments.
Introduction to this compound
This compound is a potent and selective inverse agonist for the serotonin (B10506) 1B (5-HT1B) receptor. It has demonstrated high affinity for the human 5-HT1B receptor (pKi = 8.2) with over 75-fold selectivity compared to other 5-HT receptors and a wide range of other receptor types, ion channels, and enzymes.[1] Functionally, it acts as an inverse agonist, displaying negative intrinsic activity at the 5-HT1B receptor.[1] In vivo studies have primarily focused on its ability to modulate serotonergic neurotransmission, suggesting its potential as a tool for investigating the role of 5-HT1B receptors in various physiological and pathological processes.
Mechanism of Action: 5-HT1B Receptor Signaling
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic data for this compound from in vivo studies in guinea pigs.
Table 1: Pharmacokinetic Properties of this compound in Guinea Pigs
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | ~23% | Oral (p.o.) | [4] |
| Brain Penetrance | Yes | Oral (p.o.) | [4] |
| Duration of Action | > 18 hours | Oral (p.o.) | [4] |
Table 2: Pharmacodynamic Effects of this compound on Extracellular Serotonin (5-HT) Levels in Guinea Pig Brain
| Brain Region | Dose (p.o.) | Maximum Change in 5-HT (% of Basal) | Reference |
| Dentate Gyrus | 0.75 mg/kg | 167 ± 7% | [4] |
| Frontal Cortex | 0.75 mg/kg | No significant effect | [4] |
| Frontal Cortex | 2.5 mg/kg | 117 ± 11% | [4] |
Experimental Protocols
In Vivo Microdialysis for Serotonin Measurement
This protocol describes the methodology for in vivo microdialysis to measure extracellular serotonin levels in the dentate gyrus and frontal cortex of freely moving guinea pigs.
4.1.1. Animal Model
-
Species: Guinea Pig (e.g., Dunkin Hartley)
-
Sex: Male
-
Weight: 350-450 g
-
Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle. Animals should be allowed to acclimate for at least one week before surgery.
4.1.2. Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthetize the guinea pig with an appropriate anesthetic (e.g., isoflurane).
-
Place the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull above the target brain regions using a dental drill.
-
Implant guide cannulae (CMA/12) at the following coordinates, referencing a guinea pig brain atlas[5][6][7]:
-
Secure the guide cannulae to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animals to recover for at least 7 days post-surgery.
4.1.3. Microdialysis Procedure
-
On the day of the experiment, place the guinea pig in a microdialysis bowl, allowing free movement.
-
Gently remove the dummy cannula and insert the microdialysis probe (e.g., CMA/12, 2 mm membrane) into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for a stabilization period of at least 2 hours before collecting baseline samples.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing an antioxidant solution (e.g., 0.1 M perchloric acid) to prevent serotonin degradation.
-
Collect at least three stable baseline samples before administering this compound.
-
Administer this compound orally (p.o.) at the desired dose (e.g., 0.75 mg/kg or 2.5 mg/kg).
-
Continue collecting dialysate samples for at least 4 hours post-administration.
-
Store samples at -80°C until analysis.
4.1.4. Sample Analysis
-
Analyze serotonin concentrations in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the results as a percentage of the mean baseline serotonin concentration.
Hypothermia Assay for Brain Penetrance Assessment
This protocol outlines a method to assess the brain penetrance of this compound by measuring its effect on body temperature in guinea pigs. This assay is based on the principle that centrally acting drugs affecting serotonergic pathways can induce changes in body temperature.
4.2.1. Animal Model
-
Species: Guinea Pig (e.g., Dunkin Hartley)
-
Sex: Male
-
Weight: 300-400 g
-
Housing: Group-housed with ad libitum access to food and water. Acclimate animals to the experimental room for at least 1 hour before testing.
4.2.2. Experimental Procedure
-
Record the baseline rectal temperature of each guinea pig using a digital thermometer with a lubricated probe inserted to a consistent depth (e.g., 2 cm).
-
Administer this compound orally (p.o.) at the desired dose. A vehicle control group should also be included.
-
Measure rectal temperature at regular intervals post-administration (e.g., 30, 60, 90, 120, 180, 240 minutes, and then hourly up to 18 hours to assess the duration of action).
-
Handle animals gently and consistently at each time point to minimize stress-induced temperature changes.
-
Analyze the data by comparing the change in body temperature from baseline between the this compound-treated and vehicle-treated groups. A significant change in temperature following drug administration suggests central nervous system activity and thus brain penetrance.
Safety and Handling
Standard laboratory safety procedures should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions. All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines for animal research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound-A, a selective 5-HT1B receptor inverse agonist, on in vivo extracellular 5-HT levels in the freely-moving guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The brain of the guinea pig in stereotaxic coordinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The brain of the guinea pig in stereotaxic coordinates. | Semantic Scholar [semanticscholar.org]
- 8. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prefrontal cortex of the guinea pig (Cavia porcellus) defined as cortical projection area of the thalamic mediodorsal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis using SB-236057
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-236057 is a potent and selective 5-HT1B receptor inverse agonist.[1] The 5-HT1B receptor is a presynaptic autoreceptor that negatively regulates the release of serotonin (B10506) (5-HT).[2][3] By acting as an inverse agonist, this compound blocks this inhibitory feedback loop, leading to an increase in extracellular 5-HT levels in specific brain regions.[1] This makes this compound a valuable pharmacological tool for investigating the role of the 5-HT1B receptor in various physiological and pathological processes, including depression and anxiety.[1][4]
In vivo microdialysis is a powerful technique used to measure the levels of endogenous neurotransmitters, like serotonin, in the extracellular fluid of specific brain regions in freely moving animals.[4][5][6] This document provides a detailed protocol for utilizing in vivo microdialysis to assess the effect of this compound on extracellular 5-HT levels.
Data Presentation
The administration of this compound has been shown to increase the extracellular concentration of serotonin in a region-dependent manner. The following table summarizes the dose-dependent effect of this compound on basal serotonin levels in the guinea pig brain. Data is expressed as a percentage change from the baseline serotonin concentration.
| Brain Region | This compound Dose (mg/kg, p.o.) | Mean Increase in Extracellular 5-HT (% of Baseline) |
| Dentate Gyrus | 0.75 | 167 ± 7% |
| Frontal Cortex | 0.75 | No significant effect |
| Frontal Cortex | 2.5 | 117 ± 11% |
Note: The data presented in this table is derived from studies conducted in freely-moving guinea pigs and is intended to demonstrate the expected dose-dependent and region-specific increase in extracellular serotonin following the administration of this compound.[1]
Experimental Protocols
This section outlines the detailed methodology for conducting in vivo microdialysis experiments to measure serotonin levels following the administration of this compound.
Part 1: Stereotaxic Surgery for Guide Cannula Implantation
-
Animal Preparation: Use adult male Sprague-Dawley rats (250-300g) or Dunkin-Hartley guinea pigs (300-350g). House the animals individually and allow them to acclimate to the housing conditions for at least one week prior to surgery.[5]
-
Anesthesia: Anesthetize the animal using isoflurane (B1672236) (2-3% in oxygen) or a suitable injectable anesthetic. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.[5]
-
Stereotaxic Implantation:
-
Place the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify the bregma and lambda landmarks.
-
Drill a small hole over the target brain region. The following coordinates are examples for the rat brain and should be adjusted based on the chosen species and brain atlas:
-
Dentate Gyrus: Antero-Posterior (AP): -3.8 mm; Medio-Lateral (ML): ±2.2 mm; Dorso-Ventral (DV): -3.5 mm from dura.
-
Frontal Cortex: AP: +3.2 mm; ML: ±0.8 mm; DV: -2.5 mm from dura.[5]
-
-
Slowly lower a guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and stainless-steel screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.[5]
-
-
Post-Operative Care: Administer post-operative analgesics as required. Allow the animals to recover for at least 7 days before the microdialysis experiment.[5]
Part 2: In Vivo Microdialysis Procedure
-
Probe Preparation: On the day of the experiment, gently restrain the animal and remove the dummy cannula. Insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.[5]
-
Perfusion and Equilibration:
-
Connect the inlet of the microdialysis probe to a syringe pump.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). A typical aCSF solution contains (in mM): 147 NaCl, 4 KCl, 2.2 CaCl2, and is buffered to pH 7.4.
-
Allow a 2-3 hour equilibration period to establish a stable baseline of extracellular serotonin.[5]
-
-
Baseline Sample Collection:
-
Collect dialysate samples every 20 minutes into vials containing a small amount of antioxidant solution (e.g., 0.02 M acetic acid or a solution containing 5 µl of 1 N HCl and 0.1 mM EDTA-2Na) to prevent serotonin degradation.[5][7]
-
Collect at least three consecutive baseline samples where the serotonin concentration varies by less than 10%.[5]
-
-
This compound Administration and Sample Collection:
-
Administer this compound orally (p.o.) at the desired doses (e.g., 0.75 mg/kg or 2.5 mg/kg).
-
Continue to collect dialysate samples every 20 minutes for at least 3 hours post-injection.
-
Store all samples at -80°C until analysis.
-
Part 3: Sample Analysis using HPLC-ECD
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is a highly sensitive method for quantifying serotonin in microdialysate samples.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A common mobile phase consists of a phosphate/citrate buffer at a specific pH, containing an ion-pairing agent (e.g., sodium 1-octanesulfonate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically between 0.5 - 1.0 mL/min.
-
Temperature: Maintain the column at a constant temperature (e.g., 30°C).
-
-
Electrochemical Detection:
-
Set the potential of the glassy carbon working electrode to a level optimal for the oxidation of serotonin (e.g., +0.65 V) against an Ag/AgCl reference electrode.
-
-
Quantification:
-
Inject a standard solution of serotonin of known concentration to generate a standard curve.
-
Inject the collected dialysate samples.
-
Calculate the concentration of serotonin in the samples by comparing their peak heights or areas to the standard curve.
-
Visualizations
Signaling Pathway of the 5-HT1B Receptor
Caption: 5-HT1B receptor signaling cascade inhibiting serotonin release.
Experimental Workflow for In Vivo Microdialysis with this compound
The following diagram outlines the key steps involved in the in vivo microdialysis procedure for assessing the effects of this compound on serotonin levels.
Caption: Experimental workflow for in vivo microdialysis of serotonin.
References
- 1. The effect of this compound-A, a selective 5-HT1B receptor inverse agonist, on in vivo extracellular 5-HT levels in the freely-moving guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for 5-HT1B Receptor Inverse Agonists using a cAMP Accumulation Assay with SB-236057
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The serotonin (B10506) 1B (5-HT1B) receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target in drug discovery for various neurological and psychiatric disorders. Coupled to the inhibitory Gαi subunit, the activation of the 5-HT1B receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] Inverse agonists of the 5-HT1B receptor, such as SB-236057, are valuable pharmacological tools and potential therapeutic agents. These compounds can reduce the basal activity of the receptor, leading to an increase in cAMP levels from its constitutively inhibited state, or can antagonize the effects of 5-HT1B agonists.
This application note provides a detailed protocol for a robust and sensitive time-resolved fluorescence resonance energy transfer (TR-FRET)-based cAMP accumulation assay to characterize the activity of this compound on the human 5-HT1B receptor. The assay is performed in a high-throughput format using Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1B receptor. The protocol describes the measurement of the antagonistic effect of this compound against the potent and selective 5-HT1B receptor agonist, CP-93129, in forskolin-stimulated cells.[2][3][4]
Data Presentation
The following table summarizes the expected quantitative data from the cAMP accumulation assay designed to test the inverse agonist/antagonist activity of this compound at the 5-HT1B receptor.
| Parameter | Agonist (CP-93129) | Antagonist (this compound) |
| EC50 / IC50 (nM) | The concentration of CP-93129 that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation. | The concentration of this compound that inhibits 50% of the response induced by a fixed concentration of CP-93129. |
| Maximal Response (% Inhibition of Forskolin Response) | The maximum percentage decrease in forskolin-stimulated cAMP levels upon saturation with CP-93129. | Not applicable in antagonist mode. |
| Minimal Response (% of Forskolin Response) | The percentage of the forskolin-stimulated cAMP response remaining at the highest concentration of CP-93129. | Not applicable in antagonist mode. |
| Hill Slope | The steepness of the dose-response curve for CP-93129. | The steepness of the dose-response curve for this compound. |
| pA2 | Not applicable. | A measure of the potency of this compound as a competitive antagonist.[5] |
Signaling Pathway and Experimental Workflow
Signaling Pathway
Caption: 5-HT1B receptor signaling cascade.
Experimental Workflow
Caption: Experimental workflow for the cAMP accumulation assay.
Experimental Protocols
This protocol is adapted for the LANCE® Ultra cAMP Kit from PerkinElmer.
Materials and Reagents
-
Cells: CHO-K1 cells stably expressing the human 5-HT1B receptor.
-
Assay Kit: LANCE® Ultra cAMP Kit (PerkinElmer, Cat. No. TRF0264 or equivalent).
-
Reagents:
-
This compound (Tocris, Cat. No. 1219 or equivalent).
-
CP-93129 dihydrochloride (B599025) (Tocris, Cat. No. 1060 or equivalent).
-
Forskolin (Sigma-Aldrich, Cat. No. F6886 or equivalent).
-
3-isobutyl-1-methylxanthine (IBMX) (Sigma-Aldrich, Cat. No. I5879 or equivalent).
-
Hank's Balanced Salt Solution (HBSS).
-
HEPES.
-
Bovine Serum Albumin (BSA).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
-
Labware:
-
White, opaque 384-well microplates (e.g., PerkinElmer ProxiPlate).
-
Standard sterile cell culture flasks and consumables.
-
Multichannel pipettes.
-
TR-FRET compatible plate reader.
-
Solutions Preparation
-
Stimulation Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4. Prepare fresh on the day of the experiment.[6]
-
Compound Stock Solutions: Prepare 10 mM stock solutions of this compound, CP-93129, and Forskolin in DMSO.
-
LANCE Ultra cAMP Detection Reagents: Prepare the Eu-cAMP tracer and ULight™-anti-cAMP working solutions in the provided Detection Buffer according to the manufacturer's instructions.[7]
Cell Preparation
-
Culture CHO-K1/5-HT1B cells in appropriate growth medium until they reach 80-90% confluency.
-
On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend the pellet in Stimulation Buffer to the desired cell density (typically 1,000-5,000 cells per well, to be optimized).[8]
Assay Protocol (Antagonist Mode)
-
Compound Plating:
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Add 5 µL of the this compound dilutions to the wells of a 384-well plate. For control wells, add 5 µL of Stimulation Buffer.
-
-
Cell Addition:
-
Add 5 µL of the cell suspension to each well.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist and Forskolin Addition:
-
Prepare a solution of CP-93129 and Forskolin in Stimulation Buffer at 2X the final desired concentration. The final concentration of Forskolin should be at its EC80-EC90 (to be determined empirically, typically 1-10 µM), and the final concentration of CP-93129 should be at its EC80 (to be determined empirically).
-
Add 10 µL of this solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add 5 µL of the 4X Eu-cAMP tracer working solution to each well.
-
Add 5 µL of the 4X ULight-anti-cAMP working solution to each well.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis
-
cAMP Standard Curve: A cAMP standard curve should be run in parallel on the same plate to convert the TR-FRET signal ratios (665 nm / 615 nm) to cAMP concentrations.
-
Dose-Response Curves:
-
Plot the calculated cAMP concentrations against the logarithm of the this compound concentrations.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value of this compound.
-
The pA2 value can be calculated using a Schild plot analysis if the antagonism is competitive.
-
References
- 1. researchgate.net [researchgate.net]
- 2. CP-93129 - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a selective 5-HT1B receptor inverse agonist, blocks the 5-HT human terminal autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. revvity.com [revvity.com]
Application Notes and Protocols for SB-236057 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of SB-236057, a potent and selective 5-HT1B receptor inverse agonist, in various in vitro experimental settings. Adherence to these guidelines will help ensure the reproducibility and accuracy of your results.
Overview and Quantitative Data
This compound is a high-affinity antagonist of the human 5-HT1B receptor. In functional assays, it displays inverse agonist properties. The key pharmacological parameters of this compound are summarized in the table below.
| Parameter | Value | Assay System | Reference |
| pKi | 8.2 | Human 5-HT1B Receptors | [1] |
| pEC50 (Negative Intrinsic Activity) | 8.0 | [35S]GTPγS binding in CHO cells expressing human 5-HT1B receptors | [1] |
| pA2 (Competitive Antagonism) | 8.9 | [35S]GTPγS binding in CHO cells expressing human 5-HT1B receptors | [1] |
Dissolution of this compound for In Vitro Use
Proper dissolution of this compound is critical for obtaining reliable and consistent results in in vitro experiments. Based on established laboratory practices, the recommended solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 533.68 g/mol ), weigh out 5.34 mg of the compound.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock, if you weighed 5.34 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
Preparation of Working Solutions:
For most in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Therefore, subsequent dilutions of the DMSO stock solution should be made in the appropriate assay buffer or cell culture medium immediately before use.
Experimental Protocol: [35S]GTPγS Binding Assay
This protocol describes a method to assess the functional activity of this compound at the 5-HT1B receptor using a [35S]GTPγS binding assay in membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor.
Materials:
-
CHO cell membranes expressing human 5-HT1B receptors
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4
-
[35S]GTPγS (specific activity ~1000 Ci/mmol)
-
GDP
-
This compound working solutions
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare CHO cell membranes expressing the human 5-HT1B receptor using standard cell fractionation techniques.
-
Assay Setup: In a 96-well plate, combine the following components in a final volume of 200 µL:
-
50 µL of assay buffer
-
20 µL of GDP (to a final concentration of 10 µM)
-
20 µL of various concentrations of this compound (or vehicle control)
-
50 µL of CHO cell membranes (5-20 µg of protein)
-
60 µL of [35S]GTPγS (to a final concentration of 0.1 nM)
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the EC50 and Emax values.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of the 5-HT1B receptor and a typical experimental workflow for studying this compound in vitro.
Caption: 5-HT1B receptor signaling pathway.
Caption: Experimental workflow for this compound.
References
Application Notes and Protocols for SB-236057 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-236057 is a potent and selective 5-HT1B receptor inverse agonist. In preclinical research, it is utilized to investigate the role of the 5-HT1B receptor in various physiological and pathological processes. Notably, this compound has been shown to modulate serotonin (B10506) (5-HT) levels in the brain and has demonstrated significant teratogenic effects in rodents, making it a critical tool for studying both serotonergic neurotransmission and developmental biology. These application notes provide a summary of recommended dosages and detailed protocols for the use of this compound in rodent studies.
Mechanism of Action
This compound acts as an inverse agonist at the 5-HT1B receptor. This means that it not only blocks the action of agonists at this receptor but also reduces its constitutive activity. The 5-HT1B receptor functions as a terminal autoreceptor on serotonergic neurons, and its inhibition by this compound leads to an increase in the release of serotonin. Additionally, this compound has been found to interfere with the Notch signaling pathway, which is crucial for embryonic development. This interference is believed to be a primary mechanism behind its teratogenic effects.
Data Presentation: Recommended Dosages
The following table summarizes the recommended dosages of this compound for various rodent studies based on available literature. It is crucial to note that optimal doses may vary depending on the specific animal model, strain, age, and experimental conditions. Therefore, pilot studies are recommended to determine the most effective and appropriate dose for your specific research needs.
| Application | Animal Model | Route of Administration | Dosage Range | Key Findings | Reference |
| In Vivo Microdialysis | Guinea Pig | Oral (p.o.) | 0.75 mg/kg | Increased extracellular 5-HT levels in the dentate gyrus. | [1] |
| In Vivo Microdialysis | Guinea Pig | Oral (p.o.) | 2.5 mg/kg | A small increase in cortical 5-HT levels was observed.[1] | [1] |
| Teratogenicity Study | Sprague Dawley Rat | Oral (p.o.) | 100 mg/kg/day | Induced potent skeletal teratogenicity. |
Experimental Protocols
In Vivo Microdialysis for Extracellular Serotonin Measurement
This protocol is adapted from studies investigating the effect of this compound on neurotransmitter levels in the brain.[1]
Objective: To measure extracellular serotonin levels in a specific brain region (e.g., dentate gyrus, frontal cortex) of a freely moving rodent following administration of this compound.
Materials:
-
This compound-A (hydrochloride salt)
-
Vehicle (e.g., sterile water, saline)
-
Microdialysis probes (appropriate for the target brain region and animal size)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection for serotonin analysis
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Animal Surgery:
-
Anesthetize the rodent using an appropriate anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Implant a guide cannula for the microdialysis probe and secure it with dental cement.
-
Allow the animal to recover for at least 48 hours post-surgery.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of serotonin levels.
-
-
Drug Administration and Sample Collection:
-
Prepare the desired dose of this compound-A in the chosen vehicle.
-
Administer the compound via the desired route (e.g., oral gavage).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
Continue sample collection for a predetermined period to monitor the time course of the drug's effect.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for serotonin concentration using an HPLC system with electrochemical detection.
-
Express the results as a percentage of the baseline serotonin levels.
-
Teratogenicity Study in Rats
This protocol is a general guideline for assessing the teratogenic potential of this compound.
Objective: To evaluate the effects of this compound exposure during organogenesis on fetal development in rats.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Pregnant Sprague Dawley rats (timed-mated)
-
Oral gavage needles
-
Surgical tools for caesarean section
-
Dissecting microscope
-
Fixatives (e.g., Bouin's solution, 70% ethanol)
-
Stains for skeletal evaluation (e.g., Alizarin Red S, Alcian Blue)
Procedure:
-
Animal Dosing:
-
House pregnant rats individually.
-
Prepare the desired dose of this compound in the vehicle. A high dose of 100 mg/kg/day has been shown to be teratogenic.
-
Administer the compound or vehicle daily via oral gavage during the period of major organogenesis (e.g., gestation days 6 to 17).
-
Monitor the dams daily for clinical signs of toxicity, body weight, and food consumption.
-
-
Fetal Collection and Examination:
-
On gestation day 20 (one day prior to expected parturition), euthanize the dams.
-
Perform a caesarean section to collect the fetuses.
-
Record the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Examine each fetus for external malformations, weight, and crown-rump length.
-
-
Visceral and Skeletal Examination:
-
Fix a subset of fetuses in Bouin's solution for visceral examination using methods like the Wilson's sectioning technique.
-
Fix the remaining fetuses in ethanol (B145695) and process them for skeletal examination. This involves staining with Alizarin Red S (for bone) and Alcian Blue (for cartilage) to visualize skeletal abnormalities.
-
Examine the skeletons under a dissecting microscope for any structural malformations.
-
Mandatory Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols: Utilizing SB-236057 to Investigate Embryonic Development Defects
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-236057 is a potent and selective inverse agonist/antagonist of the serotonin (B10506) 1B receptor (5-HT1B).[1][2] The serotonergic system, including the 5-HT1B receptor, plays a crucial modulatory role in various neurodevelopmental processes. Emerging evidence suggests that transient expression of the 5-HT1B receptor on developing neuronal axons, particularly thalamocortical axons, is critical for proper neural circuit formation.[3][4][5] Perturbations in serotonin signaling during embryonic development have been linked to defects in axonal guidance and the establishment of correct synaptic connections.[4]
These application notes provide a framework for utilizing this compound as a tool to induce and study specific embryonic neurodevelopmental defects, with a focus on thalamocortical axon guidance. The protocols outlined below are designed for in vitro and ex vivo models, offering a controlled environment to investigate the molecular mechanisms underlying 5-HT1B receptor function in embryonic brain development.
Mechanism of Action
This compound exhibits high affinity and selectivity for the human 5-HT1B receptor.[1][2] As an inverse agonist, it not only blocks the action of the endogenous ligand, serotonin, but also reduces the receptor's basal activity. The 5-HT1B receptor is a G-protein coupled receptor that, upon activation, typically inhibits adenylyl cyclase and modulates neurotransmitter release. By antagonizing this receptor on the growth cones of developing axons, this compound can be used to investigate the consequences of disrupted serotonin signaling on axonal pathfinding and target selection.
Potential Embryonic Development Defects to Study
Based on the known expression and function of the 5-HT1B receptor during development, this compound can be used to model and investigate the following potential defects:
-
Defects in Thalamocortical Axon (TCA) Guidance: The 5-HT1B receptor is transiently expressed on TCAs, and alterations in serotonin signaling are known to disrupt their pathfinding to the cortex.[3][4][5]
-
Abnormal Barrel Cortex Formation: The somatosensory cortex of rodents features a distinct topographical map of the whiskers, known as the barrel field. The formation of these barrels is dependent on the proper guidance of TCAs.[4]
-
Alterations in Neuronal Migration and Differentiation: While less directly established for the 5-HT1B receptor specifically, serotonin signaling, in general, influences these fundamental neurodevelopmental processes.
Data Presentation
The following tables provide a template for organizing quantitative data obtained from experiments using this compound.
Table 1: Quantitative Analysis of Thalamocortical Axon Outgrowth in Response to this compound
| Treatment Group | Concentration (µM) | Mean Axon Length (µm) | Standard Deviation (µm) | p-value (vs. Vehicle) |
| Vehicle Control | 0 | 550 | 75 | - |
| This compound | 0.1 | 480 | 65 | <0.05 |
| This compound | 1 | 350 | 50 | <0.01 |
| This compound | 10 | 220 | 40 | <0.001 |
Table 2: Quantitative Analysis of Growth Cone Turning Assay in the Presence of this compound
| Treatment Group | Concentration (µM) | Mean Turning Angle (degrees) | Standard Deviation (degrees) | p-value (vs. Vehicle) |
| Vehicle Control | 0 | +25 | 8 | - |
| This compound | 0.1 | +15 | 7 | <0.05 |
| This compound | 1 | +5 | 6 | <0.01 |
| This compound | 10 | -8 | 9 | <0.001 |
| Note: Positive angles indicate attraction towards a chemoattractant, while negative angles indicate repulsion. |
Experimental Protocols
Protocol 1: In Vitro Thalamic Explant Co-culture to Assess Axon Guidance
This protocol is adapted from established methods for studying thalamocortical axon guidance.[6][7]
Materials:
-
E15-E16 mouse embryos
-
DMEM/F12 medium
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Matrigel or Collagen I
-
This compound (stock solution in DMSO)
-
Vehicle (DMSO)
-
Dissection microscope and tools
-
Cell culture incubator (37°C, 5% CO2)
-
Fluorescence microscope
Procedure:
-
Preparation of Culture Plates: Coat 24-well plates with Matrigel or Collagen I according to the manufacturer's instructions.
-
Embryo Dissection:
-
Euthanize a timed-pregnant mouse at E15-E16.
-
Dissect out the embryonic brains in ice-cold DMEM/F12.
-
Under a dissection microscope, carefully dissect the thalamus and the somatosensory cortex.
-
-
Explant Culture:
-
Place a thalamic explant and a cortical explant approximately 500-800 µm apart on the coated surface of the well.
-
Allow the explants to adhere for 1-2 hours in a small volume of medium.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in Neurobasal medium. Ensure the final DMSO concentration is consistent across all groups and does not exceed 0.1%.
-
Add the medium containing the vehicle or different concentrations of this compound to the wells.
-
-
Incubation and Imaging:
-
Culture the explants for 48-72 hours.
-
Fix the cultures with 4% paraformaldehyde.
-
Perform immunocytochemistry for neuronal markers (e.g., βIII-tubulin or neurofilament) to visualize axons.
-
Image the axonal projections from the thalamic explant towards the cortical explant using a fluorescence microscope.
-
-
Quantitative Analysis:
-
Measure the length and turning angle of axons extending from the thalamic explant.
-
Quantify the density of axonal innervation in the cortical explant.
-
Protocol 2: Zebrafish Embryo Assay for Neurodevelopmental Toxicity
The zebrafish is a powerful in vivo model for studying developmental processes due to its external and transparent embryonic development.[8][9][10]
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (E3)
-
This compound (stock solution in DMSO)
-
Vehicle (DMSO)
-
Multi-well plates
-
Stereomicroscope
Procedure:
-
Embryo Collection and Staging:
-
Collect freshly fertilized zebrafish embryos.
-
Stage the embryos under a stereomicroscope.
-
-
Treatment:
-
At the desired developmental stage (e.g., 6 hours post-fertilization for early neurodevelopment), array the embryos in multi-well plates.
-
Prepare different concentrations of this compound in E3 medium.
-
Expose the embryos to the treatment solutions.
-
-
Phenotypic Analysis:
-
Observe the embryos at regular intervals (e.g., 24, 48, 72 hpf).
-
Score for morphological defects, paying close attention to brain development, eye formation, and overall body axis.
-
In transgenic lines with fluorescently labeled neurons, assess neuronal morphology and axon pathfinding.
-
-
Behavioral Analysis (at later stages):
-
Assess larval motility and response to stimuli as a functional readout of nervous system development.
-
Visualizations
Caption: 5-HT1B receptor signaling pathway in axon guidance.
Caption: Workflow for thalamic explant co-culture assay.
Caption: this compound's role in studying developmental defects.
References
- 1. This compound-A: a selective 5-HT1B receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective 5-HT1B receptor inverse agonist, blocks the 5-HT human terminal autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 1B receptors in the developing somatosensory and visual cortices are located on thalamocortical axons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the complex influence of 5-HT signaling on thalamocortical axonal system development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Visualization of Thalamocortical Axon Branching and Synapse Formation in Organotypic Cocultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Zebrafish as a Model to Study Retinoic Acid Signaling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Zebrafish as a model system for studying reproductive diseases [frontiersin.org]
- 10. The Zebrafish Model in Animal and Human Health Research | MDPI [mdpi.com]
Application Notes and Protocols for Measuring SB-236057 Activity in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-236057 is a potent and selective 5-HT1B receptor antagonist and inverse agonist.[1][2] It possesses high affinity for the human 5-HT1B receptor and demonstrates significant selectivity over other serotonin (B10506) receptor subtypes and a wide range of other receptors and ion channels.[1][2][3] Functionally, this compound acts as an inverse agonist in [35S]GTPγS binding assays and as a silent antagonist in cAMP accumulation assays.[1] Its ability to block the 5-HT terminal autoreceptor leads to an increase in serotonin (5-HT) release, which underscores its potential as a rapidly acting antidepressant.[1][4]
These application notes provide detailed protocols for key cellular assays to characterize the activity of this compound, enabling researchers to assess its potency, functional effects, and mechanism of action.
Data Presentation
The following table summarizes the quantitative data for this compound activity as determined by various cellular assays.
| Assay Type | Parameter | Value | Cell Line/Tissue | Reference |
| Radioligand Binding | pKi | 8.2 | CHO cells expressing human 5-HT1B receptors | [1][2] |
| [35S]GTPγS Binding | pA2 (Inverse Agonism) | 8.9 | CHO cells expressing human 5-HT1B receptors | [1][2] |
| [35S]GTPγS Binding | pEC50 (Negative Intrinsic Activity) | 8.0 | CHO cells expressing human 5-HT1B receptors | [2] |
| cAMP Accumulation | pA2 (Silent Antagonism) | 9.2 | CHO cells expressing human 5-HT1B receptors | [1] |
| [3H]5-HT Release | Antagonist Activity | Potentiated Release | Guinea pig and human cortical slices | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT1B receptor signaling pathway and the general experimental workflow for assessing this compound activity.
Caption: 5-HT1B Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT1B receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor.
-
Radioligand: [3H]GR125743 or another suitable 5-HT1B selective radioligand.
-
Non-specific binding control: 5-HT or another suitable unlabeled ligand at a high concentration (e.g., 10 µM).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester.
-
Filter Mats: GF/B or GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Protocol:
-
Membrane Preparation:
-
Culture CHO-h5-HT1B cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [3H]GR125743 (typically at its Kd).
-
Varying concentrations of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled 5-HT.
-
Add the cell membrane preparation to initiate the reaction.
-
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter mat using the harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification:
-
Dry the filter mats.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to act as an inverse agonist by quantifying its effect on G-protein activation.
Materials:
-
Cell Line and Membrane Preparation: As described for the radioligand binding assay.
-
Radioligand: [35S]GTPγS.
-
Reagents: GDP, saponin (B1150181) (optional, for membrane permeabilization).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus and Scintillation Counter.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
GDP (typically 10-30 µM).
-
Varying concentrations of this compound.
-
Cell membrane preparation.
-
-
-
Pre-incubation: Pre-incubate the plate for 15-20 minutes at 30°C.
-
Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Filtration and Quantification: Follow the same filtration and quantification steps as in the radioligand binding assay.
-
Data Analysis:
-
To determine inverse agonism, plot the [35S]GTPγS binding against the log concentration of this compound. A decrease in basal binding indicates inverse agonism.
-
To determine antagonist activity (pA2), perform the assay in the presence of a 5-HT1B agonist. Generate agonist concentration-response curves in the absence and presence of increasing concentrations of this compound. Calculate the pA2 value from the rightward shift of the agonist curves.
-
cAMP Accumulation Assay
This assay assesses the functional antagonism of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: CHO cells stably expressing the human 5-HT1B receptor.
-
Reagents:
-
Forskolin (B1673556) (to stimulate adenylate cyclase and increase basal cAMP levels).
-
A 5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
-
Test Compound: this compound at various concentrations.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or bioluminescent-based assays).[5]
Protocol:
-
Cell Seeding: Seed CHO-h5-HT1B cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of the 5-HT1B agonist in the presence of forskolin and IBMX.
-
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels.
-
-
Data Analysis:
-
Generate agonist concentration-response curves in the absence and presence of different concentrations of this compound.
-
The antagonist effect of this compound will be observed as a rightward shift in the agonist's concentration-response curve.
-
Calculate the pA2 value from these shifts to quantify the antagonist potency.
-
These detailed protocols provide a robust framework for the in vitro characterization of this compound and other potential 5-HT1B receptor modulators. Adherence to these methodologies will ensure reproducible and reliable data for research and drug development applications.
References
- 1. This compound-A: a selective 5-HT1B receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective 5-HT1B receptor inverse agonist, blocks the 5-HT human terminal autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bioluminescent-based, HTS-compatible assay to monitor G-protein-coupled receptor modulation of cellular cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of SB-236057 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-236057 is a potent and selective 5-HT1B receptor inverse agonist. It exhibits high affinity for the human 5-HT1B receptor (pKi = 8.2) and demonstrates significant selectivity (over 75- to 80-fold) against other serotonin (B10506) receptors and a wide range of other receptors and ion channels.[1][2] Functionally, it acts as an inverse agonist in GTPγS binding assays (pA2 = 8.9) and as a silent antagonist in cAMP accumulation assays (pA2 = 9.2).[1] A key pharmacological effect of this compound is its ability to increase extracellular serotonin (5-HT) levels in specific brain regions. In guinea pigs, oral administration of this compound has been shown to increase 5-HT levels in the dentate gyrus, an effect comparable to that observed after 14 days of paroxetine (B1678475) treatment, while having no significant effect in the frontal cortex.[1][3] This region-specific modulation of serotonin suggests its potential as a rapidly acting antidepressant.
These application notes provide an overview of the known long-term administration effects of this compound in animal models, drawing from available data on the compound and related 5-HT1B receptor modulators. Detailed protocols for conducting long-term studies are also provided to guide researchers in designing their experiments.
Data Presentation: Quantitative Data Summary
While specific long-term administration studies for this compound are not extensively available in the public domain, the following table summarizes key quantitative data from acute and short-term studies, which can inform the design of chronic administration protocols.
| Parameter | Species | Dose | Route | Duration | Key Findings | Reference |
| 5-HT1B Receptor Affinity (pKi) | Human (in vitro) | N/A | N/A | N/A | 8.2 | [1][2] |
| Functional Inverse Agonism (pA2) | Human (in vitro) | N/A | N/A | N/A | 8.9 ([³⁵S]GTPγS binding) | [1] |
| Functional Antagonism (pA2) | Human (in vitro) | N/A | N/A | N/A | 9.2 (cAMP accumulation) | [1] |
| Extracellular 5-HT Levels (Dentate Gyrus) | Guinea Pig | 0.75 mg/kg | p.o. | Acute | 167 ± 7% of basal levels | [3] |
| Extracellular 5-HT Levels (Frontal Cortex) | Guinea Pig | 0.75 mg/kg | p.o. | Acute | No significant effect | [3] |
| Bioavailability | Guinea Pig | N/A | p.o. | N/A | ~23% | [3] |
| Duration of Action | Guinea Pig | N/A | In vivo hypothermia assay | > 18 hours | Brain penetrant | [3] |
Long-Term Administration Effects and Considerations
Chronic administration of 5-HT1B receptor modulators warrants careful consideration of potential long-term effects, including neurotoxicity and developmental toxicity.
Neurotoxicity
Studies on other 5-HT1B inhibitors have indicated a potential for neurotoxicity with repeated dosing. For instance, long-term administration of the 5-HT1B inhibitor AZD3783 in dogs resulted in neuronal vacuolation, degeneration, and necrosis in the brain, as well as nerve fiber degeneration. While these findings are not specific to this compound, they highlight a critical area for investigation in any long-term studies.
Developmental Toxicity and Notch Signaling
A significant concern with this compound is its reported teratogenicity in rodents and rabbits. This developmental toxicity is linked to interference with the Notch signaling pathway , a critical pathway for embryonic development.
References
- 1. This compound-A: a selective 5-HT1B receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective 5-HT1B receptor inverse agonist, blocks the 5-HT human terminal autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound-A, a selective 5-HT1B receptor inverse agonist, on in vivo extracellular 5-HT levels in the freely-moving guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring [3H]5-HT Release with SB-236057
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter implicated in a vast array of physiological and pathological processes, including mood, cognition, and sleep. The 5-HT1B receptor subtype, a Gi/o-coupled receptor, functions as a terminal autoreceptor on serotonergic neurons, where its activation leads to an inhibition of 5-HT release. This negative feedback mechanism is a key target for therapeutic intervention.
SB-236057 is a potent and selective 5-HT1B receptor inverse agonist/antagonist.[1][2] By blocking the inhibitory action of the 5-HT1B autoreceptor, this compound can enhance the release of serotonin from nerve terminals. This property makes it a valuable pharmacological tool for studying the regulation of serotonergic transmission and for investigating the therapeutic potential of 5-HT1B receptor blockade.
These application notes provide detailed protocols for utilizing this compound to measure its effects on tritiated serotonin ([3H]5-HT) release from ex vivo brain slices, a widely accepted method for studying presynaptic neurotransmitter release.
Mechanism of Action: 5-HT1B Receptor Signaling
The 5-HT1B receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway.[3] Upon activation by 5-HT, the associated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately resulting in a decrease in neurotransmitter release.[3] The signaling cascade can also involve the activation of the mitogen-activated protein kinase (MAPK) pathway.[4] this compound, as an antagonist/inverse agonist, binds to the 5-HT1B receptor and prevents this inhibitory signaling cascade, thereby disinhibiting and potentiating 5-HT release.
Caption: Signaling pathway of the 5-HT1B autoreceptor.
Quantitative Data Summary
The following tables summarize the pharmacological characteristics of this compound and its effects on 5-HT release.
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Value | Assay Type | Reference |
| pKi | Human | 8.2 | Radioligand Binding | [1][2] |
| pA2 | Human | 9.2 | cAMP Accumulation | [1] |
| pA2 | Human | 8.9 | [35S]GTPγS Binding | [1][2] |
| pEC50 | Human | 8.0 | [35S]GTPγS Binding (Inverse Agonism) | [2] |
Table 2: Effect of this compound on Electrically Stimulated [3H]5-HT Release from Guinea Pig Cortical Slices (Illustrative Data)
| This compound Conc. (nM) | % Increase in [3H]5-HT Release (Mean ± SEM) |
| 0 (Control) | 100 ± 5 |
| 1 | 125 ± 7 |
| 10 | 160 ± 10 |
| 100 | 210 ± 15 |
| 1000 | 215 ± 12 |
Note: This table represents expected results based on the known pharmacology of 5-HT1B antagonists. Actual results may vary.
Table 3: In Vivo Effects of this compound on Extracellular 5-HT Levels in Guinea Pig Brain (Microdialysis)
| Brain Region | Dose (mg/kg, p.o.) | Maximum % Increase in 5-HT (of basal) | Reference |
| Dentate Gyrus | 0.75 | 167 ± 7 | [2] |
| Frontal Cortex | 0.75 | No significant effect | [2] |
| Frontal Cortex | 2.5 | 117 ± 11 | [2] |
Experimental Protocols
Protocol 1: Preparation of Brain Slices
This protocol describes the preparation of acute brain slices from guinea pig cortex for use in [3H]5-HT release experiments.
Materials:
-
Guinea pig (or other suitable rodent)
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Guillotine
-
Vibrating microtome (vibratome)
-
Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF)
-
aCSF Composition (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 1.3, CaCl2 2.5, NaHCO3 26, D-glucose 10.
-
-
Dissection tools (scissors, forceps, spatula)
-
Petri dishes
-
Recovery chamber
Procedure:
-
Anesthetize the guinea pig according to approved institutional animal care and use committee protocols.
-
Rapidly decapitate the animal using a guillotine.
-
Excise the brain and immediately immerse it in ice-cold, oxygenated aCSF.
-
Isolate the cerebral cortex and prepare it for slicing.
-
Mount the cortical tissue onto the vibratome stage using cyanoacrylate glue.
-
Submerge the tissue in the vibratome buffer tray filled with ice-cold, oxygenated aCSF.
-
Cut coronal slices of the cortex at a thickness of 300-400 µm.
-
Carefully transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C.
-
Allow the slices to recover for at least 60 minutes before starting the experiment.
Protocol 2: Measurement of Electrically Stimulated [3H]5-HT Release
This protocol details the superfusion method to measure [3H]5-HT release from prepared brain slices in the presence of this compound.
Materials:
-
Prepared brain slices (from Protocol 1)
-
[3H]5-HT (specific activity ~20-30 Ci/mmol)
-
Superfusion system with multiple chambers
-
Peristaltic pump
-
Bipolar stimulation electrode
-
Electrical stimulator
-
Fraction collector
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Pargyline (monoamine oxidase inhibitor)
-
Fluoxetine (serotonin reuptake inhibitor) - optional, to isolate release from reuptake effects.
Procedure:
-
Loading with [3H]5-HT:
-
Transfer individual brain slices to vials containing oxygenated aCSF with 0.1 µM [3H]5-HT and 10 µM pargyline.
-
Incubate for 30 minutes at 37°C.
-
-
Superfusion Setup:
-
Place each loaded slice into a superfusion chamber (one slice per chamber).
-
Begin superfusing the slices with oxygenated aCSF at a constant flow rate (e.g., 0.5-1.0 mL/min) at 37°C.
-
-
Washout and Basal Release:
-
Continue the superfusion for 60-90 minutes to wash out excess [3H]5-HT and establish a stable baseline of release.
-
Begin collecting superfusate fractions (e.g., 5-minute fractions) into scintillation vials. Collect at least 3-4 fractions to determine basal release (B1).
-
-
Drug Application and First Stimulation (S1):
-
Switch to aCSF containing the desired concentration of this compound (or vehicle control). Apply the drug for a set period before stimulation (e.g., 20-30 minutes).
-
After drug pre-incubation, apply the first electrical stimulation (S1) through the bipolar electrode (e.g., 2 ms (B15284909) pulses, 3 Hz, for 2 minutes).
-
Continue collecting fractions throughout the stimulation period and for a subsequent washout period.
-
-
Washout and Second Stimulation (S2):
-
Switch back to the standard aCSF (or continue with the drug for continuous exposure protocols).
-
Allow for a rest period (e.g., 40-60 minutes).
-
Apply a second, identical electrical stimulation (S2).
-
Continue collecting fractions.
-
-
Quantification:
-
Add liquid scintillation cocktail to each collected fraction and to the superfused tissue slice at the end of the experiment.
-
Measure the radioactivity (in disintegrations per minute, DPM) of each fraction and the tissue slice using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the fractional release of [3H]5-HT for each fraction as the percentage of the total radioactivity in the tissue at the start of that collection period.
-
The stimulation-evoked release is calculated as the total release during and immediately after stimulation minus the estimated basal release during that period.
-
The effect of this compound is typically expressed as the ratio of the second stimulated release to the first (S2/B1 ratio) and compared between control and drug-treated groups.
-
Experimental Workflow Diagram
References
- 1. Advantages of Acute Brain Slices Prepared at Physiological Temperature in the Characterization of Synaptic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound-A, a selective 5-HT1B receptor inverse agonist, on in vivo extracellular 5-HT levels in the freely-moving guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gladstone.org [gladstone.org]
- 4. Quantitative Evaluation of 5-Hydroxytryptamine (Serotonin) Neuronal Release and Uptake: An Investigation of Extrasynaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SB-236057 stability and solubility issues
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with SB-236057. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its stability and solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inverse agonist of the serotonin (B10506) 5-HT1B receptor.[1][2][3] It primarily acts on 5-HT1B autoreceptors located on nerve terminals, leading to a rapid increase in serotonin levels in the brain.[3] Its mechanism also involves interference with the Notch signaling pathway.[4]
Q2: What are the recommended storage conditions for solid this compound?
A2: While some suppliers suggest that solid this compound can be stored at room temperature, it is strongly recommended to consult the Certificate of Analysis (CofA) provided by the supplier for specific storage instructions.[4] For long-term storage, it is best practice to store the solid compound in a tightly sealed container, protected from light and moisture, at -20°C.
Q3: My this compound is precipitating out of solution during my experiment. What could be the cause?
A3: Precipitation of this compound from aqueous solutions is a common issue, likely due to its low water solubility. Several factors can contribute to this:
-
Solvent Shift: The most common cause is a "solvent shift." this compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution. When this stock is diluted into an aqueous buffer or cell culture medium, the drastic change in solvent polarity can cause the compound to exceed its solubility limit and precipitate.
-
Concentration: The final concentration of this compound in your assay may be too high for the aqueous environment.
-
pH of the Medium: The pH of your aqueous solution can significantly impact the solubility of this compound.
-
Temperature: Changes in temperature can affect solubility. A solution prepared at room temperature might precipitate when moved to a lower temperature (e.g., 4°C).
Q4: How can I improve the solubility of this compound in my aqueous experimental setup?
A4: To improve solubility and prevent precipitation, consider the following strategies:
-
Optimize Solvent and Concentration: Use the lowest effective concentration of this compound. Minimize the percentage of organic solvent (e.g., DMSO) in your final working solution, ideally keeping it below 0.5%.
-
Use a Co-solvent: In some cases, using a mixture of solvents in your final medium can improve solubility. However, this must be compatible with your experimental system.
-
pH Adjustment: Experimentally determine the optimal pH for solubility of this compound in your buffer system.
-
Use of Surfactants or Solubilizing Agents: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can sometimes help to maintain the solubility of hydrophobic compounds. However, their compatibility with your specific assay must be validated.
Troubleshooting Guides
Issue: Precipitation Upon Dilution of DMSO Stock Solution
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues when diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium.
Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
Disclaimer: The following data are estimations based on the chemical structure of this compound and typical properties of similar heterocyclic compounds. It is strongly recommended to determine the solubility experimentally for your specific application.
| Solvent | Estimated Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Generally forms stable stock solutions. |
| Ethanol | ~5-10 mg/mL | May require warming to fully dissolve. |
| Methanol | ~1-5 mg/mL | Lower solubility compared to ethanol. |
| Water | < 0.1 mg/mL | Practically insoluble in aqueous solutions. |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble in physiological buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution (Molecular Weight: 534.66 g/mol ), weigh 5.35 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Experimental Determination of this compound Solubility
Objective: To determine the approximate solubility of this compound in a chosen solvent.
Procedure:
-
Add a pre-weighed excess amount of solid this compound to a known volume of the test solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts as an inverse agonist at the 5-HT1B receptor, which is a G-protein coupled receptor (GPCR). This interaction inhibits the downstream signaling cascade that typically leads to a decrease in serotonin release.
References
- 1. Stork: this compound, a selective 5-HT1B receptor inverse agonist, blocks the 5-HT human terminal autoreceptor [storkapp.me]
- 2. This compound-A: a selective 5-HT1B receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing SB-236057 Dosage for Brain Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective 5-HT1B receptor inverse agonist, SB-236057. The following information is intended to assist in optimizing dosage for effective brain penetration in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the brain?
This compound is a potent and selective inverse agonist of the serotonin (B10506) 1B receptor (5-HT1B). In the central nervous system (CNS), 5-HT1B receptors are primarily located on the presynaptic terminals of neurons. As an inverse agonist, this compound binds to these receptors and inhibits their constitutive activity, leading to an increase in the release of neurotransmitters such as serotonin (5-HT). This mechanism is of interest for its potential therapeutic effects in various neurological and psychiatric disorders.
Q2: What is the significance of optimizing this compound dosage for brain penetration?
Optimizing the dosage of this compound is critical to ensure that sufficient concentrations of the compound cross the blood-brain barrier (BBB) to engage with its target, the 5-HT1B receptors, and elicit the desired pharmacological effect. Inadequate brain penetration can lead to a lack of efficacy, while excessive concentrations might result in off-target effects or toxicity. Therefore, a carefully determined dose that achieves optimal brain exposure is essential for the successful preclinical and clinical development of this compound.
Q3: What are the key pharmacokinetic parameters to consider for this compound's brain penetration?
The key pharmacokinetic parameters include:
-
Brain-to-Plasma Ratio (Kp): This ratio indicates the extent of drug distribution into the brain tissue relative to the plasma. A higher Kp suggests better brain penetration.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This is a more accurate measure of brain penetration as it considers the unbound, pharmacologically active concentrations of the drug in both brain and plasma.
-
Bioavailability: The fraction of an administered dose that reaches the systemic circulation. A study in guinea pigs showed this compound to have approximately 23% oral bioavailability.[1]
-
Duration of Action: The length of time the drug exerts its effect. In vivo studies have demonstrated a long duration of action for this compound, exceeding 18 hours in guinea pigs.[1]
Q4: How does this compound administration affect neurotransmitter levels in the brain?
As a 5-HT1B receptor inverse agonist, this compound increases the extracellular levels of serotonin in certain brain regions. For example, in freely-moving guinea pigs, oral administration of this compound has been shown to increase extracellular 5-HT levels in the dentate gyrus.[1] The magnitude of this effect is dose-dependent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent brain-to-plasma ratio of this compound. | 1. Poor oral absorption. 2. High plasma protein binding. 3. Active efflux by transporters at the blood-brain barrier (e.g., P-glycoprotein). 4. Rapid metabolism. | 1. Optimize the formulation (e.g., use of solubility enhancers). 2. Determine the fraction of unbound drug in plasma (fu,p) and brain (fu,brain) to calculate Kp,uu. 3. Co-administer with a known P-glycoprotein inhibitor in preclinical models to assess its role in efflux. 4. Investigate the metabolic stability of this compound in liver microsomes. |
| High variability in brain concentrations between subjects. | 1. Differences in individual animal physiology (e.g., metabolism, GI tract absorption). 2. Inconsistent dosing technique. 3. Errors in sample collection or processing. | 1. Increase the number of animals per group to improve statistical power. 2. Ensure consistent and accurate administration of the compound (e.g., oral gavage technique). 3. Standardize the brain tissue homogenization and extraction procedures. Use an internal standard for quantification. |
| No significant increase in extracellular 5-HT levels after this compound administration. | 1. Insufficient dose to achieve adequate receptor occupancy. 2. The brain region being studied has low 5-HT1B receptor density or is less responsive. 3. Issues with the in vivo microdialysis procedure. | 1. Perform a dose-response study to determine the optimal dose for target engagement. 2. Select brain regions known to have high 5-HT1B receptor expression (e.g., substantia nigra, globus pallidus). 3. Verify the correct placement of the microdialysis probe and ensure its proper functioning. |
| Unexpected side effects or toxicity observed at higher doses. | 1. Off-target effects at other receptors or ion channels. 2. Formation of toxic metabolites. 3. Exaggerated pharmacological effects due to excessive receptor blockade. | 1. Conduct a comprehensive receptor profiling screen to identify potential off-target interactions. 2. Perform metabolite identification studies. 3. Carefully titrate the dose to find a therapeutic window that maximizes efficacy and minimizes adverse effects. |
Data Presentation
Table 1: Effect of Oral this compound Dosage on Extracellular 5-HT Levels in Guinea Pig Brain
| Oral Dose (mg/kg) | Brain Region | Maximum Increase in Extracellular 5-HT (% of basal) | Reference |
| 0.75 | Dentate Gyrus | 167 ± 7% | [1] |
| 0.75 | Frontal Cortex | No significant effect | [1] |
| 2.5 | Frontal Cortex | 117 ± 11% | [1] |
Experimental Protocols
Protocol 1: Determination of Brain-to-Plasma Ratio of this compound in Rodents
Objective: To determine the concentration of this compound in the brain and plasma at a specific time point after administration to calculate the brain-to-plasma ratio (Kp).
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Rodents (e.g., rats or mice)
-
Dosing equipment (e.g., oral gavage needles)
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Anesthesia
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Dosing: Administer a known dose of this compound to a cohort of rodents via the desired route (e.g., oral gavage).
-
Sample Collection: At a predetermined time point post-administration (e.g., 1, 2, 4 hours), anesthetize the animals.
-
Blood Collection: Collect a blood sample via cardiac puncture into an EDTA-coated tube. Centrifuge the blood to separate the plasma.
-
Brain Extraction: Perfuse the animal with ice-cold saline to remove blood from the brain. Carefully dissect and extract the whole brain.
-
Brain Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
-
Sample Preparation: Perform protein precipitation on both plasma and brain homogenate samples using a solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
Quantification: Analyze the concentration of this compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method.
-
Calculation: Calculate the brain-to-plasma ratio (Kp) using the following formula: Kp = Concentration in Brain (ng/g) / Concentration in Plasma (ng/mL)
Protocol 2: In Vivo Microdialysis for Measuring Extracellular 5-HT Levels
Objective: To measure the effect of this compound administration on the extracellular concentration of 5-HT in a specific brain region of a freely-moving rodent.
Materials:
-
This compound
-
Vehicle for administration
-
Rodents
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulas
-
Surgical tools for implantation
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection for 5-HT quantification
Procedure:
-
Surgical Implantation: Anesthetize the rodent and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., dentate gyrus).
-
Recovery: Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period to establish stable 5-HT levels.
-
Drug Administration: Administer this compound at the desired dose and route.
-
Post-Dose Collection: Continue collecting dialysate samples at the same intervals for several hours after drug administration.
-
Quantification: Analyze the concentration of 5-HT in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-dose 5-HT concentrations as a percentage of the average baseline concentration.
Visualizations
Caption: Troubleshooting workflow for addressing low brain penetration of this compound.
Caption: Simplified signaling pathway of the 5-HT1B receptor and the action of this compound.
Caption: A typical experimental workflow for optimizing the dosage of this compound.
References
SB-236057 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SB-236057. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Troubleshooting Guides
Problem: Unexpected phenotypic changes or toxicity observed in developmental studies.
-
Possible Cause: Off-target interaction with the Notch signaling pathway. This compound has been shown to interfere with the Notch signaling pathway, which is crucial for embryonic development. This interaction is linked to skeletal teratogenicity observed in rodent and rabbit models.
-
Troubleshooting Steps:
-
Review Experimental Window: The critical window for this compound-induced teratogenicity is during early organogenesis. Carefully review the timing of compound administration in your experimental design.
-
Assess Notch Pathway Activity: If feasible, incorporate assays to monitor the activity of the Notch signaling pathway in your experimental system. This could include qPCR for Notch target genes (e.g., Hes1, Hey1) or Western blotting for the Notch intracellular domain (NICD).
-
Consider Alternative Models: If studying developmental processes, consider using in vitro models or computational approaches to assess specific cellular effects while minimizing the confounding factor of systemic developmental toxicity.
-
Dose-Response Analysis: Conduct a thorough dose-response analysis to determine if the observed toxicity is dose-dependent and to identify a potential therapeutic window with minimal developmental effects.
-
Problem: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Expression of off-target receptors in your cell line. While this compound is highly selective for the 5-HT1B receptor, the expression profile of other serotonin (B10506) receptor subtypes or unforeseen targets in your specific cell line could lead to confounding effects.
-
Troubleshooting Steps:
-
Characterize Your Cell Line: Perform transcriptomic (e.g., RNA-seq) or proteomic analysis to confirm the expression profile of serotonin receptors and other potential off-target proteins in your cell line.
-
Use Control Cell Lines: Employ cell lines that do not express the 5-HT1B receptor but may express potential off-target receptors to distinguish between on-target and off-target effects.
-
Competitive Antagonism: Use a selective antagonist for a suspected off-target receptor in combination with this compound to see if the unexpected effect is blocked.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inverse agonist of the serotonin 1B receptor (5-HT1B).[1][2] It has a high affinity for the human 5-HT1B receptor, with a reported pKi of 8.2.[1][2]
Q2: How selective is this compound?
This compound exhibits high selectivity for the human 5-HT1B receptor. It has been shown to have 80-fold or greater selectivity over other serotonin (5-HT) receptors and a range of other receptors, ion channels, and enzymes.[1] Another study reported over 75-fold selectivity for the human 5-HT1B receptor compared to other 5-HT receptors, including the 5-HT1D receptor, and other molecular targets.[2]
Q3: What are the known off-target effects of this compound?
The most significant known off-target effect of this compound is its interaction with the Notch signaling pathway. This interaction has been linked to strong skeletal teratogenicity in rodents and rabbits, causing defects in somatic patterning and tail extension during early embryonic development.
Q4: How can I minimize off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize the engagement of lower-affinity off-target receptors.
-
Employ Highly Characterized Systems: Use cell lines or animal models with well-defined receptor expression profiles.
-
Include Appropriate Controls: Always include negative controls (vehicle) and, if possible, positive controls (compounds with known off-target effects) to help interpret your results.
-
Orthogonal Approaches: Confirm key findings using alternative methods or tool compounds with different selectivity profiles.
Data Presentation
While a comprehensive quantitative screening panel with specific Ki or IC50 values for this compound against a broad range of off-targets is not publicly available in a tabular format, the existing literature consistently emphasizes its high selectivity. The following table summarizes the key selectivity information.
| Target | Affinity (pKi) | Selectivity | Notes |
| Human 5-HT1B Receptor | 8.2 | - | Primary target.[1][2] |
| Other 5-HT Receptors | - | >80-fold | High selectivity over other serotonin receptor subtypes.[1] |
| Other Receptors, Ion Channels, Enzymes | - | >75-fold | Broad selectivity against a range of other molecular targets.[2] |
| Notch Signaling Pathway | - | - | Functional off-target interaction leading to teratogenicity. |
Experimental Protocols
Protocol 1: Assessing Off-Target Binding via Radioligand Competition Assay
This protocol provides a general framework for determining the binding affinity of this compound for a potential off-target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A suitable radioligand with high affinity and selectivity for the receptor of interest.
-
This compound.
-
Assay buffer (receptor-specific).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In each well of the 96-well plate, add the cell membranes/homogenate, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand for the target receptor).
-
Equilibration: Incubate the plates at an appropriate temperature and for a sufficient time to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: On-target signaling pathway of this compound at the 5-HT1B receptor.
References
Technical Support Center: SB-236057 In Vivo Microdialysis Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SB-236057 in in vivo microdialysis experiments.
Frequently Asked Questions (FAQs)
Probe and Perfusion Issues
Question: I am having trouble dissolving this compound-A for my perfusion solution. What is the recommended procedure?
-
Vehicle Selection: Start by attempting to dissolve this compound-A directly in your standard aCSF. If solubility is limited, a small percentage of a biocompatible solvent such as DMSO or ethanol (B145695) may be required. However, be aware that organic solvents can affect the integrity of the microdialysis probe membrane and may have direct physiological effects. It is crucial to keep the final concentration of any organic solvent to a minimum (typically <1%) and to run appropriate vehicle controls.
-
pH Adjustment: The solubility of compounds can be pH-dependent. You could try to modestly adjust the pH of your aCSF, but be cautious as significant deviations from physiological pH (7.2-7.4) can cause tissue damage and alter neurochemistry.
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound. Avoid excessive heat, which could degrade the compound.
-
Fresh Preparation: Always prepare your this compound-A solution fresh on the day of the experiment to minimize degradation.
Question: My probe seems to have low recovery of serotonin (B10506). What are the possible causes and solutions?
Answer: Low analyte recovery is a common issue in microdialysis. Several factors can contribute to this problem:
-
Probe Integrity: The microdialysis membrane is delicate and can be damaged during implantation. Inspect the probe for any visible tears or blockages before and after the experiment.
-
Flow Rate: The recovery of an analyte is inversely proportional to the perfusion flow rate. If you are experiencing low recovery, consider reducing the flow rate. However, be mindful that lower flow rates will also reduce the temporal resolution of your sampling.
-
Membrane Clogging: The probe membrane can become clogged with tissue debris or proteins over time, reducing its efficiency. Ensure a sufficient equilibration period (at least 2 hours) after probe insertion to allow the tissue to stabilize. If you suspect clogging during a long experiment, you may need to replace the probe.
-
Perfusion Fluid Composition: The composition of your aCSF should closely mimic the extracellular fluid to ensure proper osmotic balance and ionic concentrations. An improper aCSF formulation can affect tissue health and analyte diffusion.
-
Analyte Degradation: Serotonin is susceptible to oxidation. Collect your dialysate samples in vials containing a small amount of antioxidant, such as ascorbic acid or a weak acid solution, to prevent degradation.
Question: I am observing a constantly drifting or unstable baseline for my serotonin levels before drug administration. What should I do?
Answer: A stable baseline is critical for accurately assessing the effects of this compound. An unstable baseline can be caused by:
-
Insufficient Equilibration: The tissue surrounding the probe needs time to recover from the insertion trauma. A minimum of a 2-hour equilibration period is recommended. During this time, neurotransmitter levels can fluctuate.
-
Air Bubbles: Air bubbles in the perfusion line or the probe itself can disrupt flow and lead to an unstable baseline. Ensure that your perfusion lines are completely filled with aCSF and that there are no visible bubbles in the probe.
-
Pump Malfunction: An inconsistent flow rate from the syringe pump will cause fluctuations in analyte recovery. Regularly calibrate and maintain your pump to ensure a steady and accurate flow.
-
Animal Stress: If the animal is stressed or highly active, this can lead to physiological fluctuations in serotonin levels. Allow the animal to acclimate to the experimental setup and handle it gently to minimize stress.
Data Interpretation and Experimental Design
Question: What is the expected effect of this compound-A on extracellular serotonin levels?
Answer: this compound-A is a 5-HT1B receptor inverse agonist. Its effect on extracellular serotonin (5-HT) levels can vary depending on the brain region. In vivo microdialysis studies in guinea pigs have shown that this compound-A:
-
Increases extracellular 5-HT in the dentate gyrus. [1]
-
Has little to no effect on basal 5-HT levels in the frontal cortex at lower doses, but can produce a small increase at higher doses. [1]
-
Acts as an antagonist at the 5-HT terminal autoreceptor in the guinea pig cortex.[2]
These regional differences are thought to be due to the differential regulation of 5-HT release by 5-HT1B autoreceptors in various brain areas.
Question: How do I choose the appropriate dose of this compound-A for my experiment?
Answer: The optimal dose will depend on your specific research question, the animal model, and the route of administration. Based on published literature, effective oral doses in guinea pigs range from 0.75 mg/kg to 2.5 mg/kg.[1] It is recommended to perform a dose-response study to determine the most appropriate dose for your experimental conditions.
Question: I am seeing high variability in my data between animals. How can I reduce this?
Answer: High inter-animal variability is a common challenge in in vivo research. To minimize this:
-
Consistent Probe Placement: Ensure accurate and consistent stereotaxic implantation of the microdialysis probe. Histological verification of the probe placement after the experiment is crucial.
-
Standardized Surgical and Handling Procedures: Use consistent surgical techniques and handle all animals in the same manner to minimize variations in stress and tissue trauma.
-
Acclimation Period: Allow sufficient time for the animals to acclimate to the housing and experimental conditions before starting the experiment.
-
Control for Circadian Rhythms: Conduct experiments at the same time of day to avoid variations due to the animal's natural circadian rhythms.
-
Increase Sample Size: A larger number of animals per group can help to increase the statistical power of your study and reduce the impact of individual outliers.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo microdialysis studies with this compound-A.
Table 1: Effect of Oral this compound-A on Extracellular 5-HT Levels in Guinea Pig Brain [1]
| Brain Region | Dose (p.o.) | Maximum Increase in Extracellular 5-HT (% of Basal) |
| Dentate Gyrus | 0.75 mg/kg | 167 ± 7% |
| Frontal Cortex | 0.75 mg/kg | No significant effect |
| Frontal Cortex | 2.5 mg/kg | 117 ± 11% |
Experimental Protocols
Detailed Methodology for In Vivo Microdialysis of Serotonin
This protocol provides a general framework for conducting in vivo microdialysis experiments to measure extracellular serotonin levels. It should be adapted to the specific requirements of your study and institutional animal care guidelines.
1. Animal Preparation and Surgery:
-
Animal Model: This protocol is designed for use in rodents (e.g., rats, mice, guinea pigs).
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Place the anesthetized animal in a stereotaxic frame. Following aseptic procedures, expose the skull and drill a small hole at the coordinates corresponding to the target brain region.
-
Guide Cannula Implantation: Slowly lower a guide cannula to the desired depth and secure it to the skull using dental cement and surgical screws.
-
Post-operative Care: Administer analgesics as required and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
2. Microdialysis Probe Preparation and Insertion:
-
Probe Selection: Choose a microdialysis probe with a molecular weight cut-off suitable for serotonin (typically 6-20 kDa) and a membrane length appropriate for the target brain region.
-
Probe Flushing and Equilibration: Before insertion, flush the probe with aCSF to remove any residual glycerol (B35011) and ensure it is free of air bubbles.
-
Probe Insertion: On the day of the experiment, gently restrain the animal and remove the dummy cannula from the guide. Slowly insert the microdialysis probe into the guide cannula.
3. Perfusion and Sample Collection:
-
Perfusion Solution (aCSF): Prepare fresh, sterile aCSF. A typical composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 0.85 MgCl2. The pH should be adjusted to 7.2-7.4.
-
Perfusion Pump: Use a high-precision syringe pump to perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Equilibration Period: Allow the system to equilibrate for at least 2 hours after probe insertion to establish a stable baseline of serotonin levels.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a small volume of antioxidant solution. Store samples at -80°C until analysis.
4. Drug Administration:
-
Route of Administration: this compound-A can be administered systemically (e.g., orally or via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Baseline Collection: Collect at least 3-4 stable baseline samples before administering the drug.
-
Post-Drug Collection: Continue collecting samples for a sufficient period after drug administration to capture the full time course of the effect.
5. Sample Analysis:
-
Analytical Method: The concentration of serotonin in the dialysate samples is typically measured using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD).
-
Data Analysis: Express the serotonin levels as a percentage of the mean baseline concentration for each animal.
6. Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse it with saline followed by a fixative (e.g., paraformaldehyde).
-
Remove the brain and section it to histologically verify the correct placement of the microdialysis probe.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the 5-HT1B autoreceptor.
Caption: Experimental workflow for an in vivo microdialysis experiment with this compound.
Caption: A decision tree for troubleshooting common issues in microdialysis experiments.
References
Technical Support Center: Interpreting Results from SB-236057 GTPγS Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SB-236057 in GTPγS binding assays. The information is designed to assist in experimental design, data interpretation, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in a GTPγS binding assay?
A1: this compound is a potent and selective inverse agonist for the serotonin (B10506) 5-HT1B receptor.[1] In a GTPγS binding assay, which measures the activation of G-proteins, this compound is expected to decrease the basal (agonist-independent) level of [³⁵S]GTPγS binding. This is because the 5-HT1B receptor exhibits constitutive activity, meaning it can signal to some extent without an agonist present.[2][3] As an inverse agonist, this compound stabilizes the inactive state of the receptor, thereby reducing this basal signaling.
Q2: How do I differentiate between an inverse agonist and an antagonist in a GTPγS binding assay?
A2: An inverse agonist will decrease the basal [³⁵S]GTPγS binding in the absence of an agonist. A neutral antagonist, on the other hand, will have no effect on basal binding but will competitively block the increase in binding stimulated by an agonist.[4] To characterize a compound, you should test its effect on both basal and agonist-stimulated [³⁵S]GTPγS binding.
Q3: What is the mechanism of the 5-HT1B receptor signaling pathway that is measured in this assay?
A3: The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[2] Upon activation, either by an agonist or through constitutive activity, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G-protein. This leads to the dissociation of the Gα(i/o)-GTP and Gβγ subunits, which then modulate downstream effectors, most notably the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The GTPγS binding assay directly measures the initial step of this cascade: the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Q4: What are typical quantitative values I should expect for this compound in a GTPγS binding assay?
A4: The potency of this compound can be expressed in a few ways. As an inverse agonist, its ability to reduce basal signaling is often quantified by an IC50 value. When acting as an antagonist to block agonist-induced signaling, its potency is typically reported as a pA2 value. Published data indicates a pA2 value of approximately 8.9 for this compound at the human 5-HT1B receptor in [³⁵S]GTPγS binding assays.[1] It also has a high binding affinity for the human 5-HT1B receptor, with a reported pKi of 8.2.[1]
Data Presentation
The following tables summarize the expected pharmacological profile of different ligand types at the 5-HT1B receptor in a GTPγS binding assay, with representative data for this compound.
Table 1: Expected Effects of Different Ligand Types in a 5-HT1B GTPγS Binding Assay
| Ligand Type | Effect on Basal [³⁵S]GTPγS Binding | Effect on Agonist-Stimulated [³⁵S]GTPγS Binding |
| Full Agonist (e.g., 5-HT) | Increase | N/A |
| Partial Agonist | Modest Increase | Can act as an antagonist in the presence of a full agonist |
| Neutral Antagonist | No Change | Competitive inhibition (rightward shift of agonist dose-response curve) |
| Inverse Agonist (e.g., this compound) | Decrease | Competitive inhibition (rightward shift of agonist dose-response curve) |
Table 2: Pharmacological Data for this compound at the Human 5-HT1B Receptor
| Parameter | Reported Value | Description | Reference |
| pKi | 8.2 | A measure of the binding affinity of the ligand for the receptor. | [1] |
| pA2 | 8.9 | A measure of the potency of the compound as an antagonist in a functional assay. | [1] |
Experimental Protocols
A detailed methodology for a [³⁵S]GTPγS binding assay for the 5-HT1B receptor is provided below. Note that optimal conditions, particularly membrane protein and GDP concentrations, may need to be determined empirically.
[³⁵S]GTPγS Binding Assay Protocol for the 5-HT1B Receptor
-
Membrane Preparation : Prepare cell membranes from a cell line stably expressing the human 5-HT1B receptor.
-
Assay Buffer : Prepare an assay buffer, for example: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Reaction Setup : In a 96-well plate, add the following in order:
-
Assay Buffer
-
GDP (to a final concentration of 1-10 µM; this needs to be optimized)
-
Cell membranes (5-20 µg of protein per well)
-
This compound or other test compounds at various concentrations. For basal conditions, add vehicle. For agonist stimulation, add a known 5-HT1B agonist (e.g., 5-carboxamidotryptamine). For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Pre-incubation : Incubate the plate for 20-30 minutes at 30°C.
-
Initiate Reaction : Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to all wells to start the reaction.
-
Incubation : Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Termination : Terminate the reaction by rapid filtration through GF/B or GF/C filter plates using a cell harvester.
-
Washing : Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection : Dry the filter plates, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis : Subtract the non-specific binding from all other measurements. For inverse agonist activity, plot the percent inhibition of basal binding against the log concentration of this compound. For antagonist activity, plot the agonist dose-response curves in the absence and presence of this compound.
Visualizations
Signaling Pathway
Caption: 5-HT1B receptor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for a GTPγS binding assay.
Troubleshooting Guide
Problem 1: No significant decrease in basal [³⁵S]GTPγS binding is observed with this compound.
| Potential Cause | Recommended Solution |
| Low Constitutive Activity of the 5-HT1B Receptor in Your System: The ability to detect inverse agonism is dependent on the level of agonist-independent receptor activity.[4] This can vary between cell lines and with receptor expression levels.[3] | - Use a cell line known to have robust 5-HT1B receptor expression and constitutive activity. - Consider increasing the receptor expression level, as a higher receptor-to-G-protein ratio can enhance constitutive activity.[3] |
| Suboptimal Assay Conditions: The concentrations of GDP and ions can influence basal signaling. High concentrations of GDP or Na⁺ can suppress basal [³⁵S]GTPγS binding, masking the effect of an inverse agonist.[2][5] | - Optimize the GDP concentration. Perform a titration to find a concentration that allows for a measurable basal signal without compromising the agonist response. - Check the NaCl concentration in your assay buffer. Lowering the NaCl concentration can sometimes enhance basal activity.[2] |
| Inactive Compound: this compound may have degraded. | - Use a fresh stock of this compound. - Confirm the activity of your stock by testing its ability to antagonize a 5-HT1B agonist. |
Problem 2: High background (non-specific binding) is obscuring the results.
| Potential Cause | Recommended Solution |
| Inefficient Washing: Unbound [³⁵S]GTPγS is not being adequately removed. | - Increase the number of washes after filtration. - Ensure the wash buffer is ice-cold to minimize dissociation of bound radioligand. |
| Filter Plate Issues: The filter material may be binding [³⁵S]GTPγS non-specifically. | - Ensure you are using the correct type of filter plate (e.g., GF/B or GF/C). |
| Radioligand Sticking to Tubes or Plates: | - Consider adding a small amount of a non-ionic detergent like BSA (0.1%) to the assay buffer. |
Problem 3: The data is highly variable between replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting: | - Use calibrated pipettes and ensure consistent technique, especially when adding small volumes of concentrated reagents. |
| Uneven Temperature During Incubation: | - Ensure the incubator provides uniform heating. - Use plate sealers to prevent evaporation from the wells. |
| Incomplete Filtration or Washing: | - Check the cell harvester for clogged ports. - Ensure a consistent and adequate vacuum is applied during filtration. |
Troubleshooting Logic Diagram
References
- 1. This compound-A: a selective 5-HT1B receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. h5-HT1B receptor-mediated constitutive Gαi3-protein activation in stably transfected Chinese hamster ovary cells: an antibody capture assay reveals protean efficacy of 5-HT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse agonism and constitutive activity as functional correlates of serotonin h5-HT(1B) receptor/G-protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB-236057 Oral Bioavailability Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective 5-HT1B receptor inverse agonist, SB-236057. The information focuses on its bioavailability following oral administration.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: Studies in guinea pigs have shown that this compound-A has an oral bioavailability of approximately 23%.[1] This indicates that a significant portion of the orally administered dose reaches systemic circulation.
Q2: In which species has the oral bioavailability of this compound been determined?
A2: The reported oral bioavailability of ~23% was determined in guinea pigs.[1] Pharmacokinetic profiles can vary significantly between species, so it is crucial to determine these parameters in the specific animal model being used for your studies.
Q3: What is the mechanism of action for this compound?
A3: this compound-A is a potent and selective 5-HT1B receptor inverse agonist.[1][2][3] It has a high affinity for human 5-HT1B receptors (pKi = 8.2) and displays over 80-fold selectivity for this receptor compared to other serotonin (B10506) receptors and various other targets.[2] As an inverse agonist, it can reduce the constitutive activity of the 5-HT1B receptor. Functionally, it acts as an antagonist at the 5-HT terminal autoreceptor, which leads to an increase in serotonin (5-HT) release in specific brain regions like the dentate gyrus.[1][2]
Q4: What are the observed pharmacodynamic effects of this compound following oral administration?
A4: Following oral administration in guinea pigs, this compound-A has been shown to be brain-penetrant with a long duration of action (in excess of 18 hours).[1] At a dose of 0.75 mg/kg, it increased extracellular 5-HT levels in the dentate gyrus.[1]
Pharmacokinetic Data Summary
The following table summarizes representative pharmacokinetic parameters for this compound following oral administration in guinea pigs. Please note that while the oral bioavailability value is based on published data, the Cmax, Tmax, and AUC values are hypothetical and intended for illustrative purposes, as specific values were not available in the cited literature.
| Parameter | Value (at 0.75 mg/kg, p.o.) | Description |
| Tmax (h) | 1.5 - 2.5 | Time to reach maximum plasma concentration. |
| Cmax (ng/mL) | 50 - 100 | Maximum plasma concentration. |
| AUC (ng·h/mL) | 200 - 400 | Area under the plasma concentration-time curve, representing total drug exposure. |
| F (%) | ~23 | Oral Bioavailability.[1] |
Experimental Protocols
Oral Bioavailability Study in Guinea Pigs
This protocol outlines a general procedure for determining the oral bioavailability of this compound.
1. Animal Model:
-
Male Dunkin Hartley guinea pigs are a suitable model.[1]
-
Animals should be acclimatized to the laboratory conditions before the experiment.
2. Dosing:
-
Intravenous (IV) Administration (for reference): A single IV dose of this compound is administered to a group of animals to determine the AUC after complete systemic absorption.
-
Oral (p.o.) Administration: A separate group of animals receives a single oral dose of this compound. Doses of 0.75 mg/kg and 2.5 mg/kg have been used in previous studies.[1] The compound should be dissolved in a suitable vehicle.
3. Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of this compound are quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The method should be sensitive and specific for this compound.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100 .
Visualizations
Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for a typical oral bioavailability study.
Signaling Pathway of this compound at the 5-HT1B Receptor
Caption: this compound action on the 5-HT1B autoreceptor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable plasma concentration after oral dosing | 1. Formulation Issue: The compound may not be fully dissolved or stable in the dosing vehicle. 2. Dosing Error: Inaccurate gavage technique leading to administration into the lungs instead of the stomach. 3. Rapid Metabolism: Extensive first-pass metabolism in the gut wall or liver. | 1. Vehicle Optimization: Test the solubility and stability of this compound in various vehicles. Consider using a suspension or a solution with solubilizing agents. 2. Technique Refinement: Ensure proper training on oral gavage techniques. Confirm correct placement of the gavage needle. 3. In Vitro Metabolism Studies: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound. |
| High variability in plasma concentrations between animals | 1. Inconsistent Dosing: Variation in the administered volume or concentration. 2. Physiological Differences: Differences in gastric emptying rates, GI tract pH, or metabolic enzyme activity among animals. 3. Food Effects: The presence or absence of food in the stomach can significantly impact drug absorption. | 1. Dosing Accuracy: Use calibrated equipment for dose preparation and administration. Ensure thorough mixing of the dosing solution/suspension. 2. Animal Standardization: Use animals of the same age, sex, and strain. Ensure consistent housing and environmental conditions. 3. Controlled Feeding: Standardize the feeding schedule of the animals before and during the experiment. Typically, a fasting period is employed before oral dosing. |
| Unexpectedly low calculated oral bioavailability | 1. Incomplete Absorption: Poor permeability across the intestinal wall. 2. High First-Pass Metabolism: As mentioned above, significant metabolism before reaching systemic circulation. 3. P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp in the intestine. | 1. Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound. 2. Co-administration with Inhibitors: Consider co-administering with metabolic enzyme inhibitors (in a non-clinical setting) to probe the extent of first-pass metabolism. 3. P-gp Substrate Assay: Conduct in vitro assays to determine if this compound is a substrate for P-gp. |
| Analytical method showing poor sensitivity or high interference | 1. Suboptimal LC-MS/MS Parameters: Ionization source settings, collision energy, or transitions may not be optimized. 2. Matrix Effects: Components in the plasma may suppress or enhance the ionization of the analyte. 3. Sample Degradation: The compound may be unstable in plasma during storage or sample preparation. | 1. Method Optimization: Systematically optimize all MS parameters. Use a stable isotope-labeled internal standard if available. 2. Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering substances. 3. Stability Assessment: Perform freeze-thaw and bench-top stability studies of this compound in plasma to ensure sample integrity. |
References
- 1. The effect of this compound-A, a selective 5-HT1B receptor inverse agonist, on in vivo extracellular 5-HT levels in the freely-moving guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-A: a selective 5-HT1B receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
SB-236057 In Vivo Duration of Action: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the in vivo duration of action of SB-236057, a selective 5-HT1B receptor inverse agonist. The following question-and-answer format addresses common experimental challenges and provides key data and protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected duration of action of this compound in vivo following oral administration in guinea pigs?
A1: In vivo pharmacodynamic assays in guinea pigs have demonstrated that this compound-A has a long duration of action, exceeding 18 hours. This is based on hypothermia assays, a functional measure of 5-HT1B receptor engagement in the brain.
Q2: What is the oral bioavailability of this compound-A in guinea pigs?
A2: The oral bioavailability of this compound-A in guinea pigs is approximately 23%.
Q3: What are the typical doses of this compound-A used in in vivo studies with guinea pigs?
A3: Commonly reported oral doses in the literature for in vivo microdialysis studies in guinea pigs are 0.75 mg/kg and 2.5 mg/kg.
Q4: Are there specific pharmacokinetic parameters like Tmax, Cmax, and half-life available for this compound-A in guinea pigs?
Troubleshooting Guides
Issue: Inconsistent or no observable effect of this compound in our in vivo guinea pig model.
Possible Causes & Solutions:
-
Compound Stability and Formulation:
-
Verification: Ensure the integrity and purity of your this compound compound.
-
Formulation: this compound is typically administered orally. Ensure it is properly solubilized or suspended for consistent dosing. The vehicle used can significantly impact absorption. Consider testing different pharmaceutically acceptable vehicles.
-
-
Dosing and Administration:
-
Technique: Oral gavage in guinea pigs requires careful technique to ensure the full dose is delivered to the stomach and to avoid stress, which can impact physiological readouts. Ensure personnel are properly trained.
-
Dose: The reported effective oral doses are in the range of 0.75-2.5 mg/kg. If you are not observing an effect, a dose-response study may be necessary.
-
-
Animal Model and Physiology:
-
Species/Strain: The available data is primarily from guinea pigs. Effects may differ in other species or even strains.
-
Health Status: Ensure animals are healthy and free of underlying conditions that could affect drug metabolism or the serotonergic system.
-
Issue: High variability in behavioral or neurochemical readouts between animals.
Possible Causes & Solutions:
-
Acclimatization: Guinea pigs can be sensitive to their environment. Ensure a sufficient acclimatization period to the housing and experimental conditions before dosing and testing.
-
Handling Stress: Minimize handling stress as it can significantly impact serotonergic neurotransmission. Handle animals consistently and gently.
-
Circadian Rhythms: Conduct experiments at the same time of day to minimize variability due to circadian fluctuations in neurotransmitter levels.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound-A in vivo.
Table 1: Pharmacodynamic and Pharmacokinetic Parameters of this compound-A in Guinea Pigs
| Parameter | Value | Animal Model | Assay Type |
| Duration of Action | > 18 hours | Guinea Pig | In vivo Hypothermia Assay |
| Oral Bioavailability | ~23% | Guinea Pig | Pharmacokinetic Analysis |
Table 2: Dosing Information from In Vivo Microdialysis Studies
| Dose (Oral) | Animal Model | Application |
| 0.75 mg/kg | Guinea Pig | Assessment of extracellular 5-HT levels |
| 2.5 mg/kg | Guinea Pig | Assessment of extracellular 5-HT levels |
Experimental Protocols
Key Experiment 1: In Vivo Microdialysis in Freely-Moving Guinea Pigs
This protocol provides a general framework for measuring extracellular serotonin (B10506) (5-HT) levels in the brain of conscious guinea pigs following the administration of this compound.
Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the guinea pig using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole at the stereotaxic coordinates for the brain region of interest (e.g., frontal cortex, dentate gyrus).
-
Implant a guide cannula and secure it to the skull with dental cement and surgical screws.
-
Allow for a post-operative recovery period of at least 7 days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of 5-HT levels.
-
-
Baseline Collection and Drug Administration:
-
Collect several baseline dialysate samples (e.g., every 20-30 minutes).
-
Administer this compound orally at the desired dose (e.g., 0.75 mg/kg or 2.5 mg/kg).
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples for an extended period (e.g., up to 18 hours or more) to monitor the change in extracellular 5-HT levels over time.
-
-
Sample Analysis:
-
Analyze the 5-HT concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Histologically verify the correct placement of the microdialysis probe.
-
Key Experiment 2: In Vivo Hypothermia Assay in Guinea Pigs
This assay is a functional measure of 5-HT1B receptor activation or blockade. Antagonists or inverse agonists of the 5-HT1B receptor can induce hypothermia.
Methodology:
-
Animal Acclimatization:
-
House guinea pigs individually and allow them to acclimatize to the experimental room for at least 24 hours.
-
-
Baseline Temperature Measurement:
-
Measure the baseline core body temperature of each animal using a rectal probe. Take several readings to ensure a stable baseline.
-
-
Drug Administration:
-
Administer this compound orally at the desired dose. Administer vehicle to a control group.
-
-
Post-Administration Temperature Monitoring:
-
Measure the core body temperature at regular intervals (e.g., every 30-60 minutes) for an extended period (e.g., up to 18 hours or more).
-
-
Data Analysis:
-
Calculate the change in body temperature from baseline for each animal at each time point.
-
Compare the temperature changes between the this compound-treated group and the vehicle-treated group.
-
Signaling Pathways and Experimental Workflows
Technical Support Center: Investigating Drug-Induced Skeletal Teratogenicity
Disclaimer: There is currently no direct scientific evidence in the public domain to suggest that SB-236057 causes skeletal teratogenicity. The following guide uses "Compound X (e.g., this compound)" as a hypothetical agent to provide a framework for researchers encountering potential skeletal abnormalities in their studies. This resource is intended for drug development professionals, researchers, and scientists.
Frequently Asked Questions (FAQs)
Q1: What are the first steps if I observe skeletal malformations in my animal model after administering Compound X?
A1: If you observe skeletal malformations, a systematic approach is crucial.
-
Confirmation: Ensure the findings are consistent across multiple litters and are statistically significant compared to a control group.
-
Dose-Response Relationship: Determine if the incidence and severity of the malformations are dependent on the dose of Compound X.
-
Critical Window of Exposure: Identify the specific gestational period during which exposure to Compound X induces the teratogenic effects.
-
Literature Review: Conduct a thorough search for any known effects of compounds with similar structures or mechanisms of action.
-
Pathology Assessment: Perform detailed gross and microscopic examinations of the skeletal abnormalities.
Q2: Which signaling pathways are most commonly implicated in drug-induced skeletal teratogenicity?
A2: Several highly conserved signaling pathways are essential for normal skeletal development. Disruption of these pathways is often a primary mechanism of teratogenesis. Key pathways include:
-
Wnt Signaling Pathway: Crucial for osteoblast differentiation and bone formation.[1][2][3][4][5]
-
Bone Morphogenetic Protein (BMP) Signaling Pathway: A family of growth factors that regulate chondrogenesis and osteogenesis.[6][7][8]
-
Hedgehog (Hh) Signaling Pathway: Plays a role in limb patterning and chondrocyte proliferation.
-
Fibroblast Growth Factor (FGF) Signaling Pathway: Involved in limb bud development and chondrocyte maturation.
-
Retinoic Acid (RA) Signaling Pathway: Essential for patterning the embryonic skeleton.
Q3: How can I differentiate between a direct effect of Compound X on skeletal development and an indirect effect due to maternal toxicity?
A3: Distinguishing between direct and indirect effects is a common challenge.
-
Maternal Health Monitoring: Closely monitor maternal weight gain, food and water consumption, and overall health. Significant maternal toxicity can indirectly affect fetal development.
-
Dose-Level Comparison: If skeletal abnormalities occur at dose levels that do not produce significant maternal toxicity, a direct effect is more likely.
-
In Vitro Assays: Utilize micromass cultures or embryonic stem cell tests to assess the direct impact of Compound X on chondrogenesis and osteogenesis in the absence of maternal factors.
Troubleshooting Guides
Scenario 1: Unexpected Limb Truncations Observed
Q: In my rodent study, a high dose of Compound X resulted in phocomelia (limb truncation) in several fetuses. How do I investigate the underlying cause?
A: Limb malformations like phocomelia suggest a severe disruption of early limb bud development. Here is a troubleshooting workflow:
-
Confirm the Critical Window: Narrow down the exact gestational days when Compound X exposure leads to this phenotype. This often corresponds to the period of limb bud outgrowth.
-
Assess Cell Proliferation and Apoptosis:
-
Protocol: Perform immunohistochemistry (IHC) for markers of proliferation (e.g., Ki67, BrdU) and apoptosis (e.g., TUNEL, cleaved caspase-3) in the limb buds of exposed and control embryos.
-
Expected Outcome: Teratogens causing limb truncations often either decrease proliferation in the apical ectodermal ridge (AER) or increase apoptosis in the limb mesenchyme.
-
-
Analyze Key Signaling Pathways:
-
Protocol: Use quantitative PCR (qPCR) or in situ hybridization to examine the expression of key genes in the FGF and Wnt signaling pathways within the developing limb bud (e.g., Fgf8, Wnt3a).
-
Data Presentation:
-
| Gene | Treatment Group | Fold Change (vs. Control) | p-value |
| Fgf8 | Compound X (Low Dose) | 0.95 | 0.45 |
| Compound X (High Dose) | 0.23 | <0.01 | |
| Wnt3a | Compound X (Low Dose) | 1.10 | 0.32 |
| Compound X (High Dose) | 0.45 | <0.01 | |
| Table 1: Gene expression analysis in limb buds following Compound X exposure. |
-
Visualize the Workflow:
Figure 1: Experimental workflow for investigating limb malformations.
Scenario 2: Decreased Ossification in Craniofacial Bones
Q: My study shows delayed ossification and craniofacial abnormalities after exposure to Compound X. What experimental approaches can I use to quantify this and explore the mechanism?
A: Delayed ossification points towards an impact on osteoblast differentiation or function.
-
Skeletal Staining and Morphometry:
-
Protocol: Alizarin Red and Alcian Blue Staining. This is a standard method to visualize bone (red) and cartilage (blue) in whole-mount fetal skeletons.
-
Euthanize and collect fetuses at a specific gestational age (e.g., E18.5 for mice).
-
Fix the fetuses in 95% ethanol.
-
Stain with Alcian Blue solution to visualize cartilage.
-
Clear the tissues with potassium hydroxide (B78521) (KOH).
-
Stain with Alizarin Red S solution to visualize ossified bone.
-
Store and examine in glycerol.
-
-
Data Presentation: Measure the length of specific ossified bones (e.g., mandible, frontal bone) and count the number of ossification centers.
-
| Measurement | Control Group (mean ± SD) | Compound X Group (mean ± SD) | % Decrease | p-value |
| Mandible Length (mm) | 4.2 ± 0.3 | 3.1 ± 0.4 | 26.2% | <0.001 |
| Frontal Bone Area (mm²) | 2.5 ± 0.2 | 1.8 ± 0.3 | 28.0% | <0.001 |
| Number of Hyoid Ossification Centers | 4.0 ± 0 | 2.1 ± 0.5 | 47.5% | <0.001 |
| Table 2: Quantitative analysis of craniofacial ossification. |
-
Investigate Osteoblast-Specific Gene Expression:
-
Protocol: Isolate RNA from the calvaria of exposed and control fetuses and perform qPCR for key osteogenic markers such as Runx2, Sp7 (Osterix), Alpl (Alkaline Phosphatase), and Bglap (Osteocalcin).
-
Expected Outcome: A reduction in the expression of these key transcription factors and markers would suggest that Compound X inhibits osteoblast differentiation.
-
-
Signaling Pathway Analysis: The Wnt and BMP pathways are critical for craniofacial development. Perturbation of these pathways is a likely cause.
Figure 2: Canonical Wnt signaling in osteoblast differentiation.
This technical support guide provides a foundational framework for addressing potential findings of skeletal teratogenicity. Remember to consult established guidelines for developmental and reproductive toxicity (DART) studies and to consider species-specific differences in skeletal development.
References
- 1. Wnt signaling and skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt Signaling as a Therapeutic Target for Bone Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt and the Wnt signaling pathway in bone development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt Signaling and Skeletal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt Signaling in Bone Development and Disease: Making Stronger Bone with Wnts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMP signaling pathways in cartilage and bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archivespsy.com [archivespsy.com]
- 8. The BMP signaling and in vivo bone formation - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize side effects of SB-236057 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB-236057 in animal studies. The information provided is intended to help minimize the side effects of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective 5-HT1B receptor inverse agonist.[1][2] It has high affinity for the human 5-HT1B receptor and displays over 75-fold selectivity for this receptor compared to other 5-HT receptors and a range of other targets.[3] Its primary mechanism of action is to bind to the 5-HT1B receptor and produce an effect opposite to that of an agonist.
Q2: What are the major reported side effects of this compound in animal studies?
A2: The most significant reported side effect of this compound is potent skeletal teratogenicity in rodents and rabbits.[1][2] This can manifest as axial and posterior somite malformations when administered during a critical developmental window.[1][2]
In contrast, studies on this compound-A, the hydrochloride salt of this compound, in guinea pigs at relevant doses did not show significant side effects related to anxiety, cardiovascular function, sedation, or migraine.[4] This suggests that the side effect profile may be dependent on the specific form of the compound and the experimental context, particularly developmental versus non-developmental toxicity studies.
Q3: What is the molecular mechanism underlying the teratogenicity of this compound?
A3: The teratogenicity of this compound is linked to its interference with the Notch signaling pathway.[2] This pathway is crucial for embryonic development, and its disruption can lead to severe malformations. This compound has been shown to alter the expression of genes within the Notch1-En[spl] pathway, which is critical for proper axial formation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high incidence of skeletal malformations in offspring | - Administration during the critical developmental window.- Incorrect dosage. | - Confirm the gestational timing of administration. The critical window in Sprague Dawley rats has been identified as gestation days 8-11.[1]- Review and verify the dose calculations and preparation of the dosing solution. |
| Variability in the severity of teratogenic effects | - Inconsistent dosing volume or technique.- Genetic variability within the animal colony.- Differences in maternal metabolism or stress levels. | - Ensure consistent oral gavage technique and accurate volume administration based on the most recent body weights.- Use a well-characterized and genetically stable animal model.- Standardize housing conditions and minimize environmental stressors for pregnant dams. |
| Difficulty in assessing skeletal abnormalities | - Improper tissue processing or staining.- Lack of a standardized evaluation method. | - Follow a validated protocol for fetal skeletal examination, such as the modified Wilson's technique or Alizarin Red S and Alcian Blue double staining.- Establish a clear and consistent scoring system for different types of skeletal malformations. |
| No observable teratogenic effects at expected doses | - Incorrect timing of administration (outside the critical window).- Issues with the formulation or stability of this compound.- Use of a less sensitive animal strain or species. | - Verify the mating and gestation timing to ensure administration during the critical period of organogenesis.- Confirm the integrity and concentration of the this compound dosing solution. Consider the vehicle used in original studies.- Be aware that species and strain differences in sensitivity to teratogens exist. |
Quantitative Data Summary
Table 1: Teratogenicity of this compound in Sprague Dawley Rats
| Parameter | Value | Reference |
| Animal Model | Sprague Dawley Rat | [1] |
| Dose | 100 mg/kg/day | [1] |
| Route of Administration | Oral | [1] |
| Critical Window of Sensitivity | Gestation Days 8-11 postcoitus | [1] |
| Observed Teratogenic Effects | Skeletal malformations, altered peripheral nerve trajectories, shortened appendicular musculature | [1] |
Table 2: Pharmacokinetics of this compound-A in Guinea Pigs
| Parameter | Value | Reference |
| Animal Model | Guinea Pig | [5] |
| Oral Bioavailability | ~23% | [5] |
| Duration of Action | In excess of 18 hours | [5] |
| Effect on Extracellular 5-HT (Dentate Gyrus) | Increased to a maximum of 167 ± 7% of basal at 0.75 mg/kg p.o. | [5] |
| Effect on Extracellular 5-HT (Frontal Cortex) | No effect at 0.75 mg/kg p.o.; small increase (117 ± 11% of basal) at 2.5 mg/kg p.o. | [5] |
Experimental Protocols
Protocol 1: Induction of Teratogenicity with this compound in Sprague Dawley Rats
-
Objective: To induce skeletal malformations in rat fetuses for mechanistic studies or to test potential mitigation strategies.
-
Materials:
-
Timed-pregnant Sprague Dawley rats
-
This compound
-
Appropriate vehicle for oral administration (Note: The specific vehicle used in the key teratogenicity study was not reported. Researchers should conduct vehicle scouting studies to determine a suitable, non-teratogenic vehicle.)
-
Oral gavage needles
-
Standard animal care facilities and equipment
-
-
Procedure:
-
Acquire timed-pregnant Sprague Dawley rats and confirm gestation day 0 (day of sperm detection in vaginal smear).
-
Prepare the dosing solution of this compound in the chosen vehicle at a concentration suitable for administering 100 mg/kg in a standard gavage volume.
-
On gestation days 8, 9, 10, and 11, administer this compound orally to the pregnant dams at a dose of 100 mg/kg/day.[1] A control group receiving the vehicle only should be included.
-
Monitor the dams daily for clinical signs of toxicity.
-
On gestation day 20 or 21, euthanize the dams and collect the fetuses.
-
Examine the fetuses for external, visceral, and skeletal malformations.
-
Protocol 2: Fetal Skeletal Examination
-
Objective: To evaluate the skeletal system of fetuses for malformations.
-
Materials:
-
Rat or rabbit fetuses
-
Ethanol (95% and 70%)
-
Alizarin Red S staining solution
-
Alcian Blue staining solution
-
Potassium hydroxide (B78521) (KOH) solution (1-2%)
-
Glycerin
-
Dissecting microscope and tools
-
-
Procedure (Double Staining for Bone and Cartilage):
-
After collection, fix the fetuses in 95% ethanol.
-
Remove the skin and viscera from the fetuses.
-
Place the fetuses in acetone to dehydrate and remove fat.
-
Stain the cartilage by immersing the fetuses in Alcian Blue solution.
-
Rinse the fetuses with ethanol.
-
Macerate the soft tissues by placing the fetuses in a 1-2% KOH solution.
-
Stain the ossified bone by immersing the fetuses in Alizarin Red S solution.
-
Clear the tissues by passing the fetuses through a graded series of glycerin/KOH solutions, followed by storage in 100% glycerin.
-
Examine the stained skeletons under a dissecting microscope, paying close attention to the axial skeleton, ribs, sternebrae, and limbs for any abnormalities.
-
Visualizations
Caption: Mechanism of this compound-induced teratogenicity.
References
- 1. This compound: Critical window of sensitivity study and embryopathy of a potent musculoskeletal teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for a molecular mechanism of teratogenicity of this compound, a 5-HT1B receptor inverse agonist that alters axial formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective 5-HT1B receptor inverse agonist, blocks the 5-HT human terminal autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-A: a selective 5-HT1B receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound-A, a selective 5-HT1B receptor inverse agonist, on in vivo extracellular 5-HT levels in the freely-moving guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in SB-236057 functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SB-236057 in functional assays. The information is tailored for scientists and drug development professionals to help improve the signal-to-noise ratio and obtain reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist and inverse agonist of the serotonin (B10506) 5-HT1B receptor.[1][2][3] It exhibits high affinity for the human 5-HT1B receptor (pKi = 8.2) and demonstrates significant selectivity over other 5-HT receptor subtypes and a wide range of other receptors and ion channels.[2][3] As an inverse agonist, it can reduce the basal activity of constitutively active 5-HT1B receptors.[2][3] In functional assays, it has been shown to act as a silent antagonist in cAMP accumulation assays and as an inverse agonist in [35S]GTPγS binding assays.[2]
Q2: What are the common functional assays used to characterize this compound activity?
Common functional assays to characterize the activity of this compound at the 5-HT1B receptor include:
-
cAMP Accumulation Assays: To measure the antagonist effect on Gαi-coupled 5-HT1B receptor signaling.
-
[35S]GTPγS Binding Assays: To determine the inverse agonist properties by measuring G-protein activation.
-
Calcium Mobilization Assays: To assess receptor activation, often by co-expressing a promiscuous G-protein like Gαq.
-
Radioligand Binding Assays: To determine the binding affinity and kinetics of this compound to the 5-HT1B receptor.
Q3: What is the expected outcome when using this compound in a functional assay?
As an antagonist, this compound will inhibit the response induced by a 5-HT1B receptor agonist (e.g., serotonin). As an inverse agonist, it will decrease the basal, agonist-independent activity of the 5-HT1B receptor in systems where the receptor shows constitutive activity.[2][3]
Troubleshooting Guides
Issue 1: Low Signal or No Response in a cAMP Assay
Q: I am not observing a significant change in cAMP levels after applying a 5-HT1B agonist in the presence of this compound. What could be the problem?
Possible Causes and Solutions:
-
Low Receptor Expression: The cell line may not express a sufficient number of 5-HT1B receptors.
-
Solution: Use a validated cell line with confirmed high-level expression of the 5-HT1B receptor. Consider transient or stable transfection to overexpress the receptor.
-
-
Inactive Agonist: The 5-HT1B agonist used for stimulation may have degraded.
-
Solution: Prepare fresh agonist solutions and validate their activity with a known positive control.
-
-
Suboptimal Cell Density: The number of cells per well can significantly impact the assay window.
-
Inappropriate Assay Buffer: The composition of the assay buffer can affect receptor signaling.
-
Solution: Ensure the buffer contains necessary components like a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Incorrect Incubation Times: The stimulation time with the agonist or pre-incubation with the antagonist may be too short or too long.
-
Solution: Optimize the incubation times for both agonist stimulation and antagonist pre-incubation. A typical pre-incubation time for antagonists is 15-30 minutes.
-
Issue 2: High Background Signal in a Calcium Mobilization Assay
Q: My calcium mobilization assay shows a high basal signal, making it difficult to detect a response. How can I reduce the background?
Possible Causes and Solutions:
-
Constitutive Receptor Activity: High receptor expression levels can lead to constitutive (agonist-independent) activity, resulting in elevated basal calcium levels.
-
Solution: Optimize the level of receptor expression by, for example, using a lower concentration of expression vector during transfection.
-
-
Cell Health and Confluency: Unhealthy or overly confluent cells can exhibit higher background fluorescence.
-
Dye Loading Issues: Improper loading of the calcium-sensitive dye (e.g., Fluo-4 AM) can lead to high background.
-
Solution: Optimize the dye concentration and loading time. Ensure complete removal of extracellular dye by washing the cells before the assay.
-
-
Assay Buffer Composition: The presence of interfering substances in the assay buffer can contribute to high background.
-
Solution: Use a buffer with low auto-fluorescence and consider the addition of a quenching agent if necessary.
-
Issue 3: High Variability in [35S]GTPγS Binding Assay
Q: I am observing high variability between replicate wells in my [35S]GTPγS binding assay. What are the potential sources of this variability?
Possible Causes and Solutions:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents, especially the viscous [35S]GTPγS, is a common source of variability.
-
Solution: Use calibrated pipettes and practice consistent, careful pipetting techniques. For viscous solutions, consider reverse pipetting.
-
-
Membrane Preparation Quality: Inconsistent membrane preparations can lead to variable receptor and G-protein content per well.
-
Solution: Ensure the membrane preparation protocol is standardized and that membranes are homogenized thoroughly before aliquoting. Perform a protein quantification assay to normalize the amount of membrane protein per well.
-
-
Suboptimal GDP Concentration: The concentration of GDP is critical for regulating the basal binding of [35S]GTPγS.
-
Solution: Optimize the GDP concentration to achieve a balance between a stable baseline and a detectable signal window for both agonists and inverse agonists.[7]
-
-
Insufficient Mixing: Inadequate mixing of the reaction components can lead to non-uniform reactions.
-
Solution: Gently agitate the plate during incubation to ensure thorough mixing of all components.
-
Quantitative Data Summary
| Parameter | This compound | Reference |
| Binding Affinity (pKi) | 8.2 (human 5-HT1B) | [2][3] |
| Functional Activity (pA2) | 9.2 (cAMP accumulation, silent antagonist) | [2] |
| Functional Activity (pA2) | 8.9 ([35S]GTPγS binding, inverse agonist) | [2] |
Experimental Protocols
cAMP Accumulation Assay Protocol (HTRF)
-
Cell Preparation:
-
Culture cells expressing the human 5-HT1B receptor to 70-80% confluency.
-
Harvest cells and resuspend in stimulation buffer to the optimized cell density.
-
-
Antagonist Addition:
-
Dispense 5 µL of this compound at various concentrations (or vehicle control) into a 384-well white plate.
-
Add 5 µL of the cell suspension to each well.
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add 5 µL of a 5-HT1B receptor agonist (e.g., serotonin) at a concentration of EC80.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of HTRF cAMP-d2 detection reagent.
-
Add 5 µL of HTRF anti-cAMP cryptate detection reagent.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the inhibitory concentration (IC50) of this compound.
-
[35S]GTPγS Binding Assay Protocol
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the 5-HT1B receptor in ice-cold buffer.
-
Centrifuge to pellet the membranes and wash.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer (containing MgCl2, NaCl, and saponin).
-
This compound at various concentrations (or vehicle for basal and agonist-stimulated binding).
-
A 5-HT1B agonist for stimulated binding wells.
-
Membrane suspension (typically 10-20 µg of protein per well).
-
GDP to the optimized final concentration.
-
-
-
Initiate Reaction:
-
Add [35S]GTPγS to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding and analyze the data to determine the potency and efficacy of this compound as an inverse agonist.
-
Visualizations
Caption: 5-HT1B receptor signaling pathway.
Caption: General experimental workflow for this compound functional assays.
Caption: Troubleshooting flowchart for low signal-to-noise ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-A: a selective 5-HT1B receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective 5-HT1B receptor inverse agonist, blocks the 5-HT human terminal autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB-236057 Pharmacokinetics and Drug Metabolism in Guinea Pigs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with the selective 5-HT1B receptor inverse agonist, SB-236057, in guinea pig models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound in guinea pigs?
A1: The oral bioavailability of this compound-A in guinea pigs has been reported to be approximately 23%.[1] This suggests that a significant portion of the drug is either not absorbed from the gastrointestinal tract or is subject to first-pass metabolism.
Q2: What is the expected duration of action of this compound in guinea pigs after oral administration?
A2: In vivo pharmacodynamic assays have shown that this compound is brain penetrant with a duration of action exceeding 18 hours in guinea pigs.[1]
Q3: Are there any specific published metabolites of this compound identified in guinea pigs?
A3: Currently, there is no publicly available literature detailing the specific metabolic profile of this compound in guinea pigs. General drug metabolism studies in guinea pigs suggest that common pathways include glucuronide and/or sulfate (B86663) conjugation, as well as oxidative metabolism.[2]
Q4: What are the recommended routes of administration for pharmacokinetic studies of this compound in guinea pigs?
A4: For pharmacokinetic studies, both intravenous (IV) and oral (PO) administration are typically employed to determine parameters like absolute bioavailability. Intramuscular (IM) and subcutaneous (SC) routes are also viable options depending on the experimental design.[3]
Q5: What are the best practices for blood sample collection in guinea pigs for pharmacokinetic analysis?
A5: For serial blood sampling in guinea pigs, common methods include collection from the lateral saphenous or tarsal vein. These methods are minimally invasive and allow for the collection of multiple small volume samples over time. For terminal studies, larger volumes can be collected via cardiac puncture.[4][5][6]
Quantitative Data Summary
Due to the limited publicly available pharmacokinetic data for this compound in guinea pigs, the following table includes the known oral bioavailability. Researchers are encouraged to perform their own pharmacokinetic studies to determine other key parameters for their specific experimental conditions.
| Parameter | Value | Species | Administration Route | Reference |
| Oral Bioavailability (%) | ~23 | Guinea Pig | Oral (p.o.) | [1] |
Experimental Protocols
Protocol 1: Oral Administration for Pharmacokinetic Study
-
Animal Preparation: Acclimatize male Dunkin Hartley guinea pigs for at least one week before the study. Fast the animals overnight (with access to water) before oral administration.
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.[7]
-
Administration: Administer the drug formulation via oral gavage using a suitable gavage needle. Ensure proper technique to avoid injury to the esophagus.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the lateral saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated analytical method such as HPLC or LC-MS/MS.
Protocol 2: Urine and Feces Collection for Metabolism Study
-
Animal Housing: House individual guinea pigs in metabolic cages designed for the separate collection of urine and feces.[8]
-
Acclimatization: Allow the animals to acclimate to the metabolic cages for at least 48 hours before the start of the study.
-
Drug Administration: Administer this compound via the desired route (e.g., oral or intravenous).
-
Sample Collection: Collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours) post-dose. Urine can be collected into a refrigerated container to minimize degradation of potential metabolites.
-
Sample Processing: Record the total volume of urine and weight of feces for each collection interval. Homogenize the feces in a suitable solvent.
-
Storage: Store urine and processed fecal samples at -80°C until analysis.
-
Metabolite Profiling: Analyze the samples for the parent drug and potential metabolites using techniques like LC-MS/MS.
Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study in guinea pigs.
Caption: Hypothetical metabolic pathway of this compound in guinea pigs.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations between animals | - Inaccurate dosing- Differences in food consumption (for oral dosing)- Stress during handling and blood collection- Individual differences in metabolism | - Ensure accurate calibration of dosing equipment.- For oral studies, ensure consistent fasting periods.- Handle animals gently and consistently to minimize stress.- Increase the number of animals per group to improve statistical power. |
| Low or no detectable drug in plasma after oral dosing | - Poor absorption- Rapid first-pass metabolism- Issues with the drug formulation (e.g., precipitation)- Dosing error (e.g., improper gavage) | - Confirm the oral bioavailability of the compound.- Investigate potential for high first-pass effect.- Check the stability and solubility of the drug in the vehicle.- Ensure proper training in oral gavage techniques. |
| Difficulty in obtaining blood samples | - Dehydration of the animal- Poor vasodilation- Inexperienced personnel | - Ensure animals have free access to water.- Gently warm the animal's leg to promote vasodilation.- Provide adequate training on blood collection techniques for guinea pigs. |
| Hemolysis of blood samples | - Excessive force during blood collection- Vigorous mixing of blood samples- Improper storage conditions | - Use appropriate needle size and apply gentle suction.- Gently invert tubes with anticoagulant instead of shaking.- Process samples promptly after collection. |
| Contamination of urine with feces in metabolic cages | - Improper design of the metabolic cage- Animal behavior (e.g., sitting in the feeder) | - Ensure the metabolic cage is properly assembled and the separation cone is in place.- Regularly check and clean the cages to minimize contamination. |
References
- 1. research.unsw.edu.au [research.unsw.edu.au]
- 2. Pharmacokinetics of buprenorphine after intravenous and oral transmucosal administration in guinea pigs (Cavia porcellus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parazapharma.com [parazapharma.com]
- 4. Blood sampling: Guinea pig | NC3Rs [nc3rs.org.uk]
- 5. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Terminal Blood Sampling Techniques in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. washcoll.edu [washcoll.edu]
- 8. Combining a metabolic cage (with urine and feces collection) and respirometry: It's easy! - Sable Systems International [sablesys.com]
Avoiding confounding factors in SB-236057 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving SB-236057. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: How selective is this compound for the 5-HT1B receptor?
A2: this compound displays high selectivity for the human 5-HT1B receptor. It has been shown to have 80-fold or greater selectivity for the human 5-HT1B receptor over other 5-HT receptor subtypes, including the 5-HT1D receptor, as well as a range of other receptors and ion channels.[1][2][5]
Q3: What are the known off-target effects or significant confounding factors to be aware of when using this compound?
A3: A significant confounding factor, particularly in developmental biology studies, is that this compound has been shown to be a potent skeletal teratogen in rodents and rabbits. This teratogenicity is linked to its interference with the Notch signaling pathway. Therefore, researchers studying embryonic development should exercise caution and implement appropriate controls to account for this off-target effect.
Q4: What are the solubility and stability characteristics of this compound?
A4: Like many small molecule compounds, the hydrochloride salt of this compound is generally more water-soluble than its free base. For in vitro experiments, it is often dissolved in DMSO to create a stock solution. For in vivo studies, the choice of vehicle is critical and may require optimization to ensure solubility and bioavailability while minimizing vehicle-induced effects. It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Assays
Issue 1: Inconsistent or low signal in a [³⁵S]GTPγS binding assay.
-
Possible Cause 1: Poor membrane quality.
-
Solution: Ensure that the cell membrane preparation is of high quality, with a good yield of receptors. Prepare fresh membranes and store them properly at -80°C in small aliquots to avoid degradation from multiple freeze-thaw cycles.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Solution: Optimize the concentrations of GDP, Mg²⁺, and the incubation time and temperature. The concentration of GDP is crucial as it competes with [³⁵S]GTPγS for binding to the Gα subunit.
-
-
Possible Cause 3: Low receptor expression.
-
Solution: If using a cell line, verify the expression level of the 5-HT1B receptor using a validated method like radioligand binding or western blotting. Consider using a cell line with higher receptor expression if necessary.
-
Issue 2: High background signal in a cAMP accumulation assay.
-
Possible Cause 1: Basal adenylate cyclase activity.
-
Solution: Since this compound is an inverse agonist, it should decrease basal cAMP levels. If the background is still high, ensure that the cells have not been stimulated by any component of the assay medium. Use a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
-
Possible Cause 2: Non-specific binding of assay reagents.
-
Solution: Include appropriate controls, such as cells not expressing the receptor or treatment with a non-specific compound, to determine the level of non-specific signal. Ensure all wash steps are performed thoroughly.
-
In Vivo Studies
Issue 3: High variability in behavioral or neurochemical readouts after this compound administration.
-
Possible Cause 1: Inconsistent drug delivery or bioavailability.
-
Solution: Optimize the route of administration and the vehicle used to dissolve this compound. For oral administration, be aware that bioavailability can be variable.[6] Consider subcutaneous or intraperitoneal injection for more consistent absorption. For direct brain administration, ensure accurate stereotaxic implantation of cannulas.
-
-
Possible Cause 2: Influence of animal stress.
-
Solution: Acclimate animals to the experimental procedures and environment to minimize stress-induced changes in serotonergic activity. Handle animals consistently across all experimental groups.
-
-
Possible Cause 3: Brain region-specific effects.
-
Solution: Be aware that this compound can have different effects on serotonin (B10506) release in different brain regions. For example, it has been shown to increase extracellular 5-HT in the dentate gyrus but has little effect in the frontal cortex at similar doses.[6] Ensure that your measurements are targeted to the brain region of interest.
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Assay | Species | Reference |
| pKi | 8.2 | Radioligand Binding | Human | [1][3] |
| pA₂ (Inverse Agonism) | 8.9 | [³⁵S]GTPγS Binding | Human | [1][7] |
| pA₂ (Silent Antagonism) | 9.2 | cAMP Accumulation | Human | [1][7] |
| pEC₅₀ (Negative Intrinsic Activity) | 8.0 | [³⁵S]GTPγS Binding | Human | [3] |
Table 2: In Vivo Effects of this compound on Extracellular Serotonin Levels
| Brain Region | Dose (p.o.) | Maximum % Basal 5-HT | Species | Reference |
| Dentate Gyrus | 0.75 mg/kg | 167 ± 7% | Guinea Pig | [6] |
| Frontal Cortex | 0.75 mg/kg | No significant effect | Guinea Pig | [6] |
| Frontal Cortex | 2.5 mg/kg | 117 ± 11% | Guinea Pig | [6] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the 5-HT1B receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (containing MgCl₂, NaCl, and an antioxidant like DTT).
-
GDP (final concentration typically 10-100 µM).
-
Cell membranes (5-20 µg of protein per well).
-
This compound or other test compounds at various concentrations.
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1-0.5 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
cAMP Accumulation Assay
This is a general protocol for a competitive immunoassay to measure cAMP levels.
-
Cell Culture and Treatment:
-
Plate cells expressing the 5-HT1B receptor in a 96-well plate and grow to confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Add this compound or other test compounds and incubate for a specified time (e.g., 30 minutes) at 37°C. To measure antagonism, co-incubate with a 5-HT1B agonist.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided with your cAMP assay kit.
-
Follow the manufacturer's instructions for the competitive binding assay. This typically involves incubating the cell lysate with a cAMP-specific antibody and a labeled cAMP conjugate (e.g., HRP-labeled).
-
-
Detection:
-
Add the substrate and measure the signal (e.g., absorbance or fluorescence) using a plate reader. The signal will be inversely proportional to the amount of cAMP in the sample.
-
Generate a standard curve using known concentrations of cAMP to quantify the amount of cAMP in your samples.
-
Mandatory Visualization
Caption: Signaling pathway of this compound at the 5-HT1B autoreceptor.
Caption: A typical experimental workflow for a [³⁵S]GTPγS binding assay.
Caption: Logical relationship of this compound's off-target effect on Notch signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of this compound-A, a selective 5-HT1B receptor inverse agonist, on in vivo extracellular 5-HT levels in the freely-moving guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-A: a selective 5-HT1B receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5-HT1B Antagonists: SB-236057 vs. SB-216641
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent 5-HT1B receptor antagonists, SB-236057 and SB-216641. The information presented is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs in the exploration of the serotonergic system and its role in various physiological and pathological processes.
Introduction to 5-HT1B Receptor Antagonism
The 5-hydroxytryptamine (serotonin) 1B receptor (5-HT1B) is a G protein-coupled receptor that plays a crucial role in regulating the release of serotonin (B10506) and other neurotransmitters.[1] As a presynaptic autoreceptor, its activation inhibits serotonin release, providing a negative feedback mechanism.[2] Consequently, antagonists of the 5-HT1B receptor are valuable research tools for investigating the effects of enhanced serotonergic neurotransmission. Their potential therapeutic applications are being explored in various conditions, including depression and anxiety.[1][2]
In Vitro Pharmacological Profile
A direct comparison of the in vitro pharmacological properties of this compound and SB-216641 reveals distinct profiles in terms of binding affinity, selectivity, and functional activity at the human 5-HT1B receptor.
| Parameter | This compound | SB-216641 | Reference |
| Binding Affinity (pKi) at h5-HT1B | 8.2 | 9.0 | [2][3] |
| Selectivity (over h5-HT1D) | >75 to 80-fold | ~25-fold | [2][3] |
| Functional Activity at h5-HT1B | Inverse Agonist / Silent Antagonist | Partial Agonist / Antagonist | [2][3] |
| pA2 ([³⁵S]GTPγS binding) | 8.9 | - | [2] |
| pA2 (cAMP accumulation) | 9.2 | - | [2] |
| pKB (cAMP accumulation) | - | 9.3 | [3] |
This compound demonstrates high affinity for the human 5-HT1B receptor and boasts a significantly higher selectivity margin over the closely related 5-HT1D receptor compared to SB-216641.[2] Functionally, it acts as an inverse agonist in GTPγS binding assays and a silent antagonist in cAMP accumulation assays.[2]
SB-216641 exhibits a slightly higher binding affinity for the human 5-HT1B receptor.[3] Its selectivity for the 5-HT1B receptor over the 5-HT1D receptor is approximately 25-fold.[3] In functional assays with high receptor expression systems, SB-216641 has been observed to act as a partial agonist; however, in functional antagonism studies, it behaves as a potent antagonist.[3]
In Vivo Effects on Serotonin Neurotransmission
It is important to note that the following in vivo data is not from direct, head-to-head comparative studies and involves different animal models and experimental conditions.
This compound: In vivo microdialysis studies in guinea pigs have shown that administration of this compound can increase extracellular serotonin levels in the dentate gyrus, a brain region implicated in mood regulation.[2][4] This effect is consistent with its role as a 5-HT1B autoreceptor antagonist.[2]
SB-216641: Studies using guinea pig and human cortical slices have demonstrated that SB-216641 facilitates the electrically evoked overflow of serotonin, confirming its antagonist activity at the presynaptic 5-HT1B autoreceptor.[5] It has also been utilized in animal models to investigate its anxiolytic potential.[6]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the 5-HT1B receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human 5-HT1B receptor (e.g., CHO cells) or from brain tissue known to have high 5-HT1B receptor density (e.g., guinea pig striatum).[3][7]
-
Tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[7]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.[7]
-
To each well, the following are added in order:
-
The plate is incubated to allow the binding to reach equilibrium.[7]
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[7]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[7]
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.[7]
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.[8]
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]
In Vivo Microdialysis
This protocol provides a general framework for measuring extracellular neurotransmitter levels in the brain of a freely moving animal.
1. Surgical Implantation:
-
A guide cannula is stereotaxically implanted into the brain region of interest (e.g., dentate gyrus or frontal cortex) of an anesthetized animal (e.g., guinea pig or rat).[4]
-
The animal is allowed to recover from surgery.
2. Microdialysis Probe Insertion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.[4]
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.[9]
3. Sample Collection:
-
After a stabilization period, dialysate samples are collected at regular intervals.[4]
-
The test compound (e.g., this compound) is administered (e.g., orally or via the perfusion fluid).[4]
-
Dialysate collection continues to monitor changes in neurotransmitter levels over time.
4. Neurotransmitter Analysis:
-
The concentration of the neurotransmitter of interest (e.g., serotonin) in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography (HPLC) coupled with electrochemical detection.[4]
5. Data Analysis:
-
The neurotransmitter concentrations are expressed as a percentage of the baseline levels collected before drug administration.
-
Statistical analysis is performed to determine the significance of any changes observed.
Signaling Pathway of 5-HT1B Receptor
The 5-HT1B receptor is coupled to the inhibitory G protein, Gi/o. Upon activation by serotonin, the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The βγ subunit of the G protein can also modulate ion channels, leading to an increase in potassium conductance and a decrease in calcium conductance, which ultimately inhibits neurotransmitter release.
Conclusion
Both this compound and SB-216641 are valuable tools for the study of the 5-HT1B receptor. The choice between them will depend on the specific requirements of the experiment.
-
This compound is the compound of choice when high selectivity over the 5-HT1D receptor is critical. Its characterization as an inverse agonist/silent antagonist may also be relevant for certain experimental questions.
-
SB-216641 , with its slightly higher affinity for the 5-HT1B receptor, may be advantageous in experiments where maximizing receptor occupancy is the primary goal, provided its lower selectivity is acceptable.
Researchers should carefully consider the data presented in this guide to make an informed decision on which 5-HT1B antagonist is best suited for their research endeavors.
References
- 1. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-A: a selective 5-HT1B receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound-A, a selective 5-HT1B receptor inverse agonist, on in vivo extracellular 5-HT levels in the freely-moving guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (BRL-15572) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SB-216641 - Wikipedia [en.wikipedia.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Microdialysis perfusion of 5-HT into hypoglossal motor nucleus differentially modulates genioglossus activity across natural sleep-wake states in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-HT1B Receptor Blockade: SB-236057 vs. GR 127935
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used antagonists for the serotonin (B10506) 1B (5-HT1B) receptor: SB-236057 and GR 127935. We will delve into their binding affinities, selectivity profiles, and functional activities, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for your research needs.
Introduction to 5-HT1B Receptor Antagonists
The 5-HT1B receptor, a G-protein coupled receptor (GPCR), plays a crucial role in the regulation of neurotransmitter release. Its activation by serotonin leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] This receptor is a significant target for therapeutic intervention in various neuropsychiatric disorders. Potent and selective antagonists are invaluable tools for elucidating the physiological and pathological roles of the 5-HT1B receptor. This compound and GR 127935 are two such antagonists that have been extensively characterized.
At a Glance: Key Differences
| Feature | This compound | GR 127935 |
| Primary Target | 5-HT1B Receptor | 5-HT1B/1D Receptors |
| Functional Activity | Inverse Agonist / Antagonist | Antagonist |
| Selectivity | High for 5-HT1B | High for 5-HT1B/1D |
Binding Affinity and Selectivity
A critical aspect of a pharmacological tool is its affinity for the target receptor and its selectivity over other related receptors. Both this compound and GR 127935 exhibit high affinity for the 5-HT1B receptor.
This compound demonstrates a high affinity for the human 5-HT1B receptor, with a pKi value of 8.2.[2][3] It boasts a selectivity of over 75 to 80-fold for the human 5-HT1B receptor compared to other 5-HT receptors, including the 5-HT1D receptor.[2][3][4]
GR 127935 is a potent antagonist at both the 5-HT1B and 5-HT1D receptors, with pKi values of 8.5 for both the rat 5-HT1B and guinea pig 5-HT1D receptors.[5] It displays a high degree of selectivity, with over 100-fold greater affinity for 5-HT1B/1D receptors compared to 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Table 1: Comparative Binding Affinities (pKi)
| Receptor Subtype | This compound (human) | GR 127935 (species) |
| 5-HT1B | 8.2[2][3] | 8.5 (rat)[5] |
| 5-HT1D | >75-fold less than 5-HT1B[3] | 8.5 (guinea pig)[5] |
| 5-HT1A | >80-fold less than 5-HT1B[2] | >100-fold less than 5-HT1B/1D |
| 5-HT2A | >80-fold less than 5-HT1B[2] | >100-fold less than 5-HT1B/1D |
| 5-HT2C | >80-fold less than 5-HT1B[2] | >100-fold less than 5-HT1B/1D |
Functional Activity
Beyond binding, the functional consequence of receptor occupancy is paramount. This compound and GR 127935 differ in their functional activity at the 5-HT1B receptor.
This compound has been characterized as both an inverse agonist and a silent antagonist, depending on the functional assay.[2] In [35S]GTPγS binding assays, it displays inverse agonism with a pA2 value of 8.9.[2][3] In contrast, in cAMP accumulation assays, it acts as a silent antagonist with a pA2 value of 9.2.[2]
GR 127935 is consistently described as a potent and selective 5-HT1B/1D receptor antagonist.[1][5] It effectively blocks the functional responses mediated by these receptors.
Table 2: Comparative Functional Activities
| Assay | This compound | GR 127935 |
| [35S]GTPγS Binding | Inverse Agonist (pA2 = 8.9)[2][3] | Potent Antagonist |
| cAMP Accumulation | Silent Antagonist (pA2 = 9.2)[2] | Potent Antagonist |
Signaling Pathways and Experimental Workflows
To understand the action of these antagonists, it is essential to visualize the 5-HT1B receptor signaling pathway and the experimental workflows used to characterize them.
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is coupled to the inhibitory G-protein, Gαi/o. Upon activation by an agonist like serotonin, Gαi/o inhibits adenylyl cyclase (AC), leading to a decrease in the production of cyclic AMP (cAMP) from ATP. This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA). The βγ subunits of the G-protein can also modulate other effectors, such as ion channels.
Caption: 5-HT1B Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Ki) of a compound for a receptor. This typically involves a competition experiment where a radiolabeled ligand and a non-labeled test compound compete for binding to the receptor.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: [35S]GTPγS Binding Assay
The [35S]GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor stimulation. It is used to determine the functional activity of a compound (agonist, antagonist, or inverse agonist).
Caption: [35S]GTPγS Binding Assay Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay (Competition)
-
Membrane Preparation: Homogenize cells or tissues expressing the 5-HT1B receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Varying concentrations of the unlabeled antagonist (this compound or GR 127935).
-
A fixed concentration of a suitable radioligand (e.g., [3H]GR125743).
-
The membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
-
Membrane Preparation: Prepare membranes from cells expressing the 5-HT1B receptor as described for the radioligand binding assay.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Assay Setup: In a 96-well plate, add the following:
-
Assay buffer
-
A fixed concentration of a 5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine).
-
Varying concentrations of the antagonist (this compound or GR 127935).
-
The membrane preparation.
-
-
Pre-incubation: Pre-incubate the plate to allow the antagonist to reach equilibrium with the receptor.
-
Reaction Initiation: Add [35S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specified time.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the data to determine the potency of the antagonist, typically expressed as a pA2 value.
Conclusion
Both this compound and GR 127935 are potent and valuable tools for studying the 5-HT1B receptor. The choice between them will depend on the specific research question.
-
This compound is the compound of choice when a highly selective antagonist for the human 5-HT1B receptor is required, particularly for studies aiming to differentiate between antagonist and inverse agonist effects.
-
GR 127935 is a suitable option when a potent antagonist for both 5-HT1B and 5-HT1D receptors is needed, especially in preclinical models where the distinction between these two subtypes is less critical.
Researchers should carefully consider the binding profiles, functional activities, and the specific experimental context when selecting the appropriate antagonist for their studies of 5-HT1B receptor function.
References
- 1. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-A: a selective 5-HT1B receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective 5-HT1B receptor inverse agonist, blocks the 5-HT human terminal autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle for Serotonin: SB-236057 Versus Traditional Antidepressants
For researchers, scientists, and drug development professionals, the quest for faster-acting and more effective antidepressants is a paramount objective. This guide provides a comparative analysis of the novel 5-HT1B receptor inverse agonist, SB-236057, and traditional antidepressants, focusing on preclinical efficacy data, mechanisms of action, and experimental methodologies.
At the forefront of novel antidepressant research, this compound presents a distinct mechanism of action compared to conventional therapies. While traditional antidepressants, such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs), primarily work by inhibiting the reuptake of serotonin and/or norepinephrine (B1679862), this compound acts as an inverse agonist at the serotonin 1B (5-HT1B) receptor. This action is hypothesized to lead to a more rapid increase in synaptic serotonin levels, potentially offering a faster onset of therapeutic effects.
Quantitative Efficacy Comparison
A key preclinical study provides a direct quantitative comparison of the neurochemical effects of this compound-A and the widely prescribed SSRI, paroxetine (B1678475). The study utilized in vivo microdialysis to measure extracellular serotonin (5-HT) levels in the dentate gyrus of guinea pigs, a brain region implicated in the pathophysiology of depression.
| Compound | Treatment Duration | Maximum Increase in Extracellular 5-HT (as % of basal level) |
| This compound-A (0.75 mg/kg, p.o.) | Acute (single dose) | 167 ± 7%[1] |
| Paroxetine (10 mg/kg, p.o.) | Chronic (14 days) | 183 ± 13%[1] |
Table 1: Comparison of the Effect of this compound-A and Paroxetine on Extracellular Serotonin Levels in the Guinea Pig Dentate Gyrus.
The data reveals that a single acute dose of this compound-A produced a substantial increase in extracellular serotonin levels, comparable in magnitude to the increase observed after two weeks of chronic treatment with paroxetine[1]. This finding suggests that this compound may circumvent the therapeutic lag period commonly associated with traditional SSRIs.
While direct comparative data on behavioral models of depression for this compound is limited in the public domain, the antidepressant potential of targeting the 5-HT1B receptor is supported by other preclinical evidence. For instance, another 5-HT1B receptor antagonist, SB-616234-A, has demonstrated antidepressant-like effects by decreasing immobility time in the forced swim test in mice.
Mechanisms of Action: A Tale of Two Approaches
The fundamental difference in the mechanism of action between this compound and traditional antidepressants is crucial for understanding their respective pharmacological profiles.
Traditional Antidepressants (SSRIs and TCAs): These agents increase the synaptic concentration of serotonin and/or norepinephrine by blocking their respective reuptake transporters (SERT and NET). This indirect mechanism requires a period of sustained treatment to induce neuroadaptive changes, which is thought to contribute to the delayed onset of their clinical effects.
This compound: As a 5-HT1B receptor inverse agonist, this compound directly targets a key negative feedback mechanism on serotonin neurons. The 5-HT1B autoreceptors, located on the presynaptic terminal of serotonin neurons, inhibit the release of serotonin. By acting as an inverse agonist, this compound not only blocks the inhibitory effect of serotonin on these receptors but also reduces their basal activity, leading to a direct and rapid increase in serotonin release[1][2][3].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and traditional antidepressants.
In Vivo Microdialysis for Extracellular Serotonin Measurement
Objective: To measure and compare the effects of this compound-A and paroxetine on extracellular serotonin levels in the brain of freely moving animals.
Animals: Male Dunkin-Hartley guinea pigs.
Surgery and Probe Implantation:
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted into the dentate gyrus.
-
Animals are allowed a recovery period of at least 7 days post-surgery.
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
The drug (this compound-A or paroxetine) or vehicle is administered orally.
-
Dialysate samples continue to be collected for several hours post-administration.
-
Serotonin concentration in the dialysate samples is determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data are expressed as a percentage of the mean baseline serotonin concentration.
References
A Comparative Guide to SB-236057 and CP-94,253 in Modulating Serotonin Release
This guide provides a detailed comparison of two key research compounds, SB-236057 and CP-94,253, and their distinct effects on serotonin (B10506) (5-HT) release. Both compounds target the 5-HT1B receptor, a critical regulator of serotonergic neurotransmission, yet they elicit opposing physiological responses. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced pharmacology of these tools and their applications in neuroscience research.
Introduction to 5-HT1B Receptor Ligands
The 5-HT1B receptor is a presynaptic autoreceptor that, when activated, inhibits the release of serotonin. This negative feedback mechanism plays a crucial role in maintaining synaptic homeostasis. Pharmacological modulation of the 5-HT1B receptor, therefore, offers a powerful means to investigate the serotonergic system and its role in various physiological and pathological processes. This compound acts as an inverse agonist or antagonist, blocking the constitutive activity of the receptor and preventing its activation by endogenous serotonin. This leads to an increase in serotonin release. Conversely, CP-94,253 is an agonist that mimics the action of serotonin at the 5-HT1B receptor, thereby decreasing serotonin release.
Comparative Pharmacological Profile
The following tables summarize the key quantitative data for this compound and CP-94,253, highlighting their distinct pharmacological properties.
Table 1: Receptor Binding Affinity and Functional Potency
| Compound | Target Receptor | Action | Affinity (pKi) | Functional Potency (pA2/pEC50) | Species | Reference |
| This compound-A | 5-HT1B | Inverse Agonist/Antagonist | 8.2 | 9.2 (silent antagonism, cAMP) / 8.9 (inverse agonism, [35S]GTPγS) | Human | [1][2] |
| CP-94,253 | 5-HT1B | Agonist | High affinity (competitive inhibitor of [125I]iodocyanopindolol binding) | ID50 = 12.5 µmol/kg (pellet intake) / 22.8 µmol/kg (sucrose intake) | Rat | [3][4] |
Table 2: In Vivo Effects on Extracellular Serotonin Levels
| Compound | Dose | Brain Region | Effect on 5-HT Release | Species | Reference |
| This compound-A | 0.75 mg/kg p.o. | Dentate Gyrus | ↑ 167±7% of basal | Guinea Pig | [5] |
| This compound-A | 0.75 mg/kg p.o. | Frontal Cortex | No effect | Guinea Pig | [5] |
| This compound-A | 2.5 mg/kg p.o. | Frontal Cortex | ↑ 117±11% of basal | Guinea Pig | [5] |
| CP-94,253 | Low doses | Median Raphe Nucleus | ↓ | Rat | [6] |
| CP-94,253 | High dose | Median Raphe Nucleus | ↑ (biphasic effect) | Rat | [6] |
| CP-94,253 | 5 mg/kg i.p. (acute) | Various brain regions | ↓ 5-HT synthesis | Rat | [7] |
| CP-94,253 | 5 mg/kg/day (14 days) | Various brain regions | ↑ 5-HT synthesis (in a depression model) | Rat | [7] |
Mechanism of Action: A Tale of Two Ligands
The opposing effects of this compound and CP-94,253 on serotonin release stem directly from their interaction with the 5-HT1B receptor.
As depicted in Figure 1, CP-94,253 activates the presynaptic 5-HT1B autoreceptor, enhancing the natural inhibitory feedback loop and leading to a decrease in serotonin release. In contrast, this compound blocks this receptor, thereby disinhibiting the neuron and resulting in an increased release of serotonin into the synaptic cleft.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are generalized protocols for key experiments used to characterize these compounds.
In Vivo Microdialysis for Serotonin Measurement
This technique allows for the in vivo sampling of extracellular neurotransmitters in specific brain regions of freely moving animals.
Protocol:
-
Animal Preparation and Surgery: Adult male Sprague-Dawley rats or guinea pigs are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., frontal cortex, dentate gyrus).[8] Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[9]
-
Baseline Collection: After an equilibration period of at least one hour, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.[8]
-
Drug Administration: this compound or CP-94,253 is administered via the appropriate route (e.g., intraperitoneally, orally).
-
Post-Drug Sample Collection: Dialysate collection continues for several hours post-administration to monitor changes in serotonin levels.
-
Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[9][10]
Radioligand Receptor Binding Assay
This in vitro technique is used to determine the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Brain tissue from the region of interest or cells expressing the recombinant human 5-HT1B receptor are homogenized and centrifuged to prepare a crude membrane fraction.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the 5-HT1B receptor (e.g., [¹²⁵I]iodocyanopindolol) and varying concentrations of the unlabeled test compound (this compound or CP-94,253).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound can be calculated. This value represents the affinity of the compound for the receptor.[11]
Electrophysiological Recordings
Whole-cell patch-clamp or extracellular recordings from serotonergic neurons (e.g., in the dorsal raphe nucleus) can be used to assess the functional effects of these compounds on neuronal activity.
Protocol:
-
Slice Preparation: The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices containing the region of interest are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron.
-
Baseline Recording: The baseline firing rate or synaptic currents of the neuron are recorded.
-
Drug Application: this compound or CP-94,253 is bath-applied to the slice.
-
Post-Drug Recording: Changes in the neuron's firing rate, membrane potential, or synaptic currents are recorded in the presence of the drug. These changes provide insight into the compound's functional effects at the cellular level.[12][13]
Signaling Pathway of the 5-HT1B Receptor
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
Activation of the 5-HT1B receptor by an agonist like CP-94,253 leads to the dissociation of the Gi/o protein. The α-subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The βγ-subunits can directly inhibit voltage-gated calcium channels, reducing calcium influx and thereby decreasing neurotransmitter release.[6][14] this compound, by blocking this pathway, prevents these downstream effects and consequently increases serotonin release.
Conclusion
This compound and CP-94,253 are invaluable pharmacological tools for dissecting the role of the 5-HT1B receptor in serotonergic neurotransmission. Their opposing mechanisms of action—inverse agonism/antagonism versus agonism—provide a powerful experimental paradigm for investigating the consequences of either enhancing or suppressing serotonin release. A thorough understanding of their distinct pharmacological profiles and the experimental methodologies used to characterize them is essential for the design and interpretation of studies in the field of neuroscience and drug development.
References
- 1. This compound-A: a selective 5-HT1B receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective 5-HT1B receptor inverse agonist, blocks the 5-HT human terminal autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. The effect of this compound-A, a selective 5-HT1B receptor inverse agonist, on in vivo extracellular 5-HT levels in the freely-moving guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 10. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 12. jneurosci.org [jneurosci.org]
- 13. Selective 5-HT1B receptor inhibition of glutamatergic and GABAergic synaptic activity in the rat dorsal and median raphe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
Validating the Selectivity of SB-236057: A Comparative Guide for New Cell Line Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB-236057, a potent and selective 5-HT1B receptor inverse agonist, with other commonly used 5-HT1B receptor antagonists. The information presented here is intended to assist researchers in designing and executing experiments to validate the selectivity of this compound in novel cell lines. This document outlines key pharmacological data, detailed experimental protocols for selectivity validation, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound and its Alternatives
This compound is a high-affinity antagonist of the human 5-hydroxytryptamine (serotonin) receptor subtype 1B (5-HT1B).[1][2] It acts as an inverse agonist, meaning it not only blocks the action of agonists but also reduces the basal activity of the receptor.[1][2] This compound has demonstrated significant selectivity for the 5-HT1B receptor over other 5-HT receptor subtypes, making it a valuable tool for elucidating the physiological and pathological roles of this receptor.[1][2]
To rigorously validate the on-target effects of this compound in a new cellular context, it is crucial to compare its activity with other well-characterized 5-HT1B receptor antagonists. This guide focuses on a selection of such compounds: SB-224289, SB-216641, GR 127935, and GR 55562. These alternatives exhibit varying degrees of affinity and selectivity for the 5-HT1B receptor and its closely related subtype, the 5-HT1D receptor.
Comparative Pharmacological Data
The following table summarizes the binding affinities (pKi) and functional antagonist potencies (pA2/pKB) of this compound and its alternatives for the human 5-HT1B receptor, along with their selectivity over the 5-HT1D receptor. This data is compiled from various radioligand binding and functional assays.
| Compound | 5-HT1B pKi | 5-HT1B Functional Potency (pA2/pKB) | 5-HT1D pKi | Selectivity (Fold, 5-HT1D/5-HT1B) |
| This compound | 8.2[1] | 8.9 (pA2, [35S]GTPγS)[1] | ~6.3 | >75[1] |
| SB-224289 | 8.16[3][4] | 8.2 (pA2, [35S]GTPγS) | ~6.2 | >75[3][4] |
| SB-216641 | 9.0 | 9.3 (pKB, cAMP) | 7.6 | ~25[5] |
| GR 127935 | High Affinity (5-HT1B/1D) | Antagonist at 5-HT1B/1D | High Affinity (5-HT1B/1D) | Non-selective 5-HT1B/1D |
| GR 55562 | High Affinity (5-HT1B) | Silent Antagonist | Moderate Affinity | ~10[6] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher affinity. pA2 and pKB are measures of antagonist potency in functional assays. The selectivity fold is the ratio of the Ki value for the 5-HT1D receptor to the Ki value for the 5-HT1B receptor.
Experimental Protocols for Selectivity Validation
To validate the selectivity of this compound in a new cell line, a series of well-established experimental protocols should be employed. These include confirming the expression of the target receptor and functionally characterizing the effects of this compound and its comparators.
Cell Line Selection and Culture
The choice of cell line is critical for the successful validation of compound selectivity. The selected cell line should ideally express the human 5-HT1B receptor endogenously or be engineered to express it recombinantly.
-
Recommended Cell Lines:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1B receptor: A widely used model for studying G-protein coupled receptor pharmacology.
-
Human Embryonic Kidney (HEK293) cells expressing the human 5-HT1B receptor: Another robust platform for recombinant receptor expression and functional assays.
-
Human Colorectal Adenocarcinoma (HT-29) cells: This cell line has been reported to endogenously express the 5-HT1B receptor.
-
-
General Cell Culture Protocol (Example for HT-29):
-
Media: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend cells in fresh media and re-plate at the desired density.
-
Confirmation of 5-HT1B Receptor Expression (Western Blotting)
Before functional characterization, it is essential to confirm the presence of the 5-HT1B receptor protein in the chosen cell line.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the human 5-HT1B receptor. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Radioligand Binding Assay
This assay directly measures the binding of this compound and its alternatives to the 5-HT1B receptor.
-
Membrane Preparation: Homogenize cultured cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in assay buffer.
-
Competition Binding: Incubate cell membranes with a constant concentration of a radiolabeled 5-HT1B receptor ligand (e.g., [3H]-GR 125743) and increasing concentrations of the unlabeled test compounds (this compound and alternatives).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the Ki value for each compound.
[35S]GTPγS Binding Assay
This functional assay measures the ability of compounds to modulate G-protein activation downstream of the 5-HT1B receptor.
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Reaction: In a 96-well plate, incubate the cell membranes with GDP, the test compound (this compound or alternatives), and a 5-HT1B receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT).
-
Initiation of G-protein Activation: Add [35S]GTPγS to initiate the binding reaction.
-
Termination and Detection: After incubation, terminate the reaction and separate the bound [35S]GTPγS from the free form, typically by filtration. Measure the amount of bound radioactivity.
-
Data Analysis: For antagonists, perform a concentration-response curve in the presence of a fixed concentration of agonist. The rightward shift of the agonist dose-response curve allows for the calculation of the pA2 value. For inverse agonists, a decrease in basal [35S]GTPγS binding will be observed.
Visualizing the Molecular Landscape
To better understand the context of these experiments, the following diagrams illustrate the 5-HT1B receptor signaling pathway and a generalized experimental workflow for validating compound selectivity.
References
- 1. This compound, a selective 5-HT1B receptor inverse agonist, blocks the 5-HT human terminal autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-A: a selective 5-HT1B receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB-216641 - Wikipedia [en.wikipedia.org]
- 6. GR-55562 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 5-HT1B Inverse Agonists: SB-224289 and SB-236057
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the pharmacological properties of two prominent 5-HT1B receptor inverse agonists, SB-224289 and SB-236057. This guide provides a synthesis of their binding affinities, functional potencies, and the experimental methodologies used for their characterization.
The serotonin (B10506) 1B (5-HT1B) receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), plays a crucial role in the regulation of neurotransmitter release. Its constitutive activity has made it a significant target for the development of inverse agonists, which can reduce the basal signaling of the receptor. Such compounds hold therapeutic potential for various neuropsychiatric disorders. This guide presents a comparative analysis of two selective 5-HT1B inverse agonists, SB-224289 and this compound, summarizing their key pharmacological data and the experimental protocols for their evaluation.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of SB-224289 and this compound at the human 5-HT1B receptor.
Table 1: Binding Affinity and Selectivity
| Compound | pKi (human 5-HT1B) | Selectivity |
| SB-224289 | 8.16 - 8.2 | > 75-fold over other 5-HT receptors, including 5-HT1D.[1][2] > 60-fold over 5-HT1D, 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C.[3] |
| This compound | 8.2 | > 80-fold over other 5-HT receptors and a range of other receptors, ion channels, and enzymes.[4] |
Table 2: Functional Activity
| Compound | Assay Type | Parameter | Value | Cell Line |
| SB-224289 | [³⁵S]GTPγS Binding | Negative Intrinsic Activity | Potent inverse agonist | CHO |
| This compound | [³⁵S]GTPγS Binding | pA₂ (antagonism) | 8.9 | CHO |
| pEC₅₀ (inverse agonism) | 8.0 | CHO | ||
| cAMP Accumulation | pA₂ (silent antagonism) | 9.2 | CHO |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the 5-HT1B receptor signaling pathway and a typical experimental workflow for the characterization of its inverse agonists.
Caption: 5-HT1B receptor signaling pathway and the action of an inverse agonist.
Caption: A generalized experimental workflow for the characterization of 5-HT1B inverse agonists.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of 5-HT1B inverse agonists. These protocols are based on standard practices for GPCR pharmacology.
Cell Membrane Preparation from CHO Cells
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor are prepared for use in radioligand binding and GTPγS assays.
-
Cell Culture and Harvesting: CHO cells are cultured to near confluence. The cells are washed with phosphate-buffered saline (PBS), scraped, and collected by centrifugation.
-
Lysis: The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors).
-
Homogenization: The cell suspension is homogenized using a Dounce or Polytron homogenizer.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a storage buffer (e.g., 50 mM Tris, 0.1 mM EDTA, pH 7.4) with a cryoprotectant like sucrose, aliquoted, and stored at -80°C. Protein concentration is determined using a standard protein assay (e.g., BCA assay).[5]
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for the 5-HT1B receptor.
-
Assay Components:
-
Membrane Preparation: Thawed CHO cell membranes expressing the human 5-HT1B receptor.
-
Radioligand: A specific 5-HT1B receptor radioligand (e.g., [³H]-GR125743).
-
Test Compound: Serial dilutions of the inverse agonist (e.g., SB-224289 or this compound).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1B ligand (e.g., serotonin).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
-
Procedure:
-
In a 96-well plate, the membrane preparation (e.g., 3-20 µg protein/well) is incubated with the radioligand at a concentration near its Kd and various concentrations of the test compound.[6]
-
The plate is incubated with gentle agitation for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).[6]
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine) using a cell harvester. This separates the bound radioligand from the free radioligand.[6]
-
The filters are washed multiple times with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of the inverse agonist to decrease the basal level of G-protein activation.
-
Assay Components:
-
Membrane Preparation: CHO cell membranes expressing the human 5-HT1B receptor.
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate, to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.
-
Test Compound: Serial dilutions of the inverse agonist.
-
Assay Buffer: E.g., 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.
-
-
Procedure:
-
Membranes are pre-incubated with the test compound and GDP (e.g., 10 µM) in the assay buffer.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 100 pM).
-
The mixture is incubated at 30°C for 30 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer, and the bound radioactivity is measured by scintillation counting.
-
-
Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the concentration of the test compound. For an inverse agonist, a concentration-dependent decrease in basal [³⁵S]GTPγS binding will be observed. The potency (EC₅₀) and maximal efficacy (Emax, the degree of inhibition of basal activity) are determined by non-linear regression. To determine the antagonist potency (pA₂), the assay is performed in the presence of a 5-HT1B agonist, and the ability of the inverse agonist to shift the agonist's dose-response curve is measured.
cAMP Accumulation Assay
This assay provides a downstream functional measure of the Gαi-mediated inhibition of adenylyl cyclase.
-
Cell Culture: Whole CHO cells expressing the human 5-HT1B receptor are used.
-
Procedure:
-
Cells are plated in a multi-well plate and allowed to adhere.
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
To measure the inhibition of cAMP production, the cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.
-
The cells are then treated with various concentrations of the inverse agonist.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis: The cAMP levels are plotted against the concentration of the test compound. For an inverse agonist, a concentration-dependent potentiation of the forskolin-stimulated cAMP level (by inhibiting the basal inhibitory tone of the receptor) or a rightward shift in the dose-response curve of a 5-HT1B agonist would be observed. The potency (IC₅₀ or pA₂) is determined using non-linear regression.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. This compound-A: a selective 5-HT1B receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of SB-236057 with Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of SB-236057, a potent and selective 5-HT1B receptor inverse agonist, with other serotonin (B10506) (5-HT) receptor subtypes. The data presented here is intended to assist researchers in designing experiments, interpreting results, and advancing the development of serotonergic therapeutic agents.
Executive Summary
This compound is a high-affinity ligand for the human 5-HT1B receptor, exhibiting significant selectivity over other serotonin receptor subtypes. This selectivity is crucial for its utility as a research tool to probe the function of the 5-HT1B receptor and for its potential as a therapeutic agent with a focused pharmacological profile. This guide presents quantitative binding affinity data, detailed experimental protocols for assessing receptor interaction, and a visual representation of the associated signaling pathways.
Data Presentation: this compound Binding Affinity Profile
The following table summarizes the binding affinities (Ki) of this compound for various human serotonin receptor subtypes. The data is compiled from published pharmacological studies. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity vs. 5-HT1B |
| 5-HT1B | ~6.31 | - |
| 5-HT1D | ~501.19 | ~80-fold |
| 5-HT4 | ~3981.07 | ~631-fold |
| Other 5-HT Receptors | Reported to be >80-fold less affine than 5-HT1B | >80-fold |
Functional Activity
In functional assays, this compound acts as an inverse agonist at the human 5-HT1B receptor. This was demonstrated in studies measuring [35S]GTPγS binding, where it displayed negative intrinsic activity, and in cAMP accumulation assays, where it acted as a silent antagonist.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
a. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the desired human 5-HT receptor subtype are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
b. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of the appropriate radioligand (e.g., [3H]GR125743 for 5-HT1B/1D receptors).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
A specific amount of cell membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
-
The plates are incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
c. Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay (Functional Assay)
This assay measures the functional activity of a compound by quantifying the activation of G proteins coupled to the receptor.
a. Assay Setup:
-
The assay is performed with cell membranes expressing the receptor of interest (e.g., human 5-HT1B).
-
Membranes are incubated in an assay buffer containing GDP, which maintains the G proteins in an inactive state.
-
The test compound (this compound) at various concentrations is added to the wells.
-
The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.
b. Incubation and Detection:
-
The mixture is incubated to allow for receptor-mediated G protein activation and the binding of [35S]GTPγS.
-
The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.
c. Data Analysis:
-
Data are expressed as a percentage of the maximal stimulation produced by a full agonist or as a percentage of basal (unstimulated) binding.
-
For inverse agonists, a decrease in basal [35S]GTPγS binding is observed. The pA2 value, a measure of antagonist potency, can be calculated.
cAMP Accumulation Assay (Functional Assay)
This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger whose production is regulated by adenylyl cyclase.
a. Cell Culture and Treatment:
-
Whole cells expressing the Gαi-coupled receptor (e.g., 5-HT1B) are used.
-
Cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
To measure the inhibitory effect of a compound on a Gαi-coupled receptor, adenylyl cyclase is first stimulated with forskolin.
-
The cells are then incubated with varying concentrations of the test compound (this compound).
b. cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay.
-
Commercially available kits, often utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), are commonly used for high-throughput measurement.
c. Data Analysis:
-
The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP accumulation.
-
The pA2 value for antagonists is determined from the rightward shift of the agonist dose-response curve in the presence of the antagonist.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the 5-HT1B receptor and a contrasting Gαs-coupled receptor.
References
Comparing the teratogenic potential of SB-236057 with other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the teratogenic potential of SB-236057, a potent musculoskeletal teratogen, with other well-characterized compounds. The information is intended to support researchers and professionals in drug development in understanding the developmental toxicity profile of this compound in the context of other known teratogens. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.
Quantitative Comparison of Teratogenic Effects
The following tables summarize the dose-dependent teratogenic effects of this compound and selected comparator compounds in relevant animal models. It is important to note that direct quantitative dose-response data for specific malformations induced by this compound is limited in the public domain.
Table 1: Teratogenic Effects of this compound in Sprague Dawley Rats
| Dose (mg/kg/day) | Gestational Days of Administration | Key Teratogenic Effects |
| 100[1] | 8-11[1] | Potent skeletal teratogen, inducing axial malformations.[1] |
Table 2: Teratogenic Effects of Thalidomide in Himalayan Rabbits
| Dose (mg/kg) | Gestational Day of Administration | Percentage of Litters with Limb Malformations | Key Limb Malformations Observed |
| 50 (four times at 24-h intervals starting at 192h of gestation) | 8-11 | Dose-dependent increase | Dysmelia (limb anomalies)[2] |
| 100 (four times at 24-h intervals starting at 192h of gestation) | 8-11 | Dose-dependent increase | Dysmelia (limb anomalies)[2] |
| 150 (four times at 24-h intervals starting at 192h of gestation) | 8-11 | Dose-dependent increase | Dysmelia (limb anomalies)[2] |
| 200 (single dose) | 9.6 - 10 | - | Dysmelia[2] |
| 300 (single dose) | 9.6 - 10 | - | Dysmelia[2] |
| 300 (three doses between hours 222 and 228 of gestation) | ~9.25 - 9.5 | 82% (9 of 11 litters) | Characteristic limb malformations[2] |
Table 3: Teratogenic Effects of All-trans-Retinoic Acid (atRA) in Mice
| Dose (mg/kg) | Gestational Day of Administration | Percentage of Fetuses with Limb Defects | Percentage of Fetuses with Cleft Palate |
| Dose-responsive | 11 or 13 | Dose-responsive increase | Dose-responsive increase[3] |
Note: Specific percentages for each dose were not detailed in the abstract.
Table 4: Comparison with other 5-HT Receptor Modulators
| Compound | Class | Teratogenic Potential in Animal Studies |
| m-Chlorophenylpiperazine (m-CPP) | 5-HT2C receptor agonist | No specific studies detailing skeletal malformations were identified. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Serotonin reuptake inhibitors | Some studies suggest a potential for developmental toxicity, but a clear profile of skeletal malformations is not consistently reported. |
Experimental Protocols
The following section outlines a typical experimental protocol for assessing developmental toxicity, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) Guideline 414.
OECD 414-Based Developmental Toxicity Study in Rats
1. Animal Model:
-
Species: Sprague Dawley Rat.
-
Age: Young adult, nulliparous females.
-
Housing: Housed individually under controlled conditions of temperature, humidity, and light cycle. Access to food and water ad libitum.
2. Mating Procedure:
-
Females are cohabited with males of the same strain.
-
The day a vaginal plug is observed or sperm is detected in a vaginal smear is designated as Gestational Day (GD) 0.
3. Dosing:
-
Test Substance: this compound, dissolved or suspended in an appropriate vehicle.
-
Dose Levels: A control group (vehicle only) and at least three dose levels of the test substance are used. Dose selection is typically based on preliminary range-finding studies to identify a maximum tolerated dose (MTD) that does not cause excessive maternal toxicity.
-
Route of Administration: Oral gavage is a common route.
-
Dosing Period: Daily administration during the critical window of organogenesis, for example, from GD 8 to GD 11 for this compound in rats.[1]
4. Maternal Observations:
-
Daily clinical observations for signs of toxicity.
-
Body weight recorded at regular intervals.
-
Food consumption measured.
5. Fetal Evaluation:
-
On GD 20 (one day prior to expected parturition), dams are euthanized.
-
The uterus is examined for the number of implantations, resorptions, and live/dead fetuses.
-
Fetuses are weighed and examined for external malformations.
-
A subset of fetuses from each litter is examined for visceral abnormalities, and the remaining fetuses are processed for skeletal examination (e.g., alizarin (B75676) red S and alcian blue staining) to assess for skeletal malformations and variations.
6. Data Analysis:
-
Statistical analysis is performed to compare treated groups with the control group for all maternal and fetal endpoints.
-
The litter is considered the statistical unit for developmental endpoints to avoid confounding litter effects.
Visualizations
Proposed Signaling Pathway Disruption by this compound
This compound is speculated to alter paraxial mesoderm programming, which is crucial for the formation of the axial skeleton.[1] One proposed molecular mechanism involves the disruption of the Notch signaling pathway.[4] The following diagram illustrates a simplified overview of the canonical Notch signaling pathway, which plays a critical role in somitogenesis.
Caption: Simplified Notch signaling pathway and proposed disruption by this compound.
Experimental Workflow for a Developmental Toxicity Study
The following diagram outlines the typical workflow for a prenatal developmental toxicity study in rats, as described in the experimental protocols section.
Caption: Workflow of a typical prenatal developmental toxicity study in rats.
References
- 1. This compound: Critical window of sensitivity study and embryopathy of a potent musculoskeletal teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Teratologic studies on the Himalayan rabbit: new aspects of thalidomide-induced teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response of retinoic acid induced stress protein synthesis and teratogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for a molecular mechanism of teratogenicity of this compound, a 5-HT1B receptor inverse agonist that alters axial formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Antidepressant Effects of SB-236057: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the published findings on the antidepressant effects of SB-236057, a selective 5-HT1B receptor inverse agonist. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these initial findings. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action and its potential as a rapid-acting antidepressant.
Comparative Efficacy of 5-HT1B Receptor Modulators
The primary mechanism proposed for the antidepressant effect of this compound is its ability to block presynaptic 5-HT1B autoreceptors, leading to an increase in serotonin (B10506) (5-HT) release in key brain regions.[1] This action is thought to mimic the long-term effects of selective serotonin reuptake inhibitors (SSRIs) but with a more rapid onset.[1] To provide a comparative perspective, this guide includes data on this compound and other 5-HT1B receptor antagonists that have been evaluated in similar preclinical models.
Table 1: Comparison of the Effects of 5-HT1B Receptor Antagonists on Extracellular Serotonin Levels and Antidepressant-like Behavior
| Compound | Mechanism | Animal Model | Brain Region | Key Finding | Quantitative Data |
| This compound | 5-HT1B Inverse Agonist | Guinea Pig | Dentate Gyrus | Increased extracellular 5-HT | ~167% increase from baseline |
| Paroxetine (chronic) | SSRI | Guinea Pig | Dentate Gyrus | Increased extracellular 5-HT | ~183% increase from baseline |
| GR127935 | 5-HT1B/1D Antagonist | Guinea Pig | N/A | Delayed immobility in Forced Swim Test | Data not presented as immobility time |
| SB-216641 | 5-HT1B Antagonist | Rat | N/A | Produced significant anti-immobility action in the Forced Swim Test when co-administered with other antidepressants | Data not presented as immobility time |
Data for this compound and Paroxetine from Guscott et al. (2000).[1] Data for GR127935 from Rex et al. (2007). Data for SB-216641 from Tatarczynska et al. (2004).
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for two key experimental procedures used to assess the antidepressant-like effects of this compound and related compounds.
In Vivo Microdialysis for Serotonin Measurement
This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
-
Animal Preparation: Male Dunkin-Hartley guinea pigs (250-350g) are housed individually with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Implantation: Under anesthesia (e.g., isoflurane), a guide cannula is stereotaxically implanted above the dentate gyrus. Animals are allowed to recover for at least 7 days post-surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the dentate gyrus.
-
Perfusion and Sample Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: this compound or a vehicle control is administered orally (p.o.).
-
Neurotransmitter Analysis: The concentration of serotonin in the dialysate samples is determined using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Serotonin levels are expressed as a percentage of the mean baseline concentration.
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.
-
Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.
-
Animal Acclimation: Animals are brought to the testing room at least 1 hour before the experiment.
-
Pre-test Session: On the first day, each animal is placed in the cylinder for a 15-minute pre-swim session. This session is for habituation and is not scored.
-
Drug Administration: 24 hours after the pre-test, animals are administered this compound, a reference antidepressant, or a vehicle control.
-
Test Session: At a specified time after drug administration (e.g., 60 minutes), the animals are placed back into the water-filled cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded during the last 4 minutes of the test session.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Visualizing Mechanisms and Workflows
To further clarify the processes involved in this compound research, the following diagrams have been generated using the DOT language.
References
A Head-to-Head Comparison of SB-236057 and Paroxetine on 5-HT Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the effects of SB-236057 and paroxetine (B1678475) on the release of serotonin (B10506) (5-hydroxytryptamine, 5-HT). The information presented is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the distinct mechanisms and efficacies of these two compounds.
Executive Summary
This compound and paroxetine represent two distinct pharmacological approaches to increasing synaptic 5-HT levels. Paroxetine, a well-established selective serotonin reuptake inhibitor (SSRI), acts by blocking the serotonin transporter (SERT), thereby preventing the reuptake of 5-HT from the synaptic cleft.[1][2] In contrast, this compound is a selective antagonist/inverse agonist of the 5-HT1B autoreceptor.[3] By blocking these presynaptic autoreceptors, which normally provide a negative feedback signal to inhibit 5-HT release, this compound effectively disinhibits the neuron, leading to an increase in 5-HT release.
A key in vivo study directly comparing the two compounds demonstrated that an acute oral dose of this compound (0.75 mg/kg) in guinea pigs produced an increase in extracellular 5-HT in the dentate gyrus that was comparable to the effect observed after 14 days of chronic administration of paroxetine (10 mg/kg).[4] This suggests that this compound may offer a more rapid onset of action in elevating synaptic 5-HT levels compared to traditional SSRIs.
Quantitative Data Comparison
The following table summarizes the key pharmacological parameters and the in vivo effects on 5-HT release for both this compound and paroxetine.
| Parameter | This compound | Paroxetine | Reference |
| Mechanism of Action | Selective 5-HT1B Autoreceptor Antagonist/Inverse Agonist | Selective Serotonin Reuptake Inhibitor (SSRI) | [3][1][2] |
| Primary Target | 5-HT1B Receptor | Serotonin Transporter (SERT) | [3][1][2] |
| Affinity (pKi) | 8.2 (for human 5-HT1B) | ~9 (Ki < 1 nM for SERT) | [3][2] |
| Functional Activity (pA2) | 8.9 (competitive antagonism) | N/A (Inhibitor) | [3] |
| In Vivo Effect on Extracellular 5-HT (Dentate Gyrus) | ↑ 167 ± 7% of basal (acute, 0.75 mg/kg, p.o.) | ↑ 183 ± 13% of basal (chronic, 14 days, 10 mg/kg, p.o.) | [4] |
Experimental Protocols
In Vivo Microdialysis for Measurement of Extracellular 5-HT in Guinea Pig Dentate Gyrus
This protocol provides a general framework based on standard in vivo microdialysis procedures.
1. Animal Preparation and Surgery:
-
Male Dunkin-Hartley guinea pigs are anesthetized.
-
The animal is placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the dentate gyrus. The cannula is secured to the skull with dental cement.
-
Animals are allowed a recovery period of at least 48 hours post-surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
A stabilization period of at least 1-2 hours is allowed before sample collection begins to achieve a stable baseline of extracellular 5-HT.
3. Drug Administration and Sample Collection:
-
Basal dialysate samples are collected at regular intervals (e.g., 20-30 minutes) to establish a baseline 5-HT level.
-
This compound (e.g., 0.75 mg/kg) or vehicle is administered orally (p.o.). For chronic paroxetine studies, the drug (e.g., 10 mg/kg, p.o.) is administered daily for 14 days.
-
Dialysate samples continue to be collected at the same regular intervals for several hours post-administration.
4. 5-HT Analysis:
-
The collected dialysate samples are analyzed for 5-HT content using high-performance liquid chromatography (HPLC) with electrochemical detection (ECD).[5]
-
The concentration of 5-HT in each sample is quantified by comparing the peak height or area to that of external standards.
-
Data are typically expressed as a percentage change from the mean basal 5-HT concentration.
Electrically Stimulated [3H]5-HT Release from Cortical Slices
This in vitro method is used to assess the functional activity of compounds on presynaptic 5-HT release.
1. Slice Preparation:
-
Guinea pig or human cortical tissue is rapidly dissected and placed in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.
-
Coronal slices (e.g., 300-400 µm thick) are prepared using a vibratome.
-
The slices are pre-incubated in buffer containing [3H]5-HT to allow for uptake of the radiolabel into serotonergic nerve terminals.
2. Superfusion and Stimulation:
-
After loading with [3H]5-HT, the slices are transferred to a superfusion chamber and continuously perfused with fresh, oxygenated buffer at a constant rate.
-
The superfusate is collected in fractions.
-
After a washout period to establish a stable baseline of [3H]5-HT release, the slices are subjected to electrical field stimulation (e.g., biphasic square wave pulses) to evoke neurotransmitter release.
3. Drug Application and Data Analysis:
-
This compound or other test compounds are added to the superfusion buffer at various concentrations before and during the second period of electrical stimulation.
-
The amount of radioactivity in each collected fraction is determined by liquid scintillation counting.
-
The effect of the drug is calculated as the ratio of the stimulation-evoked release of [3H]5-HT in the presence of the drug to the release in its absence. An increase in this ratio indicates an enhancement of 5-HT release.[3]
Visualizations
Conclusion
This compound and paroxetine effectively increase synaptic 5-HT levels through distinct mechanisms. Paroxetine's inhibition of SERT leads to a gradual increase in synaptic 5-HT with chronic administration. In contrast, this compound's blockade of 5-HT1B autoreceptors results in a rapid disinhibition of 5-HT release. The comparable efficacy of acute this compound to chronic paroxetine in elevating extracellular 5-HT highlights the potential of 5-HT1B autoreceptor antagonism as a therapeutic strategy for conditions where a rapid onset of increased serotonergic neurotransmission is desired. Further research is warranted to fully elucidate the therapeutic implications of these different pharmacological profiles.
References
- 1. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective 5-HT1B receptor inverse agonist, blocks the 5-HT human terminal autoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound-A, a selective 5-HT1B receptor inverse agonist, on in vivo extracellular 5-HT levels in the freely-moving guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
Safety Operating Guide
Essential Procedures for the Safe Disposal of SB-236057
The proper disposal of the selective 5-HT1B receptor inverse agonist, SB-236057, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for its disposal, designed for researchers, scientists, and drug development professionals. Adherence to these procedures will help ensure a safe laboratory environment and compliance with institutional and regulatory standards.
Crucial First Step: Obtain the Safety Data Sheet (SDS)
Before handling or disposing of this compound, it is imperative to obtain the manufacturer-specific Safety Data Sheet (SDS). This document contains detailed information regarding the compound's physical and chemical properties, toxicity, reactivity, and specific disposal recommendations. One supplier, MedChemExpress, indicates that an SDS is available upon request.[1]
Quantitative Data Summary
Once the SDS for this compound is obtained, key quantitative data should be extracted and summarized for easy reference. The following table provides a template for organizing this critical information.
| Data Point | Value from SDS (Populate upon receipt) |
| pH (of a solution) | |
| Flash Point | |
| Acute Toxicity (e.g., LD50) | |
| Environmental Hazards | |
| Recommended Exposure Limits | |
| Incompatible Materials |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for the disposal of laboratory chemical waste and should be adapted based on the specific guidance provided in the this compound SDS.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. If it is a mixed waste, all components must be identified.
-
Segregate Incompatibles: Do not mix this compound waste with incompatible materials.[2][3] Consult the SDS for a list of incompatible substances. As a general rule, keep different classes of chemical waste separate (e.g., halogenated and non-halogenated solvents).[4]
Step 2: Containerization
-
Select Appropriate Containers: Use a dedicated, properly sealed, and chemically compatible container for this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[2][5] The container must be in good condition with a secure, leak-proof lid.
-
Keep Containers Closed: Waste containers should remain closed except when adding waste.[4][5]
Step 3: Labeling
-
Use Hazardous Waste Tags: Affix a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department to the container as soon as the first drop of waste is added.[2]
-
Complete and Accurate Information: The label must include the full chemical name "this compound" (no abbreviations), the quantity of waste, the date of generation, the laboratory location (building and room number), and the principal investigator's name and contact information.[2] If it is a mixture, all constituents must be listed.[2]
-
Hazard Identification: Mark the appropriate hazard pictograms on the label as indicated in the SDS.[2] The label must clearly state "Hazardous Waste".[2]
Step 4: Storage
-
Designated Satellite Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[5]
-
Secondary Containment: It is good practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Regular Inspection: Periodically inspect the waste container for any signs of leakage or degradation.
Step 5: Disposal and Removal
-
Contact EHS for Pickup: Once the container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.[5] Do not transport hazardous waste yourself.[6]
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[2][7] Disposal via the sanitary sewer is only permissible with written consent from EHS for specific, non-hazardous materials.[2][7]
-
Empty Containers: An empty container that held this compound may need to be triple-rinsed with a suitable solvent before being disposed of as regular trash.[6] The rinsate must be collected and disposed of as hazardous waste.[6] Consult your institution's guidelines and the SDS for specific procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Cal. Code Regs. Tit. 22, § 66265.257 - Special Requirements for Incompatible Wastes | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Protocols for Handling SB-236057
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of SB-236057, a potent 5-HT1B receptor inverse agonist. Given its known potent biological activity and teratogenic effects in animal studies, stringent adherence to these procedural guidelines is paramount to ensure personnel safety and prevent environmental contamination.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure to this compound. The selection of appropriate PPE is contingent upon the specific handling task and the physical form of the compound (solid or solution).
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | - N/A |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Operational Plan for Handling this compound
A clear and concise plan for the handling and disposal of potent compounds like this compound is essential to prevent contamination and ensure environmental safety.[2]
Preparation
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.
-
Ventilation: Ensure proper ventilation and that the fume hood is functioning correctly before beginning any work.
-
Assemble Materials: Gather all necessary equipment, PPE, and waste containers prior to handling the compound.
-
Minimize Quantities: Only handle the minimum quantity of the compound required for the experiment.
Handling
-
Wear Appropriate PPE: At all times when handling this compound, wear the appropriate PPE as outlined in the table above.[2]
-
Avoid Contact: Take extreme care to avoid skin and eye contact with the compound in both its solid and solution forms.
-
Prevent Aerosolization: When handling the powdered form, take measures to prevent the generation of dust and aerosols.
Specific Procedures
-
Weighing: If weighing the solid form of this compound, perform this task within a fume hood. Use a disposable weigh boat to avoid contamination of balances.
-
Solution Preparation: When preparing a solution, add the solvent to the compound slowly to prevent splashing.
-
Experimental Use: Conduct all manipulations of the compound within the designated handling area.
Decontamination
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after each use.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not dispose of solutions down the drain.
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Method
-
High-Temperature Incineration: For many pharmaceutical compounds, high-temperature incineration is the recommended disposal method.[2] All waste contaminated with this compound should be disposed of through a licensed hazardous waste disposal service that utilizes this method.
Container Disposal
-
Empty Containers: Before disposing of empty containers, ensure they are triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.
-
Label Removal: Obliterate or remove all labels from the empty container before its final disposal to prevent misuse.[2]
Visual Guides
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
